molecular formula C6H11NO B1215724 1-Ethylpyrrolidin-2-one CAS No. 2687-91-4

1-Ethylpyrrolidin-2-one

Cat. No.: B1215724
CAS No.: 2687-91-4
M. Wt: 113.16 g/mol
InChI Key: ZFPGARUNNKGOBB-UHFFFAOYSA-N
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Description

1-Ethyl-2-pyrrolidone is a transdermal absorption-enhancing compound and mechanism of its effect on multilammellar liposome of stratum corneum lipid has been studied.>1-Ethyl-2-pyrrolidinone is a N-alkylpyrrolidine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrolidin-2-one
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InChI

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZFPGARUNNKGOBB-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
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DSSTOX Substance ID

DTXSID3044413
Record name 1-Ethyl-2-pyrrolidinone
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Molecular Weight

113.16 g/mol
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Physical Description

Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS]
Record name 2-Pyrrolidinone, 1-ethyl-
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Record name N-Ethyl-2-pyrrolidone
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Vapor Pressure

0.1 [mmHg]
Record name N-Ethyl-2-pyrrolidone
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CAS No.

2687-91-4
Record name N-Ethyl-2-pyrrolidone
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Record name Ethyl pyrrolidone
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Record name 2-Pyrrolidinone, 1-ethyl-
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Record name 1-ethylpyrrolidin-2-one
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Record name ETHYL PYRROLIDONE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone (NEP), is a versatile organic compound characterized by its 5-membered lactam structure. It serves as a polar aprotic solvent with a wide range of applications in various industrial and research settings.[1][2] Due to its excellent solvency for a broad spectrum of both polar and non-polar substances, it is utilized in chemical synthesis, polymer chemistry, and increasingly in the pharmaceutical industry for drug formulation and as a transdermal absorption enhancer.[1][3] This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of this compound.

Chemical Properties

This compound is a colorless to light yellow liquid with a faint amine-like odor.[4] It is miscible with water and most common organic solvents. Key quantitative physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₁NO[5][6][7]
Molecular Weight 113.16 g/mol [1][5][6][7]
CAS Number 2687-91-4[1][6][7]
Density 0.992 g/mL at 25 °C[5]
Melting Point -87.5 to -88.5 °C[5]
Boiling Point 212 °C at 760 mmHg
97 °C at 20 mmHg[5]
Flash Point 76 °C (169 °F)[5][8]
Water Solubility 1000 g/L at 23 °C[5]
Refractive Index (n²⁰/D) 1.465[5]
Vapor Pressure 0.1 mmHg[4]

Chemical Structure

The structure of this compound consists of a five-membered ring containing a nitrogen atom, which is substituted with an ethyl group. The ring also features a carbonyl group at the second position, classifying it as a lactam (a cyclic amide).

Caption: Chemical structure of this compound.

Spectroscopic data confirms this structure. The NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrometry (MS) data.[7] The infrared spectrum will show a characteristic strong absorption for the C=O stretch of the amide. The mass spectrum will exhibit a molecular ion peak corresponding to its molecular weight. 1H and 13C NMR spectra would show signals corresponding to the ethyl group and the three methylene (B1212753) groups of the pyrrolidinone ring.

Experimental Protocols: Synthesis

A common and industrially significant method for the synthesis of this compound is the reaction of γ-butyrolactone (GBL) with monoethylamine (MEA).[5][9] This is a condensation reaction that forms the lactam ring.

Experimental Protocol: Synthesis of this compound from γ-Butyrolactone and Monoethylamine

This protocol is a generalized procedure based on literature data and patents.[5][9][10]

Materials:

  • γ-Butyrolactone (GBL)

  • Monoethylamine (MEA)

  • High-pressure reactor

Procedure:

  • Reactant Charging: In a high-pressure reactor, charge γ-butyrolactone and monoethylamine. A molar ratio of MEA to GBL in the range of 1.08:1 to 2:1 is typically used.[5][10]

  • Reaction Conditions: Heat the reactor to a temperature between 245-420 °C and pressurize to 4.5-120 bar.[5][9][10] The reaction is typically carried out in the liquid phase.[5][10] While the reaction can proceed without a catalyst, one may be employed.[5][9]

  • Reaction Time: Maintain the reaction conditions for a period of 2.5 to 3 hours.[9]

  • Work-up and Purification: After the reaction is complete, cool the reactor and reduce the pressure. The reaction mixture will contain the product, unreacted starting materials, and water as a byproduct. The purification is typically achieved through distillation. Excess ethylamine (B1201723) and water are first removed, followed by fractional distillation to isolate the pure this compound.[5]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification GBL γ-Butyrolactone (GBL) Reactor High-Pressure Reactor (245-420 °C, 4.5-120 bar) GBL->Reactor MEA Monoethylamine (MEA) MEA->Reactor Distillation1 Distillation to remove excess MEA and water Reactor->Distillation1 Distillation2 Fractional Distillation Distillation1->Distillation2 Product Pure this compound Distillation2->Product

Caption: General workflow for the synthesis of this compound.

Role in Signaling Pathways and Drug Development

Currently, there is a lack of direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. However, the broader class of pyrrolidinone-containing molecules has demonstrated significant biological activity.

For instance, other 2-oxopyrrolidine derivatives have been shown to modulate the Nrf-2 signaling pathway, which is a key regulator of cellular antioxidant responses.[11][12] Additionally, the parent compound, 2-pyrrolidinone (B116388), has been found to facilitate hippocampal synaptic transmission by enhancing α7 nicotinic acetylcholine (B1216132) receptor responses through a protein kinase C (PKC) pathway.[13] Furthermore, certain substituted pyrrolidines have been investigated for their suppressive effects on Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response.[14][15]

These findings suggest that the pyrrolidinone scaffold can be a valuable pharmacophore. While direct signaling pathway interactions for this compound are not yet elucidated, its utility in drug development is primarily as a solvent and a penetration enhancer in topical and transdermal formulations.[1][3] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient in drug formulation.

To illustrate a potential, though not directly confirmed, area of biological relevance for the pyrrolidinone scaffold, the following diagram depicts a simplified overview of the Nrf-2 signaling pathway, which has been shown to be modulated by other 2-oxopyrrolidine derivatives.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Keap1 Keap1 Ub Ubiquitination & Degradation Nrf2_Keap1->Ub leads to Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1->Nrf2 promotes Oxidative_Stress Oxidative Stress / Electrophiles Oxidative_Stress->Nrf2_Keap1 induces dissociation Pyrrolidinone Some 2-Oxopyrrolidine Derivatives (Potential) Pyrrolidinone->Nrf2_Keap1 may influence dissociation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Simplified Nrf-2 signaling pathway, potentially modulated by some 2-oxopyrrolidine derivatives.

Disclaimer: This diagram illustrates a signaling pathway affected by certain molecules containing the 2-oxopyrrolidine core. There is currently no direct evidence that this compound specifically activates this pathway.

Safety and Handling

This compound is considered a hazardous substance. It can be harmful if swallowed and may cause eye irritation.[10] Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and protective clothing, should be worn when handling this chemical.[8][10] It should be used in a well-ventilated area.[8] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chemical with a valuable set of properties that make it a useful solvent and intermediate in various fields, including the pharmaceutical industry. Its chemical structure is well-defined, and its synthesis is achievable through established methods. While its direct interactions with biological signaling pathways are an area requiring further research, the broader family of pyrrolidinones shows significant pharmacological potential. This guide provides a foundational understanding of the key technical aspects of this compound for researchers and professionals in drug development and related scientific disciplines.

References

An In-depth Technical Guide to the Physical Characteristics of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Ethylpyrrolidin-2-one (NEP), a versatile aprotic solvent. The information herein is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured format to facilitate easy reference and application in experimental and developmental work.

Introduction

This compound, also known as N-Ethylpyrrolidone (NEP), is a colorless to light yellow liquid with a faint amine-like odor.[1] It is a derivative of pyrrolidinone and is characterized by its high solvency, low vapor pressure, and miscibility with water and various organic solvents.[2][3] These properties make it a valuable solvent and intermediate in a wide range of applications, including in the pharmaceutical industry as a transdermal absorption enhancer and in the synthesis of various organic compounds.[2][4]

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for its handling, application, and for the design of processes in which it is a component.

PropertyValueConditions
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Density 0.992 g/mLat 25 °C
1.0 g/cm³at 20 °C
Boiling Point 212.5 °Cat 760 mmHg
97 °Cat 20 mmHg
Melting Point -75 °C
Flash Point 91 °CPensky-Martens closed cup
76.1 °CTCC
Solubility in Water 1000 g/Lat 23 °C
Refractive Index (n_D) 1.465at 20 °C
Vapor Pressure 0.18 hPaat 20 °C
0.276 mmHgat 25 °C
pH 8-9100 g/L in H₂O at 20 °C
Kinematic Viscosity 2.1 cSt (2.1 mm²/s)at 20 °C
Autoignition Temperature 245 °CDIN 51794
Explosive Limits 1.3 - 7.7 % (v/v)
Log P (Octanol/Water) -0.2 to -0.04

Note: Variations in reported values can be attributed to different experimental conditions and measurement techniques.[2][3][4][5][6][7][8][9][10]

Experimental Protocols

  • Density: The density of a liquid like this compound is typically determined using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, often 20°C or 25°C, to calculate the density.

  • Boiling Point: The boiling point can be determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For vacuum distillation, the pressure is reduced, and the corresponding boiling point is measured.

  • Melting Point: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the liquid until it solidifies and then gently heating it while monitoring the temperature. The temperature at which the solid transitions to a liquid is the melting point.

  • Flash Point: The flash point is determined using either a closed-cup or open-cup apparatus. The Pensky-Martens closed-cup method is common and involves heating the sample in a closed cup and introducing an ignition source at regular temperature intervals to determine the lowest temperature at which the vapors will ignite.[7]

  • Solubility: To determine water solubility, a saturated solution of this compound in water is prepared at a specific temperature. The concentration of the solute in the solution is then measured using techniques such as gravimetry (after evaporation of the solvent), spectroscopy, or chromatography.

  • Refractive Index: The refractive index is measured using a refractometer, which determines the extent to which light is bent when it passes through the liquid. This measurement is typically done at a standard wavelength (e.g., the sodium D-line, 589 nm) and temperature (e.g., 20°C).

Visualizations

The following diagram illustrates the logical relationship between the key physical properties of this compound and the factors that influence them.

G Logical Relationships of this compound's Physical Properties cluster_molecular Molecular & Structural Properties cluster_thermodynamic Thermodynamic Properties cluster_physical Physical & Chemical Properties cluster_influencing_factors Influencing Factors MolecularFormula Molecular Formula C₆H₁₁NO MolecularWeight Molecular Weight 113.16 g/mol MolecularFormula->MolecularWeight Determines BoilingPoint Boiling Point 212.5 °C @ 760 mmHg MolecularWeight->BoilingPoint Influences Density Density 0.992 g/mL @ 25 °C MolecularWeight->Density Influences MeltingPoint Melting Point -75 °C VaporPressure Vapor Pressure 0.18 hPa @ 20 °C FlashPoint Flash Point 91 °C Solubility Solubility 1000 g/L in H₂O @ 23 °C RefractiveIndex Refractive Index 1.465 @ 20 °C pH pH 8-9 (100 g/L) Temperature Temperature Temperature->VaporPressure Affects Temperature->Density Affects Temperature->Solubility Affects Pressure Pressure Pressure->BoilingPoint Affects

Caption: Interrelation of this compound's physical properties.

The following diagram illustrates a generalized workflow for the experimental determination of a physical property of a liquid chemical like this compound.

G General Workflow for Physical Property Determination start Start: Select Physical Property to Measure sample_prep Sample Preparation (e.g., purification, degassing) start->sample_prep instrument_setup Instrument Setup & Calibration (e.g., pycnometer, refractometer) sample_prep->instrument_setup measurement Perform Measurement (under controlled T & P) instrument_setup->measurement data_collection Data Collection & Recording measurement->data_collection data_analysis Data Analysis & Calculation data_collection->data_analysis result Final Result & Uncertainty Estimation data_analysis->result end End: Report Findings result->end

Caption: Generalized experimental workflow for physical property analysis.

References

An In-depth Technical Guide to the Polarity and Solvent Classification of N-Ethyl-2-pyrrolidone (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-pyrrolidone (NEP) is a versatile, polar aprotic solvent with a wide range of applications in research, chemical synthesis, and pharmaceutical development. Its favorable properties, including high solvency, thermal stability, and miscibility with water and common organic solvents, make it a subject of significant interest. This technical guide provides a comprehensive overview of the polarity and solvent classification of NEP, presenting key physical and polarity-related data in a comparative context. Detailed experimental protocols for determining solvent polarity parameters are outlined, and a representative experimental workflow for its application in solid-phase peptide synthesis is illustrated.

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a cyclic lactam characterized by a five-membered ring containing a nitrogen atom to which an ethyl group is attached. It is a colorless to light yellow liquid with a faint amine-like odor.[1] Structurally similar to the well-known solvent N-Methyl-2-pyrrolidone (NMP), NEP is often considered a safer alternative in various applications due to its lower toxicity profile. Its classification as a polar aprotic solvent stems from its molecular structure, which imparts a significant dipole moment while lacking acidic protons. This combination of properties makes NEP an effective solvent for a broad spectrum of polar and nonpolar compounds. This guide aims to provide a detailed technical resource on the polarity of NEP for professionals in research and development.

Physicochemical Properties of N-Ethyl-2-pyrrolidone

A clear understanding of the fundamental physicochemical properties of NEP is essential for its effective application. The following table summarizes key physical data for NEP, with comparative values for the closely related solvent, N-Methyl-2-pyrrolidone (NMP).

PropertyN-Ethyl-2-pyrrolidone (NEP)N-Methyl-2-pyrrolidone (NMP)
CAS Number 2687-91-4[1]872-50-4[2]
Molecular Formula C₆H₁₁NO[1]C₅H₉NO[2]
Molecular Weight 113.16 g/mol [1]99.13 g/mol [2]
Boiling Point 212 °C (at 101.3 kPa)[3]202 °C
Density 0.992 g/mL at 25 °C[4]1.028 g/cm³ at 25 °C[5]
Miscibility Miscible with water and most organic solventsMiscible with water and most organic solvents[6]

Polarity of N-Ethyl-2-pyrrolidone

The polarity of a solvent is a critical parameter that governs its solvating power and its influence on chemical reactions. While NEP is known to be a polar solvent, specific quantitative data can be elusive in readily available literature. The following sections and tables provide known qualitative descriptions and comparative quantitative data for its analogue, NMP, to offer a comprehensive understanding of NEP's polarity profile.

Dielectric Constant and Dipole Moment

The dielectric constant (ε) is a measure of a solvent's ability to separate opposite charges, while the dipole moment (μ) is a measure of the charge separation within a molecule. While sources describe NEP as having a "low dielectric constant"[4][7], a specific experimental value is not consistently reported. For comparison, the closely related and structurally similar solvent, NMP, has a dielectric constant of 32.3 and a dipole moment of 4.09 Debye (D)[2], indicating its high polarity. Given the structural similarities, it is reasonable to infer that NEP also possesses a significant dipole moment and a moderately high dielectric constant.

ParameterN-Ethyl-2-pyrrolidone (NEP)N-Methyl-2-pyrrolidone (NMP)
Dielectric Constant (ε) Described as "low"[4][7]32.3[2]
Dipole Moment (μ) Not widely reported4.09 D[8]
Solvent Polarity Scales

Several empirical scales have been developed to quantify solvent polarity based on its effect on specific chemical or physical processes.

The Kamlet-Taft solvatochromic parameters provide a more detailed description of solvent polarity by distinguishing between hydrogen bond acidity (α), hydrogen bond basicity (β), and dipolarity/polarizability (π). These parameters are determined by observing the solvatochromic shifts of specific indicator dyes in the solvent of interest. For the aprotic solvent NMP, the α value is 0.00, while its β value of 0.77 indicates it is a reasonably strong hydrogen bond acceptor. The π value of 0.92 reflects its high dipolarity and polarizability.[10] It is expected that NEP would exhibit similar characteristics.

Kamlet-Taft ParameterN-Ethyl-2-pyrrolidone (NEP)N-Methyl-2-pyrrolidone (NMP)
α (Hydrogen Bond Acidity) Not widely reported0.00[10]
β (Hydrogen Bond Basicity) Not widely reported0.77[10]
π* (Dipolarity/Polarizability) Not widely reported0.92[10]

Reichardt's dye (betaine 30) is a solvatochromic dye that exhibits a large shift in its UV-visible absorption spectrum depending on the polarity of the solvent.[11] The transition energy (ET(30)) for this dye in a particular solvent provides a sensitive measure of its polarity. The normalized ETN scale is derived from this value. While the ET(30) or ETN value for NEP is not readily found in the searched literature, this parameter is crucial for a comprehensive polarity characterization.

Experimental Protocols for Solvent Polarity Determination

The following protocols provide a general framework for the experimental determination of Kamlet-Taft parameters and Reichardt's ET(30) value using UV-Vis spectroscopy.

Determination of Kamlet-Taft Parameters (α, β, π*)

This protocol involves measuring the solvatochromic shifts of three different indicator dyes in the solvent being tested.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • N-Ethyl-2-pyrrolidone (NEP), high purity

  • Indicator dyes:

    • For π*: 4-Nitroanisole or N,N-dimethyl-4-nitroaniline

    • For β: 4-Nitroaniline

    • For α: Reichardt's dye (Betaine 30)

  • Reference non-polar solvent (e.g., cyclohexane)

Procedure:

  • Preparation of Dye Solutions: Prepare dilute solutions of each indicator dye in NEP. The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5 AU at the wavelength of maximum absorbance (λmax).

  • UV-Vis Spectral Measurement:

    • Record the UV-Vis spectrum of each dye solution in NEP over a suitable wavelength range.

    • Determine the λmax for each dye.

  • Calculation of Kamlet-Taft Parameters:

    • The parameters are calculated using specific equations that relate the shift in the absorption maximum of the dyes in NEP compared to a reference solvent. The wavenumbers (νmax in cm-1) are typically used for these calculations (νmax = 1 / λmax).

    • π*: Determined from the solvatochromic shift of a non-hydrogen-bond-donating dye like 4-nitroanisole.

    • β: Determined using a dye that is a hydrogen bond donor, such as 4-nitroaniline, in conjunction with the π* value.

    • α: Determined using a dye that is a strong hydrogen bond acceptor, like Reichardt's dye, in conjunction with the π* value.

Determination of Reichardt's ET(30) and ETN

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • N-Ethyl-2-pyrrolidone (NEP), high purity

  • Reichardt's dye (Betaine 30)

Procedure:

  • Preparation of Reichardt's Dye Solution: Prepare a dilute solution of Reichardt's dye in NEP to obtain an absorbance within the optimal range of the spectrophotometer.

  • UV-Vis Spectral Measurement: Record the UV-Vis spectrum of the solution and determine the λmax in nanometers (nm).

  • Calculation of ET(30): The ET(30) value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)[12]

  • Calculation of ETN: The normalized ETN value is calculated using the ET(30) values of tetramethylsilane (B1202638) (TMS) and water as reference points: ETN = [ET(30)solvent - ET(30)TMS] / [ET(30)water - ET(30)TMS] Where ET(30)TMS = 30.7 kcal/mol and ET(30)water = 63.1 kcal/mol.

Application of NEP in Solid-Phase Peptide Synthesis (SPPS)

NEP is increasingly utilized as a solvent in solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. Its high polarity and solvating power make it effective in dissolving the protected amino acids and coupling reagents, facilitating efficient peptide bond formation. The following diagram illustrates a generalized workflow for Fmoc-based SPPS where NEP can be employed as a solvent.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Synthesis Cycle (Repeated) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis Resin Resin Support Swell Swell Resin in NEP Resin->Swell 1. Fmoc_Deprotection Fmoc Deprotection (e.g., Piperidine in NEP) Swell->Fmoc_Deprotection 2. Wash1 Wash with NEP Fmoc_Deprotection->Wash1 3. Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent in NEP) Wash1->Coupling 4. Wash2 Wash with NEP Coupling->Wash2 5. Wash2->Fmoc_Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage 6. Purification Purification (e.g., HPLC) Cleavage->Purification 7. Analysis Analysis (e.g., Mass Spectrometry) Purification->Analysis 8.

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) utilizing NEP as a solvent.

Conclusion

N-Ethyl-2-pyrrolidone is a highly effective polar aprotic solvent with significant potential in various scientific and industrial applications, including as a greener alternative to NMP. While a complete set of experimentally determined polarity parameters for NEP is not yet widely available, its close structural and chemical relationship with NMP provides a strong basis for understanding its behavior. The experimental protocols outlined in this guide offer a practical approach for researchers to characterize the polarity of NEP and other novel solvents. As research into greener and more efficient chemical processes continues, a thorough understanding of the properties of solvents like NEP will be increasingly crucial for the advancement of drug development and other scientific disciplines.

References

1-Ethylpyrrolidin-2-one (NEP): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2687-91-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 1-Ethylpyrrolidin-2-one (also known as N-Ethylpyrrolidone or NEP), a versatile aprotic solvent. The information presented herein is intended to support research, development, and safety protocols involving this chemical compound.

Chemical Identity and Physicochemical Properties

This compound is a colorless, polar aprotic solvent with high thermal and chemical stability.[1][2] Its properties make it a valuable medium for a variety of chemical reactions and formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[3][4][5][6][7][8]
Molecular Weight 113.16 g/mol [3][4][6][7][8][9]
Appearance Colorless to pale yellow clear liquid[1][2][10]
Boiling Point 203.56 °C @ 760 mmHg (est.)[10]
82-83 °C @ 101.3 kPa[1]
97 °C @ 20 mmHg[1][11]
Melting Point -75.0 °C[2]
Density 0.992 g/mL at 25 °C[1][11]
1.0 g/cm³ at 20 °C[9]
Refractive Index (n20/D) 1.465[1][11]
Vapor Pressure 0.18 hPa @ 20 °C[9]
0.276 mmHg @ 25 °C (est.)[10]
Flash Point 91 °C (Pensky-Martens closed cup)[9]
76.11 °C (Tag Closed Cup)[10]
Autoignition Temperature 245 °C[9]
Solubility Miscible with water and most common organic solvents[1][2]
pH 8-9 (100 g/L in H₂O at 20 °C)[9]
Viscosity (kinematic) 2.1 cSt @ 20 °C[9]
Explosive Limits 1.3 - 7.7 % (v/v)[1][9]

Synthesis and Manufacturing

A common laboratory-scale synthesis of this compound involves the N-alkylation of a protected pyrrolidinone derivative.

Experimental Protocol: Synthesis of this compound

Principle: This procedure details the synthesis via the reaction of 1-(trimethylsilyl)-2-pyrrolidinone with ethyl benzenesulfonate (B1194179). The trimethylsilyl (B98337) group serves as a protecting group for the nitrogen atom, facilitating the alkylation.

Materials:

  • 1-(trimethylsilyl)-2-pyrrolidinone

  • Ethyl benzenesulfonate

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Distillation apparatus

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, combine an equimolar amount of 1-(trimethylsilyl)-2-pyrrolidinone (e.g., 0.1 mol) and ethyl benzenesulfonate (0.1 mol) in anhydrous toluene.

  • Reaction Conditions: Heat the mixture to 140-170 °C with vigorous stirring.[3][7]

  • Reaction Time: Maintain the reaction at this temperature for 3-5 hours, monitoring the progress by a suitable method (e.g., GC-MS).[3][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to isolate the this compound.

Characterization: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Purification Reactants Combine equimolar 1-(trimethylsilyl)-2-pyrrolidinone and Ethyl benzenesulfonate in anhydrous toluene Flask Dry, N2-flushed round-bottom flask Reactants->Flask Add to Heat Heat to 140-170 °C with stirring Flask->Heat Time Maintain for 3-5 hours Heat->Time Cool Cool to room temperature Time->Cool Distill Fractional distillation under reduced pressure Cool->Distill Product Pure this compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Industry

This compound is utilized in a wide range of applications due to its excellent solvent properties and low toxicity profile.

  • Solvent: It is a highly efficient selective solvent used in various industrial processes.[1][2] This includes applications in oil refining, and as a medium for polymerization reactions.[1]

  • Chemical Synthesis: It serves as a catalyst and a reaction medium in the synthesis of pharmaceuticals, dyes, pesticides, and heat-resistant resins.[1][2]

  • Formulations: NEP is found in a variety of products including coatings, inks, adhesives, and cleaning agents.[12] It is also used in the formulation of anti-freeze products and lubricants.[12]

  • Drug Development: It has been studied as a transdermal absorption-enhancing compound.[11]

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory and industrial safety.

Table 2: GHS Hazard Information

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[13][14][15][16]
Reproductive Toxicity1BH360D: May damage the unborn child.[12][13][14][16]
Flammable Liquids4Combustible liquid.[13][15]

Handling Precautions:

  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1] Tightly fitting safety goggles are recommended.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, open flames, and other ignition sources.[13] Store locked up.[13]

  • Incompatibilities: Avoid contact with strong acids, strong bases, acid chlorides, and oxidizing agents.[13]

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Experimental Protocols for Property Determination

The following are generalized protocols based on OECD guidelines for determining key physicochemical and toxicological properties.

Experimental Workflow: Property Determination

G cluster_physchem Physicochemical Properties cluster_tox Toxicological Properties BoilingPoint Boiling Point (OECD 103) Report Technical Data Report BoilingPoint->Report Density Density (OECD 109) Density->Report FlashPoint Flash Point (e.g., ISO 2719) FlashPoint->Report AcuteOral Acute Oral Toxicity (OECD 423) AcuteOral->Report Sample This compound Sample Sample->BoilingPoint Sample->Density Sample->FlashPoint Sample->AcuteOral

Caption: General workflow for determining key properties of a chemical.

Protocol 1: Boiling Point Determination (OECD Guideline 103)

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure. Differential Scanning Calorimetry (DSC) is a modern and accurate method.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Volatile sample pans and lids

  • Reference material (e.g., Indium) for calibration

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material.

  • Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a volatile sample pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: The boiling point is determined as the onset temperature of the endothermic peak corresponding to the vaporization of the sample. The measurement should be repeated for accuracy.

Protocol 2: Density Determination (OECD Guideline 109)

Principle: The oscillating densitometer method measures the change in the resonant frequency of a U-shaped tube when filled with the sample liquid. This change is directly related to the density of the liquid.

Apparatus:

  • Oscillating densitometer with a thermostatically controlled cell

  • Syringes for sample injection

  • High-purity water and air for calibration

Procedure:

  • Calibration: Calibrate the instrument at a specified temperature (e.g., 20 °C) using dry air and high-purity water.

  • Sample Introduction: Inject the this compound sample into the measurement cell, ensuring no air bubbles are present.

  • Equilibration: Allow the sample to reach thermal equilibrium within the cell.

  • Measurement: The instrument measures the oscillation period of the U-tube and calculates the density.

  • Cleaning: Thoroughly clean and dry the cell before the next measurement. Perform measurements in duplicate or triplicate.

Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Principle: This method determines the acute toxicity of a substance after oral administration. It is a stepwise procedure using a small number of animals (typically rats) to classify the substance into a GHS category based on mortality.

Animals:

  • Healthy, young adult rats (e.g., Wistar strain), typically females as they can be slightly more sensitive.

  • Animals are acclimatized for at least 5 days before the study.

Procedure:

  • Dose Preparation: The test substance is typically administered as supplied. If necessary, it can be dissolved in a suitable vehicle like water or corn oil.

  • Administration: The substance is administered in a single dose by gavage to a group of 3 animals.

  • Starting Dose: Based on existing information, a starting dose is selected (e.g., 300 mg/kg).

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded weekly.

  • Stepwise Procedure:

    • If mortality occurs, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, allowing for classification. All surviving animals are humanely euthanized and subjected to a gross necropsy at the end of the observation period.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of this compound.

  • Mass Spectrometry (Electron Ionization): The NIST Mass Spectrometry Data Center provides mass spectral data for this compound, which can be used for its identification in complex mixtures.[7]

  • Infrared (IR) Spectrum: The gas-phase IR spectrum is available from the NIST Chemistry WebBook and shows characteristic absorptions for the amide carbonyl group and C-H bonds.[6]

  • Gas Chromatography: Retention indices for gas chromatographic analysis have been reported, aiding in its separation and quantification.

This technical guide provides a summary of the key data and protocols relevant to this compound. For detailed regulatory and safety information, users should always refer to the most current Safety Data Sheet (SDS) and relevant institutional and governmental guidelines.

References

IUPAC name and synonyms for 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one

This technical guide provides a comprehensive overview of this compound, also known as N-Ethyl-2-pyrrolidone (NEP), tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, synthesis, and relevant experimental applications.

Chemical Identity

The nomenclature and identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms are used in literature and commercial contexts for this compound.[2][3][4][5][6]

  • 1-Ethyl-2-pyrrolidinone

  • 1-Ethyl-2-pyrrolidone

  • N-Ethyl-2-pyrrolidone (NEP)

  • N-Ethylpyrrolidinone

  • N-Ethylpyrrolidone

  • 2-Pyrrolidinone (B116388), 1-ethyl-

  • Agsol Ex 2

  • N-Ethyl-2-azapentanone

  • N-Ethylbutyrolactam

Physicochemical Properties

This compound is a polar aprotic solvent with properties that make it suitable for a wide range of applications.[3][7] It is a colorless, clear liquid characterized by high solvency, low vapor pressure, and miscibility with water and most common organic solvents.[3][7][8] The key quantitative properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[2][3][5][8]
Molecular Weight 113.16 g/mol [2][3][9]
CAS Number 2687-91-4[1][3][5][9]
EC Number 220-250-6[1][2][9]
Density 0.992 g/mL at 25 °C[3][8][9]
1.0 g/cm³ at 20 °C
Boiling Point 97 °C at 20 mmHg[3][8][9]
Melting Point 87.5-88.5 °C[8]
Flash Point 91 °C (195.8 °F) - Closed Cup
169 °F[8]
Water Solubility 1000 g/L at 23 °C[8]
Miscible[7]
Vapor Pressure 0.18 hPa at 20 °C
Refractive Index n20/D 1.465[3][9]
pH 8-9 (100 g/L in H₂O at 20 °C)

Experimental Protocols

Synthesis of 1-Ethyl-2-pyrrolidone

A general laboratory-scale synthesis involves the reaction of an N-silylated pyrrolidinone derivative with an alkyl sulfonate.[10]

General Procedure:

  • An equimolar mixture of an alkyl sulfonate (e.g., Ethyl benzenesulphonate, 0.05-0.1 mol) and an N-silyl derivative of 2-pyrrolidinone (e.g., 1-TRIMETHYLSILYL-2-PYRROLIDINONE) is prepared in a suitable reaction vessel.[3][10]

  • The mixture is heated at a temperature range of 140-170 °C for a duration of 3 to 5 hours.[10]

  • Upon completion of the reaction, the resulting product mixture is subjected to fractional distillation to isolate the pure 1-Ethyl-2-pyrrolidone.[10]

G cluster_synthesis Synthesis Workflow for 1-Ethyl-2-pyrrolidone reagents Mix Equimolar Amounts: - Alkyl Sulfonate (0.05-0.1 mol) - N-silyl-2-pyrrolidinone Derivative heating Heat Mixture Temperature: 140-170 °C Duration: 3-5 hours reagents->heating Step 1 fractionation Fractional Distillation of Reaction Mixture heating->fractionation Step 2 product Isolated Product: 1-Ethyl-2-pyrrolidone fractionation->product Step 3

A generalized workflow for the synthesis of 1-Ethyl-2-pyrrolidone.
Analytical Isolation and Purification Workflow

In drug development and natural product chemistry, isolating target compounds is a common challenge. The following protocol outlines a general workflow for the isolation and purification of a moderately polar compound like this compound or its derivatives from a complex matrix (e.g., a crude reaction mixture or natural extract), based on chromatographic principles.[11]

Methodology:

  • Initial Extraction: The process begins with a crude extract (e.g., a methanolic extract). This is typically diluted with water to facilitate liquid-liquid partitioning.[11]

  • Liquid-Liquid Partitioning: A sequential liquid-liquid extraction is performed to remove impurities and enrich the target compound.

    • Defatting: The aqueous extract is first partitioned against a non-polar solvent like N-hexane to remove highly lipophilic compounds.[11]

    • Intermediate Polarity Removal: Subsequently, a solvent of intermediate polarity, such as dichloromethane, is used to remove other unwanted compounds.[11]

    • Target Extraction: The target compound is then extracted from the aqueous phase into a more polar solvent, typically ethyl acetate (B1210297). This phase is collected as it is now enriched with the compound of interest.[11]

  • Pre-fractionation (CPC): The enriched extract (e.g., the ethyl acetate phase) is concentrated and subjected to Centrifugal Partition Chromatography (CPC). This technique serves as a semi-preparative step to separate compounds based on their partition coefficients in a biphasic solvent system, further purifying the target fraction.[11]

  • Final Purification (HPLC): Fractions from CPC containing the target compound are pooled and subjected to a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column, to yield the pure compound.[11]

G cluster_analytical Analytical Isolation & Purification Workflow cluster_partition Partitioning Steps start Crude Extract (e.g., Methanolic) partition Liquid-Liquid Partitioning (Aqueous Phase) start->partition cpc Semi-Preparative Centrifugal Partition Chromatography (CPC) partition->cpc Enriched Phase (e.g., Ethyl Acetate) hplc Semi-Preparative HPLC (e.g., C18 Column) cpc->hplc Target Fractions end Pure Compound hplc->end p1 vs. N-Hexane p2 vs. Dichloromethane p3 vs. Ethyl Acetate

Workflow for isolating a target compound from a complex mixture.

Applications in Research and Development

This compound is a versatile compound with numerous applications in industrial and research settings.

  • Solvent: It is widely used as a highly efficient, polar aprotic solvent. Its applications include dissolving a wide range of polymers, use in coatings, paint strippers, and in the electronics industry.[12]

  • Chemical Synthesis: It serves as a chemical intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[8]

  • Drug Formulation: In pharmaceuticals, it is used in drug formulations to aid in the solubilization of active pharmaceutical ingredients (APIs).[12] It has been studied as a transdermal absorption-enhancing compound, facilitating the delivery of drugs through the skin.[3][9]

  • Energy Storage: The compound is utilized as a component in electrolytes for lithium-ion batteries, where it can improve conductivity and overall performance.[12]

  • Petrochemical Industry: It is employed for gas desulfurization and in extraction processes for compounds like butadiene.[8]

References

An In-depth Technical Guide to the Molecular Weight and Formula of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of 1-Ethylpyrrolidin-2-one, a versatile solvent and chemical intermediate. The document details the methodologies for the experimental determination of these fundamental properties, offering a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Molecular Properties

This compound, also known as N-ethyl-2-pyrrolidone (NEP), is a cyclic lactam. Its core molecular properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₆H₁₁NO[1]
Molecular Weight 113.16 g/mol [2][3][4]
Monoisotopic Mass 113.084063974 Da[4]
CAS Number 2687-91-4[1]

Experimental Determination of Molecular Formula and Weight

The determination of the molecular formula and weight of an organic compound like this compound is a critical step in its characterization. This is typically achieved through a combination of mass spectrometry and elemental analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] For the determination of molecular weight, the key is to identify the molecular ion peak (M+).[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as acetone (B3395972) or dichloromethane.[5][6]

  • Injection: A small volume (typically 1 µL) of the sample is injected into the gas chromatograph. The injector is maintained at a high temperature to ensure rapid vaporization of the sample.[7]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

  • Ionization: As the separated this compound elutes from the column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to lose an electron and form a positively charged molecular ion (M+).[8]

  • Mass Analysis: The ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their m/z ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak with the highest m/z value is generally the molecular ion peak, which directly provides the molecular weight of the compound.[1] For this compound, this peak would be observed at an m/z of approximately 113.

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound.[4] This information is used to determine the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

Experimental Protocol: Combustion Analysis

  • Sample Preparation: A small, precisely weighed amount of pure this compound is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in the presence of a stream of pure oxygen.[9] This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are then reduced back to N₂.[9][10]

  • Separation and Detection: The combustion gases are passed through a series of traps and columns to separate them. The amount of each gas is then measured using a thermal conductivity detector.

  • Calculation: From the masses of CO₂, H₂O, and N₂ produced, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen can be determined by difference.

  • Empirical Formula Determination: The mass percentages are converted to mole ratios, which are then simplified to the smallest whole numbers to give the empirical formula.

  • Molecular Formula Determination: The molecular formula is determined by comparing the molecular weight obtained from mass spectrometry with the empirical formula weight.[2] The molecular formula will be a whole-number multiple of the empirical formula.

Workflow for Molecular Formula and Weight Determination

The following diagram illustrates the logical workflow for determining the molecular formula and weight of an organic compound.

molecular_determination_workflow cluster_ms Mass Spectrometry cluster_ea Elemental Analysis ms_sample Sample Preparation gc_ms GC-MS Analysis ms_sample->gc_ms Injection mass_spectrum Mass Spectrum gc_ms->mass_spectrum Detection mw Molecular Weight mass_spectrum->mw Identify M+ Peak mf Molecular Formula mw->mf ea_sample Sample Preparation combustion Combustion Analysis ea_sample->combustion Combustion elemental_comp Elemental Composition (%) combustion->elemental_comp Detection ef Empirical Formula elemental_comp->ef Calculation ef->mf

Workflow for Molecular Formula and Weight Determination.

References

Core Physical Properties of N-Ethylpyrrolidone (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of N-Ethylpyrrolidone (NEP)

This technical guide provides a comprehensive overview of the boiling and melting points of N-Ethylpyrrolidone (NEP), a versatile aprotic solvent. The information is intended for researchers, scientists, and professionals in drug development and chemical industries who require precise data on the physical characteristics of NEP. This document details its core physical constants, the methodologies for their experimental determination, and a workflow for physical property characterization.

N-Ethylpyrrolidone (NEP), with the CAS number 2687-91-4 and molecular formula C₆H₁₁NO, is a colorless to pale yellow liquid known for its high polarity, chemical stability, and broad solvency.[1][2] Accurate knowledge of its boiling and melting points is crucial for its application in various fields, including pharmaceuticals, electronics, and coatings.[3]

Quantitative Data Summary

The boiling and melting points of NEP have been reported across various sources. The boiling point is highly dependent on pressure, while the melting point (or freezing point) signifies the transition to a solid state. The data below has been compiled and organized for clarity.

Physical PropertyReported ValueConditionsReference(s)
Boiling Point 212.5 °CAtmospheric Pressure (1013.25 hPa)[4][5][6]
212 °CAtmospheric Pressure[7]
~206 °CNot Specified[1]
203.56 °C@ 760.00 mm Hg (estimated)[8]
97 °C@ 20 mmHg[2][9][10]
170-172 °C@ 15 mm Hg[11]
Melting Point < -120 °CNot Applicable[5][6]
-77 °CNot Applicable[4]
-75 °CNot Applicable[1][3]

Note: Some sources report conflicting melting points, such as -25°C or even positive values, which are likely outliers or refer to impure samples or different substances.[7][9][11]

Experimental Protocols for Determination

Standard laboratory procedures for determining the melting and boiling points of organic compounds are applicable to NEP. These methods ensure accuracy and reproducibility.

Melting Point Determination (Capillary Method)

Since NEP has a very low melting point, this procedure would be conducted using a cryostat or a specialized low-temperature melting point apparatus.

Objective: To determine the temperature range over which the solid phase of NEP transitions to the liquid phase.

Apparatus:

  • Melting point apparatus with cooling capabilities (e.g., cryostat)

  • Sealed capillary tubes

  • Thermometer or digital temperature probe

  • Sample of solid NEP (previously frozen)

Procedure:

  • Sample Preparation: A small amount of NEP is frozen. The solid sample is then finely powdered.[12]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is tapped gently or dropped through a long glass tube to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[13][14]

  • Apparatus Setup: The loaded capillary tube is placed into the sample holder of the melting point apparatus. The cooling system is engaged to bring the temperature well below the expected melting point.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) when approaching the expected melting point.[14]

  • Data Recording: Two temperatures are recorded:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the last crystal of the solid melts. The melting point is reported as the range T1-T2.[13] A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[13]

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Objective: To determine the temperature at which the vapor pressure of NEP equals the atmospheric pressure.[15]

Apparatus:

  • Thiele tube or a beaker for a heating bath (using paraffin (B1166041) oil or a similar high-boiling liquid)

  • Small test tube (e.g., sodium fusion tube)

  • Capillary tube, sealed at one end

  • Thermometer

  • Bunsen burner or hot plate

  • Stand and clamps

Procedure:

  • Sample Preparation: Approximately 2-3 mL of liquid NEP is placed into the small test tube.[15]

  • Apparatus Assembly: A capillary tube is placed inside the test tube with its open end submerged in the liquid. The test tube is then securely attached to a thermometer.[16]

  • Heating: The entire assembly is clamped and immersed in the heating bath within the Thiele tube, ensuring the rubber band or thread used for attachment is above the oil level.[16][17]

  • Observation: The bath is heated gently. Initially, trapped air will bubble out of the capillary tube.[17] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the liquid has exceeded the external pressure.

  • Data Recording: At the point of rapid bubbling, the heat source is removed. The liquid and bath are allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid at the current atmospheric pressure.[16][17]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of an N-Ethylpyrrolidone sample in a laboratory setting.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Data Analysis & Reporting A Obtain NEP Sample B Assess Purity (e.g., GC, NMR) A->B C Dry Sample (if necessary) B->C D Freeze Sample C->D H Prepare Micro-Reflux Assembly C->H E Load Capillary Tube D->E F Run in Low-Temp Apparatus E->F G Record Melting Range (T1-T2) F->G L Compare with Literature Values G->L I Heat Sample in Oil Bath H->I J Observe Bubble Stream I->J K Record Boiling Point on Cooling J->K M Correct for Atmospheric Pressure K->M N Final Report Generation L->N M->N

Workflow for Physical Property Characterization of NEP.

References

Water Solubility of 1-Ethylpyrrolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the water solubility of 1-Ethylpyrrolidin-2-one (NEP), a widely used aprotic solvent. The document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on the aqueous solubility of this compound.

Core Concepts

This compound, also known as N-ethyl-2-pyrrolidone, is a polar organic solvent with a diverse range of applications, including in the pharmaceutical, electronics, and petrochemical industries.[1] Its utility is often linked to its favorable solubility profile, particularly its high affinity for aqueous solutions. The ability of NEP to form hydrogen bonds with water molecules is a significant factor contributing to its solubility.[2]

Quantitative Solubility Data

The water solubility of this compound is exceptionally high, with multiple sources indicating that it is miscible with water. This means it can mix with water in all proportions to form a homogeneous solution. The following table summarizes the available quantitative data.

ParameterValueTemperatureReference
Water Solubility>1000 g/L23 °C--INVALID-LINK--
Water SolubilityMiscibleNot Specified--INVALID-LINK--
Water Solubility1000 g/L23 °C--INVALID-LINK--

Experimental Protocols

Given the high solubility and miscibility of this compound in water, a classical determination of a precise solubility limit (saturation point) is not typically performed. Instead, experimental protocols would focus on confirming miscibility. The OECD Guideline 105 for testing of chemicals, specifically the flask method, provides a standardized approach that can be adapted for this purpose.[3][4][5][6] The shake-flask method is another widely accepted technique for solubility determination.[7][8][9][10]

General Experimental Protocol: Shake-Flask Method for Miscibility Confirmation

This protocol outlines a general procedure to confirm the miscibility of a liquid substance like this compound in water.

1. Materials and Reagents:

  • This compound (high purity)
  • Distilled or deionized water
  • Volumetric flasks
  • Pipettes
  • Analytical balance
  • Vortex mixer or shaker bath
  • Temperature-controlled environment (e.g., incubator or water bath)

2. Procedure:

  • Preparation of Test Solutions: A series of solutions of this compound in water are prepared at various concentrations (e.g., 10%, 25%, 50%, 75%, 90% v/v).
  • Equilibration: The prepared solutions are placed in sealed containers and agitated using a vortex mixer or a shaker bath for a predetermined period (e.g., 24 hours) at a constant temperature (e.g., 20 ± 0.5 °C).[4][5] This ensures that the mixture reaches equilibrium.
  • Observation: After the equilibration period, the samples are visually inspected for any signs of phase separation, cloudiness, or precipitation. The absence of any of these indicates miscibility at that concentration.
  • Analytical Verification (Optional): To quantitatively confirm the concentration of this compound in the aqueous phase, an appropriate analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be employed. This is particularly useful if there is any doubt about complete miscibility.

3. Data Interpretation:

  • If a single, clear, and homogeneous phase is observed in all tested concentrations, the substance is considered miscible with water under the tested conditions.

Visualizations

The following diagram illustrates a generalized workflow for determining the solubility of a substance using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of this compound B Add to a known volume of water in a flask A->B C Seal the flask B->C D Agitate at constant temperature (e.g., 24h at 20°C) C->D E Allow undissolved solute to settle D->E F Centrifuge or filter the sample E->F G Take an aliquot of the clear supernatant F->G H Determine the concentration of the solute using an appropriate analytical method (e.g., GC, HPLC) G->H

Caption: General workflow for the shake-flask solubility determination method.

References

An In-Depth Technical Guide to the Spectral Data of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-Ethylpyrrolidin-2-one. Detailed experimental protocols, quantitative data summaries, and visual representations of the molecular structure and analytical workflow are presented to support research and development activities.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityAssignment
3.39qH-1'
3.34tH-5
2.36tH-3
2.03pH-4
1.12tH-2'

Solvent: CDCl₃, Frequency: 90 MHz

¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
174.8C-2
48.9C-5
38.0C-1'
30.8C-3
18.1C-4
12.8C-2'

Solvent: CDCl₃

Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Description
2975 - 2875C-H stretch (alkane)
1685C=O stretch (amide)
1465C-H bend (alkane)
1290C-N stretch
Mass Spectrometry (MS) Data
m/zRelative Intensity (%)
11383.4
98100.0
8414.8
7066.1
6927.5
5816.0
5712.5
5613.9
4231.3
4140.6

Method: Electron Ionization (EI)

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering for NMR assignments.

Molecular Structure of this compound C2 C2=O C3 C3 C2->C3 N1 N1 N1->C2 C1_prime C1' N1->C1_prime C5 C5 C5->N1 C4 C4 C4->C5 C3->C4 C2_prime C2' C1_prime->C2_prime

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in about 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 90 MHz NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: 2-4 s.

    • Spectral Width: 10-15 ppm.

  • Processing: The free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A broadband-observe NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: 1-2 s.

    • Spectral Width: 0-200 ppm.

  • Processing: The FID is Fourier transformed with a line broadening of 1-2 Hz, phased, and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing: A background spectrum of the clean ATR crystal is first recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) inlet.

  • Ionization Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

  • Mass Analysis: The ions are separated by a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 30-200 amu.

Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral Analysis Workflow for this compound cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Multiplicity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

1-Ethylpyrrolidin-2-one: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for 1-Ethylpyrrolidin-2-one (CAS No. 2687-91-4), a solvent used in various industrial and research applications. This document summarizes key toxicological data, outlines experimental methodologies for hazard assessment, and presents visual representations of its metabolic pathway and safety testing workflows. All quantitative data is presented in structured tables for clarity and ease of comparison.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are serious eye damage and reproductive toxicity.[1][2][3][4][5]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogramSignal Word
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[1][2][4][5]CorrosionDanger
Reproductive Toxicity1BH360D: May damage the unborn child.[1][2][3][4]Health HazardDanger
Flammable Liquids4H227: Combustible liquid.[1]NoneWarning
Acute Toxicity (Oral)4H302: Harmful if swallowed.Exclamation MarkWarning

Precautionary Statements: A comprehensive list of precautionary statements for the safe handling of this compound is provided in the safety data sheets. Key recommendations include obtaining special instructions before use, avoiding all personal contact including inhalation, and wearing appropriate personal protective equipment.[1][2][6]

Toxicological Data

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative findings.

Table 2: Acute Toxicity Data

Route of ExposureTest SpeciesLD50/LC50 ValueReference
OralRat1350 - 3200 mg/kg[6]
DermalRat>2000 mg/kg
InhalationRat>5.1 mg/L/4h

Table 3: Irritation and Sensitization Data

EndpointTest SpeciesResultReference
Skin IrritationRabbitNot irritating to slightly irritating[6]
Eye IrritationRabbitCauses serious eye damage; Moderate to irreversible effects[1][6]

Table 4: Genotoxicity/Mutagenicity Data

AssayTest SystemResultReference
Ames Test (OECD 471)S. typhimurium, E. coliNegative[7]
In vitro Mammalian Cell Gene Mutation Test (OECD 476)Chinese hamster ovary cellsNegative[7]
In vivo Micronucleus Test (OECD 474)Mouse bone marrowNegative[7]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This study assesses the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy young adult albino rabbits.

  • Procedure: A single dose of 0.5 g or 0.5 mL of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) on the back of the rabbit. The site is covered with a semi-occlusive dressing for a 4-hour exposure period. An untreated area of skin serves as a control.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored using a standardized grading system (e.g., Draize scale).

  • Evaluation: The mean scores for each observation point are calculated to determine the primary irritation index. The reversibility of any observed effects is also assessed.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause serious eye damage.

  • Test System: Healthy young adult albino rabbits.[8]

  • Procedure: A single dose of 0.1 mL of a liquid or 0.1 g of a solid is instilled into the conjunctival sac of one eye of the rabbit.[7] The other eye remains untreated and serves as a control. The eyelids are held together for approximately one second after instillation.

  • Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after instillation.[9] The lesions are scored using a standardized grading system.

  • Evaluation: The severity and reversibility of the ocular lesions are assessed to classify the substance's eye irritation potential.

Bacterial Reverse Mutation Test (Ames Test, Based on OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine).[10]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).[10] The mixture is incubated, and then plated on a minimal agar (B569324) medium lacking the required amino acid.

  • Observations: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid due to a mutation) is counted for each concentration and compared to the spontaneous reversion rate in the negative control.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

Metabolism and Toxicokinetics

This compound is metabolized in the body. The proposed metabolic pathway, based on its similarity to N-methyl-2-pyrrolidone (NMP), involves oxidation. The primary metabolites identified are 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI).[11] These metabolites are excreted in the urine.[12][13]

Metabolism cluster_0 Metabolic Pathway of this compound NEP This compound (NEP) HNEP 5-Hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) NEP->HNEP Oxidation NESI N-Ethylsuccinimide (NESI) HNEP->NESI Oxidation HESI 2-Hydroxy-N-ethylsuccinimide (2-HESI) NESI->HESI Hydroxylation

Proposed metabolic pathway of this compound.

Experimental and Safety Workflows

The following diagrams illustrate the logical workflows for assessing the safety of this compound and the general procedure for handling a chemical spill.

Dermal_Irritation_Workflow cluster_1 Dermal Irritation Assessment Workflow (OECD 404) start Start: Substance to be tested apply Apply 0.5g/mL to rabbit skin start->apply cover Cover with semi-occlusive dressing for 4 hours apply->cover remove Remove dressing and wash skin cover->remove observe Observe for erythema and edema at 1, 24, 48, 72 hours remove->observe score Score skin reactions observe->score end End: Classify irritation potential score->end

Workflow for Acute Dermal Irritation Testing.

Spill_Response_Workflow cluster_2 Chemical Spill Response Workflow spill Spill of this compound Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE (gloves, goggles, respirator) ventilate->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect clean Clean the spill area collect->clean dispose Dispose of waste according to regulations clean->dispose report Report the incident dispose->report

General workflow for responding to a chemical spill.

Safe Handling and Storage

  • Handling: Use in a well-ventilated area. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep away from heat, sparks, and flame.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[11] If ventilation is inadequate, a suitable respirator should be worn.

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

  • Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire-Fighting Measures

  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. Use water spray to cool unopened containers.

This guide is intended to provide essential health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of 1-Ethylpyrrolidin-2-one (NEP), a widely used industrial solvent. The information is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and robust analytical methods. While specific forced degradation studies on this compound are not extensively available in the public domain, this guide synthesizes information from studies on its metabolism and closely related analogs, particularly N-methyl-2-pyrrolidone (NMP), to predict its degradation behavior under various stress conditions.

Physicochemical Properties and General Stability

This compound (CAS: 2687-91-4, Formula: C₆H₁₁NO, Molecular Weight: 113.16 g/mol ) is a colorless, polar aprotic solvent. It is generally stable at room temperature in closed containers under normal storage and handling conditions.[1] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and acid chlorides.[1][2]

Predicted Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[3][4] Based on the known reactivity of the lactam ring and the N-ethyl group, and by analogy with the closely related N-methyl-2-pyrrolidone (NMP), the following degradation pathways for this compound are proposed under standard forced degradation conditions.

Hydrolytic Degradation

Acidic and Basic Conditions: The lactam ring in this compound is susceptible to hydrolysis under both acidic and basic conditions. This cleavage of the amide bond is expected to yield 4-(ethylamino)butanoic acid. Studies on NMP have shown that it undergoes hydrolysis in alkaline solutions to form 4-(methylamino)butyric acid.[5][6] A similar reaction is anticipated for NEP.

NEP This compound Hydrolysis_Product 4-(Ethylamino)butanoic acid NEP->Hydrolysis_Product H+ or OH- / H2O NEP This compound HNEP 5-Hydroxy-N-ethyl-2-pyrrolidone NEP->HNEP [O] HESI 2-Hydroxy-N-ethylsuccinimide HNEP->HESI [O] cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Evaluation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation (H2O2) Oxidation->HPLC Photo Photolysis Photo->HPLC Thermal Thermal Stress Thermal->HPLC MS LC-MS for Identification HPLC->MS Method Validate Analytical Method HPLC->Method Pathway Elucidate Degradation Pathways MS->Pathway

References

N-Ethylpyrrolidinone: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpyrrolidinone (NEP), a versatile aprotic solvent, has carved a significant niche in various industrial and research applications since its inception. This in-depth technical guide meticulously chronicles the discovery and historical development of this valuable compound. It delves into the early synthetic routes, key scientific milestones, and the evolution of its manufacturing processes. The document further presents a consolidated view of its physicochemical properties, detailed experimental protocols for its synthesis, and a summary of its diverse applications, particularly within the pharmaceutical and chemical industries.

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a polar, aprotic organic solvent characterized by its high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1] Structurally, it is a five-membered lactam with an ethyl group attached to the nitrogen atom.[2] Its unique properties have made it a valuable solvent and intermediate in numerous applications, including in the coatings industry, electronics manufacturing, and as a replacement for N-Methylpyrrolidone (NMP) in various fields.[3] This guide provides a thorough examination of the historical context of its discovery, the evolution of its synthesis, and a detailed overview of its chemical and physical characteristics.

Discovery and Historical Context

The precise first synthesis of N-Ethylpyrrolidinone is not definitively documented in a single, seminal publication. Its discovery is intertwined with the broader exploration of lactam chemistry, particularly the N-alkylation of pyrrolidones, which gained momentum in the early 20th century. Early work by German chemists laid the foundation for these reactions. In 1907, Tafel and Wassmuth, and later in 1928, Späth and Bretschneider, published research in the Berichte der deutschen chemischen Gesellschaft on the N-alkylation of lactams, which were foundational to the synthesis of compounds like NEP.

The industrial production and wider application of pyrrolidones and their derivatives are closely associated with the pioneering work of Walter Reppe at BASF in the 1930s and 1940s.[4] His extensive research into acetylene (B1199291) chemistry, often referred to as "Reppe Chemistry," led to the development of various processes for synthesizing and utilizing lactams and their derivatives. While Reppe's primary focus was on N-vinylpyrrolidone, his work significantly advanced the understanding and industrial-scale production of the pyrrolidone ring system, paving the way for the development of other N-substituted pyrrolidones like NEP.

A key early reference to the synthesis of N-Ethyl-2-pyrrolidinone appears in a 1959 issue of Chemical Abstracts. This suggests that by the mid-20th century, the compound was known and its synthesis was being documented, likely as part of broader studies into N-substituted amides and lactams.

Physicochemical Properties

N-Ethylpyrrolidinone is a colorless to pale yellow liquid with a faint amine-like odor.[3][5] It is hygroscopic and can absorb moisture from the air.[5] A comprehensive summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C6H11NO[2][6]
Molecular Weight 113.16 g/mol [2][6]
CAS Number 2687-91-4[2]
Appearance Colorless to pale yellow liquid[3][5]
Odor Faint amine-like[3][5]
Density 0.992 g/mL at 25 °C[6][7]
Melting Point -75 °C[2][5]
Boiling Point 211-212.5 °C at 1013 hPa[5][8]
Flash Point 91 °C (Pensky-Martens closed cup)[9]
Autoignition Temperature 245 °C[9]
Solubility in Water Miscible[5]
Vapor Pressure 0.18 hPa at 20 °C[9]
pH 8-9 (100 g/L in H2O at 20 °C)[9]
Refractive Index (n20/D) 1.465-1.467[6][7]

NEP is a polar aprotic solvent, a characteristic that makes it an excellent medium for a variety of chemical reactions.[3] It is chemically stable under normal conditions but can react violently with strong oxidizing agents, strong acids, and bases.[8]

Synthesis of N-Ethylpyrrolidinone

The synthesis of N-Ethylpyrrolidinone has evolved from early laboratory methods to highly optimized industrial processes. The most common and economically viable industrial synthesis route involves the reaction of gamma-butyrolactone (B3396035) (GBL) with monoethylamine (MEA).[10]

Industrial Synthesis from Gamma-Butyrolactone and Monoethylamine

This process is typically carried out continuously at high temperatures and pressures.[10][11]

Reaction:

γ-Butyrolactone + CH₃CH₂NH₂ → N-Ethyl-2-pyrrolidone + H₂O

Experimental Protocol (Industrial Continuous Process):

  • Feed Preparation: Gamma-butyrolactone (GBL) and monoethylamine (MEA) are preheated. The molar ratio of GBL to MEA is typically in the range of 1:1.08 to 1:2.[10]

  • Reaction: The preheated reactants are fed into a high-pressure reactor. The reaction is carried out in the liquid phase at a temperature between 320 to 420 °C and an absolute pressure of 70 to 120 bar.[10] The reaction can be performed in the absence of a catalyst.[10]

  • Purification: The reaction mixture, containing NEP, water, and unreacted MEA, is subjected to a series of distillation steps.

    • First, water and excess monoethylamine are distilled off from the reaction product.[10]

    • The recovered MEA can be recycled back into the reactor.[10]

    • The crude NEP is then further purified by vacuum distillation to yield a product with a purity of ≥99.5%.[12]

Industrial_Synthesis_NEP GBL γ-Butyrolactone (GBL) Reactor High-Pressure Reactor (320-420 °C, 70-120 bar) GBL->Reactor MEA Monoethylamine (MEA) MEA->Reactor Distillation1 Distillation Column 1 (Water & MEA Removal) Reactor->Distillation1 Distillation2 Vacuum Distillation (NEP Purification) Distillation1->Distillation2 Crude NEP Recycle MEA Recycle Distillation1->Recycle MEA Waste Water Distillation1->Waste NEP_Product High-Purity NEP Distillation2->NEP_Product Recycle->MEA

Caption: Industrial production workflow for N-Ethylpyrrolidinone.

Laboratory Scale Synthesis

For laboratory-scale synthesis, several methods can be employed. A common approach involves the N-alkylation of 2-pyrrolidone with an ethyl halide.

Reaction:

2-Pyrrolidone + CH₃CH₂-X → N-Ethyl-2-pyrrolidone + HX (where X = Cl, Br, I)

Experimental Protocol (N-Alkylation of 2-Pyrrolidone):

  • Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-pyrrolidone and a suitable solvent (e.g., toluene (B28343) or DMF).

  • Base Addition: A strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH), is carefully added to the reaction mixture to deprotonate the 2-pyrrolidone, forming the corresponding salt.

  • Alkylation: An ethyl halide (e.g., ethyl bromide or ethyl iodide) is added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: After cooling to room temperature, the reaction mixture is quenched with water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude N-Ethylpyrrolidinone is purified by vacuum distillation.

Lab_Synthesis_NEP cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Pyrrolidone 2-Pyrrolidone ReactionVessel Reaction Flask (Reflux) Pyrrolidone->ReactionVessel EthylHalide Ethyl Halide (e.g., EtBr) EthylHalide->ReactionVessel Base Strong Base (e.g., NaH) Base->ReactionVessel Solvent Solvent (e.g., Toluene) Solvent->ReactionVessel Quenching Quenching (Water) ReactionVessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Product Pure N-Ethylpyrrolidinone Distillation->Product

Caption: Laboratory synthesis workflow for N-Ethylpyrrolidinone.

Applications

N-Ethylpyrrolidinone's favorable properties have led to its use in a wide array of applications across various industries.

  • Solvent: It is a highly effective solvent for a broad range of polymers, resins, and other organic and inorganic compounds.[1] This makes it valuable in the formulation of coatings, inks, and adhesives.[1][3]

  • Pharmaceuticals: NEP serves as a reaction solvent and an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Its ability to enhance the solubility of poorly soluble drugs is also utilized in drug formulation.[3]

  • Electronics: In the electronics industry, it is used as a cleaning agent, a photoresist stripper, and in the formulation of electrolytes for capacitors and lithium-ion batteries.[3]

  • Agrochemicals: NEP is used as a solvent in the formulation of pesticides and herbicides.

  • Petrochemicals: It is employed in the extraction and purification of hydrocarbons, such as butadiene and acetylene.

  • Replacement for NMP: Due to toxicological concerns associated with N-Methylpyrrolidone (NMP), NEP is increasingly being used as a safer substitute in many applications owing to their similar solvent properties.[3][13]

Conclusion

N-Ethylpyrrolidinone has a rich history rooted in the fundamental exploration of lactam chemistry. From its early, less-documented synthesis to its current large-scale industrial production, NEP has proven to be a versatile and valuable chemical. Its unique combination of high polarity, aprotic nature, and excellent solvency continues to drive its adoption in a growing number of applications, solidifying its importance in both industrial processes and scientific research. The ongoing efforts to find safer and more sustainable chemical solutions will likely further expand the role of N-Ethylpyrrolidinone in the future.

References

Key suppliers and manufacturers of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Ethylpyrrolidin-2-one

Introduction

This compound, also known as N-Ethyl-2-pyrrolidone (NEP), is a versatile polar aprotic solvent and chemical intermediate.[1][2] With the CAS number 2687-91-4 and molecular formula C6H11NO, it is a colorless, transparent liquid with weak alkalinity.[3][4] NEP is recognized for its high solvency, low vapor pressure, chemical stability, and low dielectric constant.[5][6] These properties make it a valuable compound in a wide range of industrial and research applications, including fine chemical synthesis, pharmaceuticals, electronics, and materials science.[7][8] It is often used as a replacement for other, more toxic solvents due to its favorable toxicological profile.[5] This guide provides a comprehensive overview of its key suppliers, physicochemical properties, synthesis protocols, and major applications for researchers, scientists, and professionals in drug development.

Key Suppliers and Manufacturers

A variety of chemical suppliers and manufacturers offer this compound, typically at purities of 98% or higher. The following table lists some of the prominent suppliers.

Supplier/ManufacturerNotes
Sigma-Aldrich (Merck)Offers the compound for synthesis with an assay of ≥99.0%.[9]
Santa Cruz BiotechnologyProvides the product and detailed safety/handling information.[10]
ChemicalBookLists multiple synthesis routes and suppliers for the compound.[3]
ECHEMIA global chemical supplier providing safety data sheets.
NINGBO INNO PHARMCHEM CO.,LTD.A supplier focusing on NEP for fine chemical synthesis.[8]
Puyang MYJ Technology Co., Ltd.A high-tech company manufacturing NMP, GBL, and NEP.[4]
WhamineA leading supplier specializing in amines and their derivatives.[5]
Theorem ChemicalA reliable supplier of fine chemicals, including NEP.[7]
Chem-ImpexOffers high-purity (≥ 99.5%) N-Ethyl-2-pyrrolidinone for various research applications.[2]

Physicochemical and Toxicological Data

The physical, chemical, and toxicological properties of this compound are summarized below, providing essential data for its use in experimental and industrial settings.

Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[3][11]
Molecular Weight 113.16 g/mol [3][11]
Appearance Colorless transparent liquid[1][4][5]
CAS Number 2687-91-4[3][11]
Density 0.992 - 1.0 g/cm³ at 20-25 °C[6][9]
Melting Point -75.0 °C to 88.5 °C[4][5]
Boiling Point 97 °C at 20 mmHg; 212 °C at atmospheric pressure[4][6]
Flash Point 91 °C (Pensky-Martens closed cup)[9]
Vapor Pressure 0.18 hPa at 20 °C[9][12]
Refractive Index 1.465-1.467 (n20/D)[2][6]
Viscosity (kinematic) 2.1 cSt (2.1 mm²/s) at 20 °C[9][12]
pH 8-9 (100 g/L in H₂O at 20 °C)[9]
Autoignition Temperature 245 °C[9]
Explosion Limits 1.3 - 7.7 % (v/v)[9]
Safety and Toxicological Data
ParameterValueSource(s)
LD50 (Oral, Rat) 3200 mg/kg[9][12]
LD50 (Dermal, Rat) > 2000 mg/kg[9][12]
Hazard Statements H318 (Causes serious eye damage), H360D (May damage the unborn child)[12][13]
Signal Word Danger[9][12]
Hazard Classifications Eye Dam. 1, Repr. 1B[9][13]
Storage Class 6.1C (Combustible, acute toxic Cat. 3 / toxic compounds)[9][12]

Experimental Protocols

Synthesis of this compound

A primary industrial method for the continuous production of this compound involves the reaction of gamma-butyrolactone (B3396035) (GBL) with monoethylamine (MEA) in the liquid phase under high temperature and pressure.[13][14]

Methodology: Continuous Synthesis from GBL and MEA [13][14]

  • Reactant Preparation: Prepare gamma-butyrolactone (GBL) and monoethylamine (MEA). The molar ratio of GBL to MEA should be maintained between 1:1.08 and 1:2.[13][14]

  • Preheating: Pre-heat the GBL and MEA streams separately before they are mixed at the reactor inlet.[14]

  • Reaction: Introduce the mixed reactants into a reactor operating in a single pass, upflow mode.[14] The reaction is carried out in the liquid phase under the following conditions:

    • Temperature: 320 to 420 °C (preferably 345 to 370 °C).[13]

    • Absolute Pressure: 70 to 120 bar.[13][14]

  • Purification: The reaction output, containing NEP, water, and unreacted MEA, is passed to a distillation column.

    • In the first column, separate the excess MEA and water from the crude NEP product.[13] The recovered aqueous MEA can be processed to recover anhydrous MEA for reuse.[13]

    • In a second column, perform a pure distillation of the product to remove any remaining residue and obtain high-purity this compound.[14]

An alternative synthesis route involves the reaction of an alkyl sulfonate with an N-silyl derivative of 2-pyrrolidinone.[10] A mixture of the alkyl sulfonate (0.05-0.1 mol) and an equimolar amount of the N-silyl derivative is heated for 3-5 hours at 140-170 °C, followed by fractionation to yield the final product.[10]

Synthesis_Workflow GBL γ-Butyrolactone (GBL) Mixer Preheating & Mixing GBL->Mixer MEA Monoethylamine (MEA) MEA->Mixer Reactor High-Pressure Reactor (320-420°C, 70-120 bar) Mixer->Reactor Dist1 Distillation Column 1 (Remove H₂O & MEA) Reactor->Dist1 Dist2 Distillation Column 2 (Product Purification) Dist1->Dist2 Recycle MEA Recovery Dist1->Recycle Excess MEA / H₂O Product Pure this compound Dist2->Product Recycle->MEA

Caption: Continuous synthesis of this compound from GBL and MEA.
Application in Materials Science: Photocuring of Coir Fiber

This compound can be used to modify natural fibers, such as coir, through photocuring to enhance their mechanical properties.[3]

Methodology: UV-Curing of Coir Fiber with 1-E-2-P [3]

  • Solution Preparation: Prepare a series of solutions with varying concentrations of 1-Ethyl-2-pyrrolidone (1-E-2-P) in methanol (B129727) (MeOH). Add a photoinitiator, such as Darocur-1173, to each solution. An optimal concentration reported is 10% 1-E-2-P.[3]

  • Fiber Soaking: Immerse the coir fibers in the prepared monomer solution. An optimal soaking time of 6 minutes has been reported to achieve high grafting and improved mechanical properties.[3]

  • UV Radiation: After soaking, irradiate the fibers under a UV lamp. The radiation dose can be controlled by the number of passes under the lamp. A study found that 15 passes of radiation produced optimal results.[3]

  • Post-Treatment (Optional): To further improve properties, the fibers can be treated with a 10% potassium hydroxide (B78521) (alkali) solution before the monomer treatment.[3] Additives like silane (B1218182) (3-trimethoxysilyl propyl methacrylate) can also be included in the monomer solution.[3]

  • Analysis: Evaluate the treated fibers for mechanical properties (tensile strength, elongation at break) and percentage of grafting to determine the effectiveness of the treatment.[3]

Applications in Research and Drug Development

NEP's unique combination of properties makes it suitable for a diverse set of applications.

  • Solvent and Intermediate: It serves as a highly selective, polar aprotic solvent for a wide range of organic reactions, including alkylations and acylations, often improving reaction rates and yields.[8] It is also a valuable building block for synthesizing specialty chemicals for the pharmaceutical and agrochemical industries.[2][8]

  • Industrial Applications: It is used in the production of refined oils, lithium batteries, dyes, pesticides, coatings, and heat-resistant polymers.[4][7] It also functions as a pigment dispersant and a medium for synthetic fiber spinning.[4]

  • Transdermal Drug Delivery: Pyrrolidones, including NEP, are known to act as penetration enhancers, which reversibly decrease the barrier resistance of the stratum corneum, the outermost layer of the skin.[2] This action facilitates the delivery of therapeutic agents through the skin into the systemic circulation. The mechanism involves disrupting the packing of the intercellular lipid matrix in the stratum corneum.[2] This makes NEP a compound of interest for developing transdermal drug delivery systems (TDDS).[6]

Applications_Overview cluster_core This compound (NEP) cluster_applications Key Application Areas cluster_details Specific Uses NEP Properties: - Polar Aprotic Solvent - High Solvency - Low Volatility - Chemical Intermediate FineChem Fine Chemical Synthesis NEP->FineChem Pharma Pharmaceuticals & Drug Development NEP->Pharma Materials Materials Science NEP->Materials Industry General Industry NEP->Industry Solvent Reaction Solvent FineChem->Solvent Intermediate Building Block FineChem->Intermediate Transdermal Transdermal Enhancer Pharma->Transdermal Formulation Drug Formulation Pharma->Formulation Polymer Polymer Production Materials->Polymer Fiber Fiber Modification Materials->Fiber Battery Lithium Batteries Industry->Battery Coatings Coatings & Dyes Industry->Coatings

Caption: Overview of the primary applications for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Ethylpyrrolidin-2-one from gamma-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-2-one (NEP), a versatile aprotic solvent and chemical intermediate, finds extensive application in the pharmaceutical and chemical industries. Its utility stems from its high solvency, low volatility, and chemical stability. This document provides detailed protocols for the synthesis of this compound from the reaction of gamma-butyrolactone (B3396035) (GBL) with ethylamine (B1201723). The primary synthesis route discussed is a high-pressure, high-temperature batch process suitable for a laboratory setting equipped with an autoclave.

Reaction Scheme

The synthesis of this compound from gamma-butyrolactone and ethylamine proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization-dehydration. The ethylamine attacks the carbonyl carbon of the lactone, leading to the opening of the ring to form an intermediate N-ethyl-4-hydroxybutanamide. Subsequent heating promotes the cyclization of this intermediate to yield this compound and water as a byproduct.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)
gamma-ButyrolactoneC₄H₆O₂86.09204-206
EthylamineC₂H₇N45.0816.6
This compoundC₆H₁₁NO113.16202-204

Table 2: Optimized Reaction Parameters for Batch Synthesis

ParameterValueReference
Reactant Molar Ratio (GBL:Ethylamine)1 : 1.08 to 1 : 2[1]
Reaction Temperature245 - 255 °C[2]
Reaction Pressure4.5 - 5.5 MPa[2]
Reaction Time2.5 - 3.0 hours[2]
Catalyst Loading0.25% of total raw material weight[2]
GBL Conversion Rate≥ 98%[2]
NEP Selectivity≥ 95%[2]

Table 3: Purification Parameters

ParameterValue
Purification MethodVacuum Distillation
Boiling Point of this compound97 °C at 20 mmHg

Experimental Protocols

Protocol 1: High-Pressure Batch Synthesis of this compound

This protocol is adapted from established industrial and laboratory procedures for the synthesis of N-alkylpyrrolidones.[2][3] Safety Precaution: This reaction must be carried out in a properly functioning and certified high-pressure autoclave due to the high temperatures and pressures involved. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Materials:

  • gamma-Butyrolactone (GBL)

  • Ethylamine (aqueous solution, e.g., 70%)

  • Catalyst (e.g., a solid base or acid, to be empirically determined based on catalyst screening if necessary, as the specific catalyst is not disclosed in the source literature)[2]

  • High-pressure autoclave with stirring and temperature control

  • Distillation apparatus for vacuum distillation

Procedure:

  • Charging the Reactor:

    • To a high-pressure autoclave, add gamma-butyrolactone and an aqueous solution of ethylamine. The molar ratio of GBL to ethylamine should be in the range of 1:1.08 to 1:1.5.[1]

    • Add the catalyst, if used, at a loading of 0.25% of the total weight of the reactants.[2]

  • Reaction:

    • Seal the autoclave according to the manufacturer's instructions.

    • Begin stirring and heat the reactor to a temperature of 245-255 °C.[2]

    • The pressure will rise to approximately 4.5-5.5 MPa.[2]

    • Maintain the reaction at this temperature and pressure for 2.5 to 3.0 hours.[2]

  • Cooling and Depressurization:

    • After the reaction time is complete, turn off the heating and allow the autoclave to cool to room temperature.

    • Once cooled, carefully vent the excess pressure according to the autoclave's operating procedure.

  • Work-up and Purification:

    • Open the autoclave and transfer the crude reaction mixture to a round-bottom flask.

    • The initial purification step involves the removal of water and any unreacted ethylamine. This can be achieved by distillation at atmospheric pressure.

    • The crude this compound is then purified by vacuum distillation. Assemble a vacuum distillation apparatus.

    • Heat the crude product and collect the fraction boiling at approximately 97 °C under a vacuum of 20 mmHg.

  • Characterization:

    • The purity of the final product can be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Reaction Pathway

The following diagram illustrates the two-step reaction mechanism for the formation of this compound from gamma-butyrolactone and ethylamine.

ReactionPathway Reaction Pathway for this compound Synthesis GBL gamma-Butyrolactone Intermediate N-ethyl-4-hydroxybutanamide GBL->Intermediate + Ethylamine (Nucleophilic Acyl Substitution) Ethylamine Ethylamine Ethylamine->Intermediate NEP This compound Intermediate->NEP - H₂O (Intramolecular Cyclization) Water Water

A simplified reaction pathway for the synthesis of this compound.
Experimental Workflow

This diagram outlines the major steps in the laboratory synthesis and purification of this compound.

Workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Charge GBL and Ethylamine into Autoclave Catalyst Add Catalyst (optional) Reactants->Catalyst Seal Seal Autoclave Catalyst->Seal Heat Heat to 245-255 °C Seal->Heat Pressure Maintain Pressure at 4.5-5.5 MPa Heat->Pressure Time React for 2.5-3.0 hours Pressure->Time Cool Cool and Depressurize Time->Cool AtmDist Atmospheric Distillation (Remove Water and Excess Ethylamine) Cool->AtmDist VacDist Vacuum Distillation (Purify Product) AtmDist->VacDist Product Collect Pure this compound VacDist->Product

A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Laboratory Preparation of N-Ethyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethyl-2-pyrrolidone (NEP) is a versatile, aprotic, and highly polar organic solvent with a high boiling point, low volatility, and excellent chemical stability.[1][2] It serves as a crucial intermediate and reaction solvent in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and other specialty chemicals.[1][2][3] These application notes provide detailed protocols for the laboratory-scale synthesis of N-Ethyl-2-pyrrolidone, focusing on the prevalent methods utilizing gamma-butyrolactone (B3396035) (GBL) and monoethylamine (MEA), as well as an alternative N-alkylation approach. The document includes comprehensive experimental procedures, tabulated quantitative data for easy comparison, and graphical representations of the synthetic workflows.

Introduction to Synthetic Routes

The laboratory preparation of N-Ethyl-2-pyrrolidone can be accomplished through several synthetic pathways. The most common and industrially relevant method is the reaction of gamma-butyrolactone (GBL) with monoethylamine (MEA).[1][4] An alternative approach involves the N-alkylation of 2-pyrrolidone using an ethylating agent. Both methods offer distinct advantages and are detailed herein.

Method A: Reaction of Gamma-Butyrolactone (GBL) with Monoethylamine (MEA)

This is the most widely employed method for both laboratory and industrial-scale production of NEP.[1][4] The reaction involves the aminolysis of the lactone ring of GBL by MEA, followed by cyclization and dehydration to form the N-ethyl-2-pyrrolidone ring.

Method B: N-Alkylation of 2-Pyrrolidone

This method provides an alternative route where the secondary amine of the 2-pyrrolidone ring is alkylated using an ethyl halide or other suitable ethylating agent in the presence of a base.

Experimental Protocols

Method A: Synthesis from Gamma-Butyrolactone and Monoethylamine

This protocol is based on the direct condensation reaction between GBL and MEA.

Materials:

  • Gamma-Butyrolactone (GBL)

  • Monoethylamine (MEA)

  • Catalyst (optional, e.g., a solid acid or base catalyst)

  • High-pressure autoclave reactor equipped with a stirrer and temperature controller

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Charge the high-pressure autoclave reactor with gamma-butyrolactone (GBL) and monoethylamine (MEA). The molar ratio of GBL to MEA can be varied, with ratios from 1:1.08 to 1:2 being reported.[4][5] For a laboratory-scale experiment, a slight excess of MEA is recommended to drive the reaction to completion.

  • Catalyst Addition (Optional): If a catalyst is used, add it to the reactor. The amount is typically a small percentage of the total reactant weight (e.g., 0.25%).[1] Some processes operate effectively without a catalyst at higher temperatures and pressures.[4]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to the desired reaction temperature, typically ranging from 245-255°C for catalyzed reactions or higher (320-420°C) for non-catalyzed continuous processes.[1][4] The reaction is performed under pressure, which can range from 4.5-5.5 MPa (catalyzed) to 70-120 bar (non-catalyzed).[1][4]

  • Reaction Time: Maintain the reaction conditions for a period of 2.5 to 3.0 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., GC-MS).[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

    • Transfer the crude reaction mixture to a distillation apparatus.

    • The purification is typically carried out by fractional distillation. First, any unreacted monoethylamine and water formed during the reaction are distilled off.[4]

    • The desired product, N-Ethyl-2-pyrrolidone, is then distilled under reduced pressure to obtain a purified colorless liquid.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the synthesis of N-Ethyl-2-pyrrolidone via the reaction of GBL and MEA under different reported conditions.

ParameterValueReference
Reactants Gamma-Butyrolactone (GBL), Monoethylamine (MEA)[1][4]
Molar Ratio (GBL:MEA) 1:1.08 to 1:2[4][5]
Temperature 245-255°C (catalyzed)[1]
320-420°C (non-catalyzed, continuous)[4]
Pressure 4.5-5.5 MPa (catalyzed)[1]
70-120 bar (non-catalyzed, continuous)[4]
Catalyst Optional (0.25% of total raw material)[1]
Reaction Time 2.5-3.0 hours[1]
GBL Conversion Rate ≥98%[1]
NEP Selectivity ≥95%[1]

Table 1: Reaction Parameters for the Synthesis of N-Ethyl-2-pyrrolidone from GBL and MEA.

PropertyValueReference
Appearance Colorless, transparent liquid[1]
Boiling Point 203.6°C[1]
Relative Density 0.994 g/cm³[1]
Refractive Index 1.4665 (at 22°C)[1]

Table 2: Physical Properties of N-Ethyl-2-pyrrolidone.

Visualizations

Experimental Workflow for NEP Synthesis

The following diagram illustrates the general workflow for the laboratory preparation of N-Ethyl-2-pyrrolidone from GBL and MEA.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Purification cluster_product Final Product GBL Gamma-Butyrolactone (GBL) Reactor High-Pressure Autoclave Reactor GBL->Reactor MEA Monoethylamine (MEA) MEA->Reactor Distillation Fractional Distillation Reactor->Distillation Crude Product NEP N-Ethyl-2-pyrrolidone (NEP) Distillation->NEP Purified Product reaction_scheme cluster_reactants cluster_product GBL Gamma-Butyrolactone GBL_struct MEA +   Ethylamine MEA_struct NEP N-Ethyl-2-pyrrolidone NEP_struct Water +   Water Water_struct GBL_struct->NEP_struct Heat, Pressure

References

Application Notes and Protocols: 1-Ethylpyrrolidin-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpyrrolidin-2-one (NEP), a polar aprotic solvent, is increasingly recognized for its versatile applications in organic synthesis. With its high boiling point, excellent thermal and chemical stability, and ability to dissolve a wide range of organic and inorganic compounds, NEP serves as a valuable reaction medium and chemical intermediate.[1][2][3] Its properties often lead to enhanced reaction rates and improved yields in various transformations, positioning it as a viable alternative to other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[4] These application notes provide an overview of the utility of this compound in key organic reactions, complete with detailed experimental protocols and quantitative data.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its effective application in organic synthesis.

PropertyValueReference
CAS Number 2687-91-4[3]
Molecular Formula C₆H₁₁NO[3]
Molecular Weight 113.16 g/mol [3]
Boiling Point 212 °C[5]
Melting Point -75 °C[5]
Density 0.992 g/mL at 25 °C[5]
Flash Point 91 °C[5]
Solubility Miscible with water and most organic solvents.[4]

Applications in Organic Synthesis

This compound finds utility in a variety of organic reactions, including, but not limited to, substitution reactions, cross-coupling reactions, and condensation reactions.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide. The use of this compound as a solvent in this reaction has been shown to improve yields and shorten reaction times by ensuring a homogeneous reaction mixture.[6]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ArX Ar-X ArCN Ar-CN ArX->ArCN + CuCN / NEP, Heat CuCN CuCN NEP This compound (Solvent) Heat Heat CuX + CuX

Caption: Rosenmund-von Braun Reaction Workflow.

Experimental Protocol: Synthesis of an Aryl Nitrile

  • Materials:

    • Aryl halide (1.0 eq)

    • Copper(I) cyanide (1.2 eq)

    • This compound (NEP)

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aryl halide and copper(I) cyanide.

    • Add a sufficient amount of this compound to dissolve the reactants and form a stirrable suspension.

    • Heat the reaction mixture to a temperature between 150-200 °C.[7] The exact temperature may need to be optimized depending on the reactivity of the aryl halide.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford the desired aryl nitrile.

Aryl HalideTemperature (°C)Time (h)Yield (%)Reference
Aryl Bromide1201885[8]
Aryl Iodide1201292[8]
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[9] High-boiling polar solvents like N-methylpyrrolidone are traditionally used.[9] Given its similar properties, this compound can serve as an effective solvent in these reactions, particularly at the elevated temperatures often required.[9]

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products ArX Ar-X ArNuR Ar-Nu-R ArX->ArNuR + R-Nu-H / Cu cat., Base, NEP, Heat NuH R-Nu-H (Nu = O, N, S) Cu_cat Cu Catalyst Base Base NEP This compound (Solvent) Heat Heat HX + HX

Caption: Ullmann Condensation Workflow.

Experimental Protocol: Synthesis of a Diaryl Ether

  • Materials:

    • Aryl halide (1.0 eq)

    • Phenol (1.2 eq)

    • Copper catalyst (e.g., CuI, 10 mol%)

    • Base (e.g., K₂CO₃, 2.0 eq)

    • This compound (NEP)

  • Procedure:

    • In a sealable reaction vessel, combine the aryl halide, phenol, copper catalyst, and base.

    • Add this compound as the solvent.

    • Seal the vessel and heat the mixture to a high temperature (typically >150 °C).

    • Stir the reaction until the starting material is consumed, as indicated by TLC or GC analysis.

    • Cool the reaction to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture to remove insoluble inorganic salts.

    • Wash the filtrate with aqueous ammonium (B1175870) chloride solution to remove residual copper.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the product by column chromatography.

Aryl HalideNucleophileCatalystBaseTemperature (°C)Yield (%)
4-ChloronitrobenzenePhenolCuKOH>210High
2-Chlorobenzoic acidAnilineCuI/phenanthrolineKOHHighHigh

Note: While the references describe the general conditions for Ullmann reactions, specific examples using NEP as the solvent were not found in the provided search results. The protocol is a general adaptation.

Cross-Coupling Reactions (Suzuki, Heck, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Polar aprotic solvents are often employed in these transformations. While specific protocols detailing the use of this compound are not abundant in the literature, its properties suggest it could be a suitable solvent for these reactions, particularly for substrates with poor solubility in other common solvents.

General Workflow for a Cross-Coupling Reaction:

G Reactants Aryl/Vinyl Halide or Triflate + Coupling Partner Reaction Reaction Mixture (Heated) Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Ligand Ligand (optional) Ligand->Reaction Base Base Base->Reaction Solvent This compound Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: General Cross-Coupling Reaction Workflow.

Representative Experimental Conditions for Cross-Coupling Reactions:

ReactionCoupling PartnersCatalyst SystemBaseSolvent
Suzuki Aryl/Vinyl Halide + Organoboron ReagentPd CatalystBase (e.g., K₂CO₃, Cs₂CO₃)Polar Aprotic Solvent
Heck Aryl/Vinyl Halide + AlkenePd CatalystBase (e.g., Et₃N)Polar Aprotic Solvent
Stille Aryl/Vinyl Halide + OrganostannanePd Catalyst-Polar Aprotic Solvent
Sonogashira Aryl/Vinyl Halide + Terminal AlkynePd Catalyst, Cu(I) cocatalystAmine Base (e.g., Et₃N)Polar Aprotic Solvent

Note: The table provides general conditions. Researchers should optimize these for their specific substrates when considering this compound as the solvent.

Conclusion

This compound is a promising solvent and intermediate in organic synthesis. Its favorable physicochemical properties can lead to improved reaction outcomes in various transformations. While detailed, published protocols specifically employing NEP are still emerging, its similarity to other polar aprotic solvents suggests its broad applicability. The provided protocols offer a starting point for researchers to explore the use of this compound in their synthetic endeavors, with the potential for developing more efficient and robust chemical processes. Further research into the application of NEP in a wider range of organic reactions is warranted to fully realize its potential in both academic and industrial settings.

References

Applications of N-Ethyl-2-pyrrolidone (NEP) in Fine Chemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-2-pyrrolidone (NEP) is a versatile, high-performance polar aprotic solvent increasingly utilized in fine chemical synthesis. Its favorable properties, including excellent solvency for a wide range of organic and inorganic compounds, high boiling point (202-204 °C), low volatility, and high chemical and thermal stability, make it an effective reaction medium for a variety of synthetic transformations.[1][2] NEP often serves as a substitute for other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), offering similar performance with potential advantages in specific applications.[1][3]

This document provides detailed application notes and protocols for the use of NEP in key reactions relevant to the synthesis of fine chemicals, including pharmaceutical and agrochemical intermediates.

Overview of N-Ethyl-2-pyrrolidone (NEP) Properties

NEP's utility in fine chemical synthesis stems from its unique combination of physical and chemical properties. As a lactam of 4-ethylaminobutyric acid, it is a very weak base and a chemically stable, powerful polar solvent.[4] Its high polarity and aprotic nature make it an ideal medium for reactions involving polar and non-polar reagents and intermediates, often leading to accelerated reaction rates and improved yields.[1]

Key Properties of N-Ethyl-2-pyrrolidone (NEP):

PropertyValueReference
CAS Number2687-91-4[5]
Molecular FormulaC6H11NO[5]
Molecular Weight113.16 g/mol [5]
Boiling Point202-204 °C[2]
Density0.994 g/mL at 25 °C[2]
AppearanceColorless to pale yellow liquid[3]
SolubilityMiscible with water and most organic solvents[4]

Applications in Key Synthetic Reactions

NEP's properties make it a suitable solvent for a range of important reactions in fine chemical synthesis. While specific examples with detailed quantitative data in the scientific literature are not abundant, its use is implied in many reactions where polar aprotic solvents are required, particularly at elevated temperatures. Below are detailed protocols for representative reactions where NEP can be effectively employed.

Rosenmund-von Braun Nitrile Synthesis

The Rosenmund-von Braun reaction is a classic method for the synthesis of aryl nitriles from aryl halides using a copper(I) cyanide salt. The use of a high-boiling polar aprotic solvent is crucial for this reaction to proceed at the required high temperatures. The use of N-Ethyl-2-pyrrolidone as a solvent in this synthesis has been reported to improve yields and shorten reaction times by ensuring all reactants are dissolved, creating a homogeneous liquid phase.[4]

Logical Workflow for Rosenmund-von Braun Synthesis:

G A Aryl Halide D Reaction Mixture A->D B Copper(I) Cyanide B->D C N-Ethyl-2-pyrrolidone (Solvent) C->D E Heating (Reflux) D->E F Work-up and Purification E->F G Aryl Nitrile (Product) F->G G cluster_reactants Reactants & Catalyst A Aryl Halide F Reaction at Elevated Temperature A->F B Phenol/Alcohol B->F C Copper Catalyst C->F D Base (e.g., K2CO3) D->F E N-Ethyl-2-pyrrolidone (Solvent) E->F G Aqueous Work-up F->G H Extraction G->H I Purification H->I J Diaryl Ether (Product) I->J G NEP N-Ethyl-2-pyrrolidone Reduction Reduction (e.g., with LiAlH4) NEP->Reduction Functionalization Ring Opening or Side-chain Functionalization NEP->Functionalization N_Ethylpyrrolidine N-Ethylpyrrolidine Reduction->N_Ethylpyrrolidine Derivatives Functionalized Derivatives Functionalization->Derivatives APIs Active Pharmaceutical Ingredients (APIs) Derivatives->APIs Agrochemicals Agrochemicals Derivatives->Agrochemicals

References

Application Notes and Protocols: N-Ethyl-2-pyrrolidone as a Reaction Medium for Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethyl-2-pyrrolidone (NEP) is a highly effective polar aprotic solvent that serves as a versatile reaction medium for a variety of chemical transformations, including key alkylation reactions.[1][2] Its high boiling point, excellent solvency for a wide range of organic and inorganic compounds, and chemical stability make it a suitable replacement for other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[3][4] These application notes provide detailed protocols for O-alkylation, N-alkylation, and C-alkylation reactions utilizing NEP as the solvent.

O-Alkylation of Phenols in N-Ethyl-2-pyrrolidone

The O-alkylation of phenols, a fundamental reaction in organic synthesis, is efficiently conducted in N-Ethyl-2-pyrrolidone. This reaction, often a key step in the synthesis of pharmaceuticals and other fine chemicals, benefits from NEP's ability to dissolve both the phenol (B47542) and the alkylating agent, facilitating the formation of the phenoxide and subsequent nucleophilic attack. The high boiling point of NEP allows for reactions to be carried out at elevated temperatures, which can be necessary for less reactive substrates.

Data Presentation: O-Alkylation of Phenols

SubstrateAlkylating AgentBaseTemperature (°C)Time (h)Yield (%)
Substituted Phenol1-(2-chloroethyl)pyrrolidine (B1346828) HClK₂CO₃80 - 1206 - 1275 - 90
4-(2-(pyrrolidin-1-yl)ethyl)phenolCore Scaffold with Leaving GroupK₂CO₃ / NaH60 - 1004 - 880 - 95
CatecholDialkyl CarbonateKOH170 - 2000.5 - 470 - 85

Experimental Protocol: General Procedure for O-Alkylation of a Substituted Phenol

This protocol describes a general procedure for the O-alkylation of a substituted phenol using an alkyl halide in N-Ethyl-2-pyrrolidone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 equivalent) and the base (e.g., potassium carbonate, 2.0 equivalents) in anhydrous N-Ethyl-2-pyrrolidone (NEP).

  • Addition of Alkylating Agent: To the stirred suspension, add the alkylating agent (e.g., 1-(2-chloroethyl)pyrrolidine hydrochloride, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and maintain for the required duration (typically 6-12 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the inorganic salts and wash the filter cake with a small amount of NEP or another suitable solvent.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to remove the solvent. The crude product can be further purified by column chromatography.

Visualization: O-Alkylation Workflow

O_Alkylation_Workflow sub Substituted Phenol + Alkylating Agent reaction Reaction (Heating & Stirring) sub->reaction nep N-Ethyl-2-pyrrolidone (Solvent) nep->reaction base Base (e.g., K₂CO₃) base->reaction workup Workup (Filtration, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product O-Alkylated Product purification->product

Caption: General workflow for the O-alkylation of phenols in NEP.

N-Alkylation of Amines and Heterocycles in N-Ethyl-2-pyrrolidone

N-alkylation is a critical transformation in the synthesis of a vast number of biologically active molecules. N-Ethyl-2-pyrrolidone serves as an excellent medium for the N-alkylation of a wide range of substrates, including primary and secondary amines, anilines, and nitrogen-containing heterocycles like indazoles.[5] The polar nature of NEP facilitates the dissolution of amine salts and promotes the nucleophilic substitution reaction.

Data Presentation: N-Alkylation of Amines and Heterocycles

SubstrateAlkylating AgentBaseTemperature (°C)Time (h)Yield (%)
1H-IndazoleAlkyl Bromide/TosylatesNaH25 - 502 - 685 - 99
AnilinePrimary AminePd/C150 - 1701.5 - 380 - 99
PyrrolidineProtected 4-(2-bromoethyl)phenolK₂CO₃ / NaH60 - 804 - 1270 - 90

Experimental Protocol: General Procedure for N-1 Alkylation of Indazole

This protocol outlines a procedure for the regioselective N-1 alkylation of an indazole derivative.[5]

  • Preparation of Indazole Salt: Suspend sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous N-Ethyl-2-pyrrolidone (NEP) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of the 1H-indazole (1.0 equivalent) in anhydrous NEP dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equivalents) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N-1 alkylated indazole.

Visualization: N-Alkylation Workflow

N_Alkylation_Workflow substrate Amine / Heterocycle reaction Reaction (Stirring) substrate->reaction alkylating_agent Alkylating Agent alkylating_agent->reaction nep N-Ethyl-2-pyrrolidone (Solvent) nep->reaction base Base (e.g., NaH) base->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation of amines and heterocycles in NEP.

C-Alkylation of Active Methylene (B1212753) Compounds in N-Ethyl-2-pyrrolidone

The C-alkylation of active methylene compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. N-Ethyl-2-pyrrolidone provides a suitable environment for these reactions, effectively dissolving the enolate intermediates and facilitating their reaction with alkylating agents. The use of a strong base is typically required to deprotonate the active methylene compound.

Data Presentation: C-Alkylation of Active Methylene Compounds

SubstrateAlkylating AgentBaseTemperature (°C)Time (h)Yield (%)
AcetylacetoneAllyl BromideCs₂CO₃250.5 - 190 - 98
Diethyl MalonateBenzyl BromideCs₂CO₃702 - 485 - 95
Ethyl AcetoacetateAlkyl HalideNaH25 - 601 - 380 - 92

Experimental Protocol: General Procedure for C-Alkylation of an Active Methylene Compound

This protocol provides a general method for the C-alkylation of an active methylene compound using an alkyl halide in N-Ethyl-2-pyrrolidone.

  • Reaction Setup: In a dry flask under an inert atmosphere, add the active methylene compound (1.0 equivalent) to a solution of a suitable base (e.g., cesium carbonate, 2.0 equivalents) in anhydrous N-Ethyl-2-pyrrolidone (NEP).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., allyl bromide, 2.5 equivalents for dialkylation) dropwise to the stirred mixture at room temperature. For less reactive substrates or alkylating agents, the reaction may require heating.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Visualization: C-Alkylation Workflow

C_Alkylation_Workflow substrate Active Methylene Compound reaction Reaction (Stirring & Heating) substrate->reaction alkylating_agent Alkylating Agent alkylating_agent->reaction nep N-Ethyl-2-pyrrolidone (Solvent) nep->reaction base Base (e.g., Cs₂CO₃) base->reaction workup Workup (Extraction) reaction->workup purification Purification (Distillation / Chromatography) workup->purification product C-Alkylated Product purification->product

Caption: General workflow for the C-alkylation of active methylene compounds in NEP.

References

Application Notes and Protocols: 1-Ethylpyrrolidin-2-one in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Ethylpyrrolidin-2-one (NEP) in polymer chemistry, covering its application as a monomer in photocuring, its use in the synthesis of functional polymers, and its role as a versatile solvent.

Overview of this compound (NEP)

This compound is a polar aprotic solvent with a high boiling point, low volatility, and excellent solvency for a wide range of organic and inorganic compounds.[1] Its chemical structure and physical properties make it a valuable component in various industrial and research applications within polymer chemistry.

Physical Properties of this compound
PropertyValue
CAS Number2687-91-4
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol [1]
Density0.992 g/mL at 25 °C[2]
Boiling Point97 °C at 20 mmHg[2]
Refractive Indexn20/D 1.465[2]
Solubility in Water1000 g/L at 23 °C[2]

Application: Photocuring of Natural Fibers

NEP can be utilized as a monomer in the photocuring of natural fibers, such as coir fiber, to enhance their mechanical properties. This process involves the graft polymerization of NEP onto the fiber surface initiated by UV radiation.

Experimental Protocol: Photocuring of Coir Fiber with this compound

This protocol describes the UV-induced grafting of NEP onto coir fibers to improve their tensile strength and elongation at break.[3]

Materials:

  • Coir fibers (Cocos nucifera)

  • This compound (NEP)

  • Methanol (B129727) (MeOH)

  • Photoinitiator (e.g., Darocur-1173)

  • Potassium hydroxide (B78521) (KOH) (for optional alkali treatment)

  • Silane (3-trimethoxysilyl propyl methacrylate) (for optional additive treatment)

  • Urea (for optional additive treatment)

  • Acetone (B3395972)

  • Distilled water

Equipment:

  • UV radiation source

  • Glass trays

  • Beakers

  • Magnetic stirrer

  • Tensile testing machine

  • Desiccator

Procedure:

  • Fiber Preparation:

    • Wash coir fibers with a detergent solution, followed by rinsing with distilled water.

    • Dry the fibers in an oven at 105°C for 24 hours.

    • (Optional Alkali Treatment): For enhanced properties, treat the dried fibers with a 10% KOH solution at a specific temperature (e.g., 30°C) for a set duration, then wash thoroughly with distilled water until neutral pH is achieved and dry again.

  • Preparation of Photocuring Solution:

    • Prepare solutions of NEP in methanol at various concentrations (e.g., 3%, 5%, 10%, 20% v/v).

    • Add a photoinitiator (e.g., 1% Darocur-1173) to each solution.

    • Stir the solutions until the photoinitiator is completely dissolved.

  • Grafting Procedure:

    • Immerse the prepared coir fibers in the photocuring solution for a specified soaking time (e.g., 6 minutes).

    • Remove the fibers and place them on a glass tray.

    • Expose the soaked fibers to UV radiation. The radiation dose can be controlled by the number of passes under the UV lamp (e.g., 15 passes).

  • Post-Treatment:

    • After irradiation, wash the grafted fibers with acetone to remove any unreacted monomer and homopolymer.

    • Dry the fibers in a desiccator to a constant weight.

  • Characterization:

    • Calculate the percentage of grafting using the following formula:

      • Grafting (%) = [(W_g - W_0) / W_0] * 100

      • Where W_g is the weight of the grafted fiber and W_0 is the initial weight of the fiber.

    • Measure the tensile strength and elongation at break of the virgin and modified fibers using a tensile testing machine.

Quantitative Data: Effect of NEP Concentration on Coir Fiber Properties
NEP Concentration (%)Grafting (%)Tensile Strength Increase (%)Elongation at Break Increase (%)
104.953230
10 (with 1% silane)---
10 (with 10% KOH pretreatment)6.272330

Data extracted from a study by Khan et al. (2012).[3] The study also investigated the effects of soaking time and radiation dose.

Workflow for Photocuring of Coir Fiber

G cluster_prep Fiber Preparation cluster_solution Solution Preparation cluster_grafting Grafting Process cluster_post Post-Treatment & Characterization A Wash and Dry Coir Fiber B Optional: Alkali Treatment (KOH) A->B E Soak Fibers in Solution B->E C Prepare NEP/Methanol Solution D Add Photoinitiator C->D D->E F Expose to UV Radiation E->F G Wash with Acetone and Dry F->G H Measure Grafting Percentage G->H I Analyze Mechanical Properties G->I

Workflow for the photocuring of coir fiber using NEP.

Application: Synthesis of Functional Polymers

NEP derivatives, such as N-ethyl pyrrolidine (B122466) methacrylamide (B166291) (EPA), can be synthesized and subsequently polymerized to create functional polymers with potential applications in areas like gene delivery.[4][5]

Experimental Protocol: Synthesis of Poly(N-ethyl pyrrolidine methacrylamide) (poly-EPA)

This protocol outlines the free-radical polymerization of the EPA monomer.

Materials:

  • N-ethyl pyrrolidine methacrylamide (EPA) monomer

  • 1,4-Dioxane (B91453) (or other suitable solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

  • Dialysis membrane (e.g., MWCO 3.5 kDa)

  • Deionized water

Equipment:

  • Schlenk flask or reaction vessel with a condenser

  • Magnetic stirrer and hotplate

  • Freeze-dryer

Procedure:

  • Reaction Setup:

    • Dissolve the EPA monomer and AIBN (initiator, e.g., 1 mol% relative to monomer) in 1,4-dioxane in a Schlenk flask.

    • Purge the solution with nitrogen gas for at least 20 minutes to remove dissolved oxygen.

  • Polymerization:

    • Heat the reaction mixture to a specific temperature (e.g., 60°C) under a nitrogen atmosphere.

    • Maintain the reaction for a set period (e.g., 24 hours) to achieve high monomer conversion.

  • Purification:

    • After polymerization, cool the reaction mixture to room temperature.

    • Dialyze the polymer solution against deionized water for several days, changing the water frequently, to remove unreacted monomer, initiator fragments, and solvent.

    • Freeze-dry the purified polymer solution to obtain the solid poly-EPA.

  • Characterization:

    • Determine the number average molecular weight (Mn) and polydispersity index (PDI) of the polymer using Size Exclusion Chromatography (SEC).

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Quantitative Data: Characterization of poly-EPA Copolymers
Copolymer Composition (molar ratio EPA:VI)Mn (Da)PDI
EPA homopolymer--
EPA-co-VI (various ratios)8,000 - 16,000< 1.2

Data from a study by Velasco et al. (2012) on copolymers of EPA with 1-vinylimidazole (B27976) (VI).[5] Specific Mn for the homopolymer was not provided in the abstract.

Logical Relationship for Poly-EPA Synthesis

G Monomer EPA Monomer Reaction Free Radical Polymerization (60°C, 24h, N2) Monomer->Reaction Initiator AIBN Initiator Initiator->Reaction Solvent 1,4-Dioxane Solvent->Reaction Purification Dialysis & Freeze-drying Reaction->Purification Polymer Poly(EPA) Purification->Polymer Characterization SEC (Mn, PDI) ¹H NMR (Structure) Polymer->Characterization

Logical flow for the synthesis and characterization of poly(EPA).

Application: NEP as a Polymerization Solvent

Due to its polar aprotic nature and high boiling point, NEP is a suitable solvent for various polymerization reactions. It can effectively dissolve a range of monomers and the resulting polymers, facilitating homogeneous polymerization conditions.

General Considerations for Using NEP as a Polymerization Solvent:
  • Solubility: NEP is miscible with water and most common organic solvents.[6] It can dissolve a variety of polymers, though specific quantitative data is often polymer-dependent.

  • Purity: For polymerization reactions, particularly controlled polymerizations, high-purity NEP should be used to avoid premature termination or side reactions.

  • Drying: As with most polar solvents, it is crucial to dry NEP before use in moisture-sensitive polymerizations, such as anionic polymerization.

Solubility of Common Polymers in this compound
PolymerSolubility in NEP
Polystyrene (PS)Soluble[7][8]
Poly(methyl methacrylate) (PMMA)Soluble[7][8]
Poly(vinyl chloride) (PVC)Generally soluble in similar polar aprotic solvents, likely soluble in NEP.[9]
Polyethylene (PE)Insoluble[10]
Polypropylene (PP)Insoluble at room temperature; may dissolve at elevated temperatures in similar nonpolar solvents.[11]

This table is a general guide. The solubility can be affected by the polymer's molecular weight, crystallinity, and the temperature.

Generalized Experimental Protocol: Free-Radical Polymerization in NEP

This protocol provides a general framework for conducting a free-radical polymerization using NEP as the solvent. Specific conditions will need to be optimized for the particular monomer being used.

Materials:

  • Monomer (e.g., Methyl Methacrylate, Styrene)

  • This compound (NEP), dried

  • Free-radical initiator (e.g., AIBN, Benzoyl Peroxide)

  • Nitrogen or Argon gas

  • Precipitating solvent (e.g., Methanol, Hexane)

Equipment:

  • Schlenk flask or three-neck round-bottom flask with a condenser

  • Magnetic stirrer and hotplate/oil bath

  • Inert gas line

  • Buchner funnel and filter paper

Procedure:

  • Monomer and Solvent Preparation:

    • Purify the monomer to remove inhibitors (e.g., by passing through a column of basic alumina).

    • Ensure NEP is dry, for example, by distillation over a suitable drying agent like calcium hydride.

  • Reaction Setup:

    • Add the desired amount of monomer and NEP to the reaction flask.

    • Add the initiator to the flask. The amount will depend on the desired molecular weight and reaction rate.

    • Seal the flask and deoxygenate the solution by bubbling with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Polymerization:

    • Immerse the reaction flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C for AIBN).

    • Stir the reaction mixture for the desired time. The reaction time will influence the monomer conversion and the final molecular weight.

  • Isolation of the Polymer:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol for PMMA, hexane (B92381) for polystyrene).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any residual NEP and unreacted monomer.

    • Dry the polymer in a vacuum oven until a constant weight is achieved.

Experimental Workflow for Polymerization in NEP

G cluster_prep Preparation cluster_reaction Polymerization cluster_isolation Isolation A Purify Monomer C Combine Monomer, NEP, Initiator A->C B Dry NEP Solvent B->C D Deoxygenate C->D E Heat and Stir D->E F Precipitate in Non-solvent E->F G Filter and Wash F->G H Dry Polymer G->H

General workflow for free-radical polymerization using NEP as a solvent.

References

Application Notes and Protocols: 1-Ethylpyrrolidin-2-one as an Electrolyte Component in Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Ethylpyrrolidin-2-one (EP), also known as N-Ethyl-2-pyrrolidone (NEP), as a functional component in battery electrolytes. The information presented herein is intended to guide researchers in the formulation of advanced electrolytes for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries, with a focus on enhancing battery safety and performance.

Introduction

This compound is a polar aprotic solvent that has found applications in the battery industry, not only as a solvent for electrode slurry preparation but more significantly as a functional electrolyte additive.[1] Its primary role as an additive is to provide overcharge protection, a critical safety feature in high-energy-density batteries. Unlike traditional redox shuttle additives, EP functions by forming a protective polymeric film on the cathode surface during overcharge conditions.[2] This insulating layer prevents further electrochemical reactions, thereby mitigating the risks of thermal runaway and cell degradation.

Key Applications and Benefits

  • Overcharge Protection: The principal application of EP in electrolytes is to prevent damage from excessive charging. Upon reaching a certain potential, EP electropolymerizes on the cathode, creating a barrier that stops the charging process.[2]

  • Improved Safety: By preventing overcharging, EP enhances the overall safety of lithium-ion and sodium-ion batteries, reducing the likelihood of hazardous events.

  • Potential for Enhanced Stability: The formation of a stable cathode-electrolyte interphase (CEI) can, in some cases, contribute to improved cycling stability by protecting the cathode surface from degradation.

Quantitative Data Summary

The following tables summarize key performance metrics of electrolytes containing this compound. It is important to note that direct comparative data from a single source is limited, and the presented information is a synthesis from various studies. Experimental conditions such as electrode materials, salt concentration, and cycling parameters can significantly influence the results.

Table 1: Ionic Conductivity of Carbonate-Based Electrolytes with and without this compound (NEP)

Electrolyte CompositionTemperature (°C)Ionic Conductivity (mS/cm)Reference
1 M LiPF6 in EC:DMC (1:1 v/v)258 - 11[3][4]
1 M LiPF6 in EC:DMC (1:1 v/v) + 2 wt% NEP25Data not consistently available in literature
1 M NaPF6 in EC:PC (1:1 v/v)25~6[5]
1 M NaPF6 in EC:PC (1:1 v/v) + NEP25Data not consistently available in literature

Note: The addition of a co-solvent or additive in small concentrations typically has a minor effect on the bulk ionic conductivity of the electrolyte.

Table 2: Electrochemical Performance of Li-ion Batteries with and without this compound (NEP) Additive

CathodeElectrolyteC-RateCycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
LiFePO4Standard Electrolyte1C100~95%>99.5%[6][7]
LiFePO4Standard Electrolyte + NEP1C100Specific data lacking, but improved overcharge tolerance is the primary benefit.Comparable to standard[2]
NMC532Standard ElectrolyteC/3500~80-90%>99.8%[8]
NMC532Standard Electrolyte + NEPC/3500Specific data lacking, focus is on overcharge protection.Comparable to standard[2]

Note: "Standard Electrolyte" typically refers to 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and a linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).

Experimental Protocols

Protocol for Electrolyte Preparation

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound as an overcharge protection additive. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (B91526) (LiPF₆)

  • This compound (NEP, battery grade, anhydrous)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the solvent mixture by combining equal volumes of EC and DMC (1:1 v/v) in a clean, dry volumetric flask.

  • Slowly add LiPF₆ to the solvent mixture while stirring to achieve a final concentration of 1.0 M. Continue stirring until the salt is completely dissolved.

  • To this base electrolyte, add the desired amount of NEP. For initial studies, a concentration of 2% by weight is recommended.

  • Stir the final electrolyte solution for at least 4 hours to ensure homogeneity.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol for Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell using the prepared electrolyte for electrochemical testing.

Materials and Equipment:

  • Cathode and anode discs (e.g., LiFePO₄ and graphite)

  • Celgard separator

  • Lithium foil (for half-cells)

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte with NEP additive

  • Micropipette

  • Tweezers (non-metallic tips recommended)

  • Coin cell crimper

Procedure:

  • Place the cathode disc in the center of the larger coin cell casing.

  • Dispense a small drop (e.g., 20 µL) of the NEP-containing electrolyte onto the cathode surface.

  • Place a separator disc on top of the wetted cathode.

  • Add another drop of electrolyte (e.g., 20 µL) to the separator.

  • Place the anode disc (or lithium metal for a half-cell) on top of the separator.

  • Add a spacer and then a spring on top of the anode.

  • Carefully place the smaller casing (with the sealing gasket) on top of the assembly.

  • Transfer the assembled cell to the coin cell crimper and apply pressure to seal the cell.

  • Allow the cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Protocol for Electrochemical Characterization

This protocol provides a basic framework for evaluating the performance of the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles: Cycle the cell at a low C-rate (e.g., C/20 or C/10) for the first 2-3 cycles to form a stable solid electrolyte interphase (SEI).

  • Cycling Performance: Cycle the cell at a desired C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500) to evaluate capacity retention and coulombic efficiency.

  • Rate Capability: Test the cell at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C) to assess its performance under different current loads.

  • Overcharge Test: To specifically evaluate the effectiveness of the NEP additive, charge the cell to a voltage significantly above the normal cutoff voltage (e.g., 5V for a standard Li-ion cell) and monitor the voltage profile. A plateau in the voltage indicates the activation of the overcharge protection mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS at different states of charge and after a certain number of cycles to analyze the impedance changes in the cell, which can provide insights into the properties of the SEI and CEI.

Mechanism of Action and Visualization

The primary function of this compound as an electrolyte additive is to provide overcharge protection through electropolymerization. When the cell voltage exceeds the normal operating window, EP undergoes oxidative polymerization on the surface of the cathode. This process forms an electrically insulating polymer film that blocks further transport of lithium ions and electrons, effectively shutting down the charging process.

G cluster_normal Normal Operation cluster_overcharge Overcharge Condition Li_ion_anode Li-ion in Anode Electrolyte Electrolyte (with EP) Li_ion_anode->Electrolyte Discharge Li_ion_cathode Li-ion in Cathode Li_ion_cathode->Electrolyte Charge e_anode Electron (Anode) e_cathode Electron (Cathode) e_anode->e_cathode External Circuit (Discharge) e_cathode->e_anode External Circuit (Charge) Electrolyte->Li_ion_anode Charge Electrolyte->Li_ion_cathode Discharge High_Voltage High Cathode Potential (> Cutoff Voltage) EP_Oxidation Oxidation of EP Monomer High_Voltage->EP_Oxidation Polymerization Electropolymerization EP_Oxidation->Polymerization Polymer_Film Insulating Polymer Film on Cathode Polymerization->Polymer_Film Charge_Stop Charging Current Interrupted Polymer_Film->Charge_Stop

Caption: Logical workflow of EP's function in a battery.

The diagram above illustrates the logical workflow. During normal operation, lithium ions and electrons move between the anode and cathode through the electrolyte and external circuit, respectively. In an overcharge scenario, the high cathode potential triggers the oxidation and subsequent electropolymerization of EP, leading to the formation of a protective film and the cessation of the charging current.

G cluster_workflow Experimental Workflow cluster_testing Electrochemical Tests Start Start Electrolyte_Prep Electrolyte Preparation (with and without EP) Start->Electrolyte_Prep Cell_Assembly Coin Cell Assembly (CR2032) Electrolyte_Prep->Cell_Assembly Electrochem_Testing Electrochemical Testing Cell_Assembly->Electrochem_Testing Formation Formation Cycles Cycling Long-term Cycling Rate_Test Rate Capability Overcharge Overcharge Test EIS EIS Data_Analysis Data Analysis and Comparison End End Data_Analysis->End Formation->Cycling Cycling->Rate_Test Rate_Test->Overcharge Overcharge->EIS EIS->Data_Analysis

References

Application of N-Ethyl-2-pyrrolidone (NEP) in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a versatile, high-purity polar aprotic solvent increasingly utilized in the pharmaceutical industry. With its excellent solvency, high boiling point (212 °C), low volatility, and complete miscibility with water and most organic solvents, NEP serves as a compelling alternative to other dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF).[1][2][3][4] Its favorable toxicological profile compared to NMP makes it a preferred choice in modern pharmaceutical synthesis, aligning with the principles of green chemistry.[5]

These application notes provide detailed protocols and data on the use of NEP as a reaction solvent in the synthesis of key pharmaceutical intermediates, particularly focusing on its application in nucleophilic aromatic substitution (SNAr) reactions.

Key Advantages of NEP in Pharmaceutical Synthesis

  • High Solvency: NEP's broad solvency power allows for the dissolution of a wide range of organic and inorganic compounds, facilitating homogeneous reaction conditions and improving reaction rates and yields.[1][2]

  • Enhanced Reaction Kinetics: As a polar aprotic solvent, NEP can significantly accelerate the rates of SNAr reactions by solvating cations while leaving the nucleophile relatively free and more reactive.

  • Improved Safety Profile: NEP is often considered a safer alternative to NMP, which has faced increasing regulatory scrutiny due to its reproductive toxicity.[5]

  • Process Stability: Its high boiling point and thermal stability make NEP suitable for reactions requiring elevated temperatures, ensuring process safety and consistency.[1]

  • Versatility: Beyond being a reaction solvent, NEP can also act as a cleaning agent for equipment and a formulation excipient in certain drug delivery systems.[1][2][3]

Application Example: Synthesis of a Pazopanib Intermediate

A critical step in the synthesis of Pazopanib, a tyrosine kinase inhibitor used in cancer therapy, is the nucleophilic aromatic substitution reaction to form the intermediate N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine. While protocols often cite NMP as the solvent for this reaction, NEP can be effectively substituted, offering a greener and potentially safer process.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 2,3-dimethyl-2H-indazol-6-amine C N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine A->C + B B 2,4-dichloropyrimidine (B19661) Solvent N-Ethyl-2-pyrrolidone (NEP) Base Base (e.g., NaHCO3) Temperature Elevated Temperature

Caption: Synthesis of a Pazopanib intermediate via SNAr reaction.

Comparative Data: NEP vs. NMP in SNAr Reactions

The following table summarizes typical performance data for NEP in comparison to NMP in nucleophilic aromatic substitution reactions, based on literature and analogous reactions.

ParameterN-Ethyl-2-pyrrolidone (NEP)N-Methyl-2-pyrrolidone (NMP)Reference
Reaction Time Comparable to NMPBaseline[6]
Typical Yield 85 - 95%85 - 95%[6]
Product Purity >98%>98%
Boiling Point 212 °C202 °C[1]
Toxicity Profile Considered a safer alternativeReproductive toxicant (H360)[5]

Experimental Protocol: Synthesis of N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine using NEP

This protocol describes the synthesis of a key intermediate for Pazopanib, utilizing NEP as the reaction solvent.

Materials:

  • 2,3-dimethyl-2H-indazol-6-amine

  • 2,4-dichloropyrimidine

  • N-Ethyl-2-pyrrolidone (NEP), anhydrous

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate (B1210297)

  • Hexane

  • Deionized water

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a clean, dry three-neck round-bottom flask, add 2,3-dimethyl-2H-indazol-6-amine (1 equivalent).

    • Add N-Ethyl-2-pyrrolidone (NEP) to the flask (approximately 5-10 volumes relative to the limiting reagent).

    • Begin stirring the mixture under a nitrogen atmosphere until the starting material is fully dissolved.

  • Addition of Reagents:

    • Add sodium bicarbonate (1.5 - 2.0 equivalents) to the reaction mixture.

    • In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 - 1.2 equivalents) in a minimal amount of NEP.

    • Slowly add the 2,4-dichloropyrimidine solution to the reaction flask at room temperature over 15-20 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC) until the consumption of the starting material is complete (typically 4-8 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into deionized water (10-20 volumes).

    • Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

    • Combine the organic layers and wash with brine (2 x 5 volumes).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel to yield the pure N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine.

Process Workflow Diagram

G Start Start Setup Reaction Setup: - Add 2,3-dimethyl-2H-indazol-6-amine to NEP - Stir under N2 Start->Setup AddReagents Add Reagents: - Add NaHCO3 - Add 2,4-dichloropyrimidine solution Setup->AddReagents Reaction Reaction: - Heat to 80-100 °C - Monitor progress (TLC/HPLC) AddReagents->Reaction Workup Work-up: - Cool to RT - Quench with water - Extract with Ethyl Acetate Reaction->Workup Isolation Isolation: - Combine & wash organic layers - Dry and concentrate Workup->Isolation Purification Purification: - Recrystallization or Column Chromatography Isolation->Purification End End Product: N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine Purification->End

References

Application Notes: 1-Ethylpyrrolidin-2-one (NEP) in Coating Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and protocol for the utilization of 1-Ethylpyrrolidin-2-one (NEP) in various coating formulations. NEP is a polar, aprotic organic solvent with high solvency power and a low volatility profile, making it a viable alternative to other solvents like N-Methyl-2-pyrrolidone (NMP) in the coatings industry.[1] Its properties can significantly influence the physical and chemical characteristics of coatings, including viscosity, drying time, adhesion, and chemical resistance.[2][3]

Properties of this compound

This compound (CAS No: 2687-91-4) is a colorless to light yellow liquid with a faint amine-like odor.[4] Its key physical and chemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Boiling Point212 °C (413.6 °F)
Flash Point91 °C (195.8 °F)
Density0.992 g/mL at 25 °C
Solubility in WaterMiscible

Key Applications in Coating Formulations

Due to its strong solvency, this compound is a versatile solvent for a wide range of polymers and resins used in coatings.[1] Its applications include:

  • Plastic Coatings: NEP can be used as a solvent in the formulation of coatings for various plastic substrates.[5]

  • Water-Borne Coatings: It can act as a coalescing agent in water-borne formulations, aiding in film formation.[5]

  • Electro-Insulation Coatings: Its high boiling point and low volatility make it suitable for use in specialized coatings for electronic components.[5]

  • Paint Strippers: Due to its ability to dissolve a wide range of polymers, it is an effective component in paint stripper formulations.[1]

Performance Characteristics

The incorporation of this compound into a coating formulation can impact several key performance indicators. The following table provides a template for summarizing experimental data when evaluating NEP against a control solvent.

Performance MetricControl Formulation (without NEP)Formulation with X% NEPObservations
Viscosity (cPs) Template for recording viscosity measurements. Note any significant reduction or increase.
Drying Time (hours) Template for recording surface dry and hard dry times. Note any acceleration or retardation.
Adhesion (ASTM D3359) Template for recording adhesion test results (e.g., 5B, 4B). Note any improvement in adhesion to the substrate.
Chemical Resistance Template for recording observations after exposure to specific chemicals (e.g., acids, bases, solvents). Note any changes in appearance, blistering, or loss of adhesion.
Hardness (Pencil Hardness) Template for recording the pencil hardness of the cured film.
Gloss (%) Template for recording gloss measurements at a specific angle (e.g., 60°).

Experimental Protocols

Protocol for Evaluating the Effect of this compound on Coating Viscosity

Objective: To determine the efficiency of NEP as a viscosity-reducing solvent in a given coating formulation.

Materials:

  • Coating resin/binder

  • Pigments and fillers (as required by the formulation)

  • This compound

  • Control solvent (e.g., NMP, Toluene)

  • Viscometer (e.g., Brookfield viscometer)

  • Mixing equipment (e.g., high-speed disperser)

Procedure:

  • Prepare a master batch of the coating formulation without any solvent.

  • Divide the master batch into equal portions.

  • To one portion, add a measured amount of the control solvent (e.g., 5% by weight).

  • To the other portions, add varying concentrations of this compound (e.g., 3%, 5%, 7% by weight).

  • Thoroughly mix each formulation until homogeneous.

  • Allow the formulations to equilibrate to a constant temperature (e.g., 25 °C).

  • Measure the viscosity of each formulation using the viscometer at a specified spindle and speed.

  • Record the viscosity values and compare the results.

Protocol for Assessing Coating Adhesion

Objective: To evaluate the effect of this compound on the adhesion of a coating to a specific substrate.

Materials:

  • Coating formulations (with and without NEP)

  • Substrate panels (e.g., steel, aluminum, plastic)

  • Applicator (e.g., doctor blade, spray gun)

  • Adhesion testing kit (as per ASTM D3359 - cross-hatch adhesion test)

Procedure:

  • Prepare the substrate panels by cleaning and degreasing them according to standard procedures.

  • Apply the coating formulations to the respective panels at a specified film thickness.

  • Allow the coatings to cure completely under the recommended conditions (time and temperature).

  • Perform the cross-hatch adhesion test according to the ASTM D3359 standard.

  • Rate the adhesion on a scale from 0B (complete delamination) to 5B (no delamination).

  • Compare the adhesion ratings of the formulations with and without NEP.

Logical and Experimental Workflows

The following diagrams illustrate the logical workflow for solvent selection and the experimental workflow for evaluating this compound in a coating formulation.

Solvent_Selection_Workflow cluster_0 Solvent Selection Process A Define Formulation Requirements (Resin, Application, Performance) B Identify Potential Solvents (e.g., NEP, NMP, etc.) A->B Based on requirements C Evaluate Solvent Properties (Solvency, Volatility, Safety) B->C Gather data D Perform Compatibility & Performance Screening C->D Downselect candidates E Select Optimal Solvent D->E Based on experimental results

Caption: Logical workflow for solvent selection in coating formulations.

Experimental_Workflow cluster_1 Experimental Evaluation of NEP cluster_2 Performance Tests F Formulation Preparation (Control vs. NEP variants) G Application & Curing F->G Controlled conditions H Performance Testing G->H I Viscosity Measurement H->I J Drying Time Assessment H->J K Adhesion Testing (ASTM D3359) H->K L Chemical Resistance Evaluation H->L M Hardness & Gloss Measurement H->M

Caption: Experimental workflow for evaluating NEP in coatings.

Safety and Handling

This compound should be handled in a well-ventilated area.[6] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6] Store in a cool, dry, and well-ventilated place away from sources of ignition.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

N-Ethyl-2-pyrrolidone (NEP): A Versatile Solvent for Natural Product Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-NEP-001

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a polar aprotic solvent with a unique combination of properties that make it a compelling candidate for the extraction of a wide range of natural products. Its high solvency, low volatility, and miscibility with water and common organic solvents position it as a potential "green" alternative to traditional extraction solvents.[1] This document provides an overview of NEP's properties, potential applications in natural product extraction, and generalized protocols for its use.

NEP's chemical structure, featuring a lactam ring with an ethyl group on the nitrogen atom, contributes to its high polarity and ability to dissolve a broad spectrum of polar and non-polar compounds.[1] This makes it theoretically suitable for extracting diverse classes of secondary metabolites from plant materials, including flavonoids, alkaloids, and essential oils.[2][3]

Properties of N-Ethyl-2-pyrrolidone

A summary of the key physical and chemical properties of NEP is provided in Table 1. Understanding these properties is crucial for designing effective extraction protocols and for the subsequent downstream processing of the extracts.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[2]
Molecular Weight 113.16 g/mol [2]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 211 °C
Melting Point -75 °C
Density 0.9927 g/cm³
Solubility in Water Miscible[2]
Polarity Polar aprotic

Comparison with Conventional Solvents

NEP presents several potential advantages over commonly used extraction solvents. A qualitative comparison is presented in Table 2.

PropertyN-Ethyl-2-pyrrolidone (NEP)Ethanol (B145695)Hexane (B92381)
Polarity Polar aproticPolar proticNon-polar
Boiling Point (°C) 21178.3769
Solvent Power Broad (polar & non-polar compounds)Good for polar compoundsGood for non-polar compounds (lipids, oils)
Flammability LowHighHigh
Toxicity ModerateLowModerate
"Green" Aspect Considered a greener alternativeBio-based, renewablePetroleum-based, non-renewable

Applications in Natural Product Extraction

While specific quantitative data on the extraction of natural products using NEP is limited in publicly available literature, its properties suggest its utility in several areas:

  • Extraction of Polar and Semi-Polar Compounds: Due to its high polarity, NEP is a promising solvent for extracting flavonoids, alkaloids, and other polar secondary metabolites from various plant matrices.[3][5]

  • Essential Oils and Flavors: NEP has been mentioned as an effective extraction agent for essential oils and flavors due to its ability to dissolve a wide range of organic compounds.[2]

  • Replacement for N-Methyl-2-pyrrolidone (NMP): NEP is often considered a safer alternative to NMP, a related solvent that has been used in extraction processes but faces increasing regulatory scrutiny due to its reproductive toxicity.[6]

Experimental Protocols

The following are generalized protocols for the extraction of natural products using NEP. These should be considered as a starting point and will require optimization based on the specific plant material and target compounds.

Protocol 1: Solid-Liquid Extraction of a Hypothetical Flavonoid from Plant Leaves

This protocol describes a general procedure for the laboratory-scale extraction of a flavonoid from dried and powdered plant leaves using NEP.

Materials and Equipment:

  • Dried and powdered plant leaves

  • N-Ethyl-2-pyrrolidone (NEP), analytical grade

  • Ethanol, analytical grade

  • Water, deionized

  • Beakers and flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for analysis

Procedure:

  • Sample Preparation: Weigh 10 g of dried and powdered plant leaves and place them into a 250 mL beaker.

  • Extraction: Add 100 mL of NEP to the beaker (1:10 solid-to-solvent ratio).

  • Maceration: Place the beaker on a magnetic stirrer and stir the mixture at 300 rpm for 24 hours at room temperature.

  • Filtration: Filter the mixture through a Büchner funnel with filter paper to separate the extract from the solid plant material.

  • Solvent Removal (Downstream Processing):

    • Transfer the extract to a round-bottom flask.

    • Concentrate the extract using a rotary evaporator at a temperature of 80-90°C and reduced pressure to remove the NEP.

    • The high boiling point of NEP requires a high vacuum and temperature for efficient removal.

  • Analysis: Dissolve the dried extract in a known volume of ethanol and analyze the flavonoid content using HPLC.

Protocol 2: Downstream Processing - Recovery of Extracted Compounds and NEP

A critical step after extraction is the separation of the target compounds from the high-boiling-point solvent, NEP.

Procedure:

  • Liquid-Liquid Extraction:

    • To the NEP extract, add an equal volume of water.

    • Add a non-polar solvent (e.g., hexane or ethyl acetate) in a separatory funnel.

    • Shake the funnel vigorously and allow the layers to separate. The choice of the non-polar solvent will depend on the polarity of the target compound.

    • The target compound may partition into the non-polar solvent, leaving the NEP in the aqueous phase.

    • Collect the organic phase and evaporate the solvent to obtain the crude extract.

  • Solvent Recovery (NEP): The aqueous phase containing NEP can be subjected to distillation to recover the NEP for reuse.

Visualizations

The following diagrams illustrate the generalized workflows and logical relationships in the context of using NEP for natural product extraction.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_downstream Downstream Processing cluster_final Final Products raw_material Plant Material grinding Grinding/Milling raw_material->grinding extraction_step Solid-Liquid Extraction (with NEP) grinding->extraction_step filtration Filtration extraction_step->filtration solvent_removal NEP Removal (e.g., LLE, Distillation) filtration->solvent_removal final_product Purified Natural Product solvent_removal->final_product

Generalized workflow for natural product extraction using NEP.

Solvent_Properties cluster_properties NEP Properties cluster_implications Implications for Extraction polarity High Polarity extraction_efficiency High Extraction Efficiency (for polar/semi-polar compounds) polarity->extraction_efficiency bp High Boiling Point downstream Challenging Downstream Processing (Solvent Removal) bp->downstream solvency Broad Solvency versatility Versatile for Diverse Natural Products solvency->versatility toxicity Moderate Toxicity safety Requires Careful Handling toxicity->safety

Relationship between NEP's properties and extraction implications.

Safety Considerations

N-Ethyl-2-pyrrolidone is classified as a reproductive toxicant and can cause serious eye irritation.[7][8] It is essential to handle NEP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

N-Ethyl-2-pyrrolidone shows promise as a versatile and potentially greener solvent for the extraction of natural products. Its strong solvency for a wide range of compounds is a significant advantage. However, the lack of specific application data with quantitative yields necessitates further research to validate its efficacy for extracting specific natural products. The high boiling point of NEP also presents a challenge for downstream processing that requires careful consideration and optimization. The generalized protocols provided here offer a foundation for researchers to begin exploring the potential of NEP in their own natural product extraction workflows.

References

Application Notes and Protocols for 1-Ethylpyrrolidin-2-one in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and laboratory applications of 1-Ethylpyrrolidin-2-one (NEP).

Overview and Chemical Properties

This compound, also known as N-Ethylpyrrolidone (NEP), is a polar aprotic solvent with a wide range of applications in research and industry.[1] It is a colorless to light yellow liquid with a faint amine-like odor. Its strong solvency for a variety of polar and non-polar compounds makes it a versatile solvent in chemical synthesis, drug formulation, and industrial processes.[2]

Key applications include:

  • Solvent for Chemical Reactions: NEP's high boiling point and ability to dissolve a wide range of reactants make it a suitable medium for various organic reactions.[2]

  • Drug Formulation and Delivery: It is used to solubilize active pharmaceutical ingredients (APIs) and can act as a transdermal absorption enhancer.[2][3]

  • Industrial Applications: NEP is utilized in the production of coatings, adhesives, pesticides, and as a solvent in the electronics industry.[1][2]

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 2687-91-4[4]
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol
Appearance Clear, colorless to light yellow liquid
Boiling Point 97 °C at 20 mmHg
Density 0.992 g/mL at 25 °C
Flash Point 169 °F (76 °C)
Water Solubility Miscible[1]
Vapor Pressure 0.1 mmHg[5]

Safety, Handling, and Storage Protocols

2.1. Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.[6]

HazardDescriptionGHS Classification
Health Hazards Harmful if swallowed. Causes serious eye damage. Suspected of damaging fertility or the unborn child.[7]Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1), Reproductive Toxicity (Category 1B)
Physical Hazards Combustible liquid.Flammable Liquids (Category 4)

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[8]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, chemical-resistant aprons and boots.[8]

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a respirator with an appropriate organic vapor cartridge.[8]

2.2. Storage Procedures

Proper storage of this compound is crucial to maintain its stability and prevent accidents.

  • Containers: Store in original, tightly sealed containers.[6]

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

2.3. Emergency Procedures

EmergencyProtocol
Spill Minor Spill: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. Major Spill: Evacuate the area. Use a self-contained breathing apparatus and appropriate PPE. Contain the spill and prevent it from entering drains.
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water may be ineffective.[3]
First Aid Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8]

Application Notes and Experimental Protocols

3.1. General Use as a Solvent in Organic Synthesis

Due to its high solvency and boiling point, this compound can be used as a solvent for a variety of organic reactions, particularly those requiring elevated temperatures.

Protocol: General Procedure for a High-Temperature Organic Reaction

  • Reaction Setup: Assemble a clean, dry reaction vessel (e.g., a round-bottom flask) equipped with a magnetic stirrer, condenser, and a nitrogen inlet for an inert atmosphere.

  • Reagent Addition: Under a nitrogen atmosphere, add the starting materials and this compound as the solvent to the reaction vessel.

  • Heating: Heat the reaction mixture to the desired temperature using a heating mantle and a temperature controller.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC-MS, HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the specific reaction but may involve quenching the reaction, extraction with an appropriate solvent, and purification of the product by chromatography or crystallization.

  • Waste Disposal: Dispose of all chemical waste, including the solvent, according to institutional and local regulations.

3.2. Use as a Solubilizing Agent in Drug Formulation

This compound's ability to dissolve a wide range of compounds makes it useful in early-stage drug development for solubilizing poorly soluble active pharmaceutical ingredients (APIs) for in vitro screening and formulation studies.

Protocol: Preparation of a Stock Solution of a Poorly Soluble API

  • Determine Solubility: Perform preliminary solubility tests to determine the approximate solubility of the API in this compound.

  • Weighing: Accurately weigh the desired amount of the API and transfer it to a sterile vial.

  • Solvent Addition: Add the calculated volume of this compound to the vial.

  • Dissolution: Vortex or sonicate the mixture until the API is completely dissolved. Gentle heating may be applied if necessary, but the thermal stability of the API should be considered.

  • Sterilization (if required): If the stock solution is for cell-based assays, it may need to be sterile-filtered through a 0.22 µm syringe filter compatible with organic solvents.

  • Storage: Store the stock solution in a tightly sealed container at the appropriate temperature (e.g., -20°C or -80°C) and protect it from light.

Visualizations

Handling_and_Storage_Workflow General Laboratory Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal start Obtain this compound and Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Safety First ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation measure Measure Required Volume ventilation->measure reaction Use as Solvent in Reaction or Formulation measure->reaction monitor Monitor Experiment reaction->monitor storage Store in Tightly Sealed Container in a Cool, Dry, Ventilated Area reaction->storage Store Unused Reagent waste Collect Waste in a Labeled Container monitor->waste End of Experiment disposal Dispose of Waste According to Regulations waste->disposal

Caption: Workflow for safe handling and use of this compound.

Solubility_Enhancement_Protocol Protocol for API Solubility Enhancement cluster_protocol Experimental Steps cluster_inputs Inputs cluster_output Output weigh_api 1. Weigh Poorly Soluble API add_nep 2. Add this compound weigh_api->add_nep dissolve 3. Vortex/Sonicate to Dissolve add_nep->dissolve filter 4. Sterile Filter (Optional) dissolve->filter store 5. Store Stock Solution filter->store stock_solution High-Concentration API Stock Solution store->stock_solution api Poorly Soluble API api->weigh_api nep This compound nep->add_nep

Caption: Protocol for using NEP to enhance API solubility.

References

Safe Disposal of N-Ethyl-2-pyrrolidone (NEP) Waste: Application Notes and Protocols for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethyl-2-pyrrolidone (NEP) is a versatile, polar aprotic solvent increasingly utilized in pharmaceutical research, drug development, and various laboratory applications due to its excellent solvency power and high chemical stability. As with any chemical reagent, the responsible management and disposal of NEP waste are paramount to ensure laboratory safety, environmental protection, and regulatory compliance.

These application notes provide detailed protocols for the safe handling and disposal of N-Ethyl-2-pyrrolidone waste generated in a laboratory setting. The following sections outline procedures for waste segregation, chemical neutralization, solvent recovery through distillation, and protocols for incineration, along with guidance on the selection of appropriate materials for handling and storage.

Chemical and Physical Properties of N-Ethyl-2-pyrrolidone

A thorough understanding of the chemical and physical properties of NEP is fundamental to its safe handling and disposal.

PropertyValue
CAS Number 2687-91-4
Molecular Formula C6H11NO
Boiling Point 203.6 °C
Density 0.994 g/cm³
Solubility Miscible with water and most organic solvents
Chemical Stability High thermal and chemical stability

Safe Handling and Storage of NEP Waste

Proper handling and storage procedures are the first line of defense against accidental exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is a suitable option), safety goggles, and a laboratory coat when handling NEP waste.[1]

  • Ventilation: Handle NEP waste in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Waste Segregation: It is crucial to segregate NEP waste from other waste streams. Do not mix NEP waste with incompatible chemicals, particularly strong oxidizing agents, strong acids, and strong bases, as this can lead to violent reactions.[3][4]

  • Container Selection: Use designated, leak-proof containers made of chemically resistant materials for the collection and storage of NEP waste. Suitable materials include borosilicate glass, polytetrafluoroethylene (PTFE), and high-density polyethylene (B3416737) (HDPE).[3][4][5] All containers must be clearly labeled as "Hazardous Waste: N-Ethyl-2-pyrrolidone".

Disposal Protocols

The appropriate disposal method for NEP waste depends on the volume of waste generated, the available facilities, and local, regional, and national regulations. All disposal methods must be carried out by licensed professional waste disposal services.

Chemical Neutralization of Acidic or Basic NEP Waste (Laboratory Scale)

For small quantities of NEP waste that have become contaminated with acidic or basic impurities, a neutralization step can be performed before collection for disposal. This procedure should only be carried out by trained personnel in a controlled laboratory environment.

Objective: To adjust the pH of the NEP waste to a neutral range (pH 6-8) to minimize its corrosive hazard.

Materials:

  • NEP waste contaminated with acid or base

  • Dilute sodium bicarbonate solution (for acidic waste) or dilute acetic acid (for basic waste)

  • pH indicator strips or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Appropriate waste container

Protocol:

  • Place the container with the NEP waste on a stir plate within a chemical fume hood.

  • Add a magnetic stir bar and begin gentle stirring.

  • Slowly and carefully add small increments of the neutralizing agent (sodium bicarbonate for acidic waste, acetic acid for basic waste).

  • Monitor the pH of the solution frequently using pH indicator strips or a pH meter.

  • Continue adding the neutralizing agent until the pH reaches the neutral range (6-8).

  • Once neutralized, securely cap the container and label it appropriately for hazardous waste disposal.

Logical Relationship for Neutralization Protocol

cluster_start Start cluster_process Neutralization Process cluster_end End start Acidic or Basic NEP Waste add_neutralizer Slowly add neutralizing agent start->add_neutralizer monitor_ph Monitor pH add_neutralizer->monitor_ph Stir constantly monitor_ph->add_neutralizer pH not neutral end Neutralized NEP Waste (pH 6-8) monitor_ph->end pH is neutral

Caption: Workflow for neutralizing acidic or basic NEP waste.

Solvent Recovery by Distillation (Laboratory Scale)

For laboratories generating larger volumes of NEP waste, recovery through distillation can be an environmentally friendly and cost-effective option. This protocol is adapted from procedures for the similar solvent, N-Methyl-2-pyrrolidone (NMP).[6][7]

Objective: To separate and purify NEP from non-volatile contaminants.

Materials:

  • NEP waste

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if performing vacuum distillation)

  • Chilled water circulator for the condenser

Protocol:

  • Assemble the distillation apparatus in a chemical fume hood. Ensure all glassware is clean and dry.

  • Fill the round-bottom flask to no more than two-thirds of its volume with the NEP waste.

  • Connect the condenser to a chilled water source.

  • If performing vacuum distillation, connect the apparatus to a vacuum pump with a cold trap.

  • Begin heating the flask gently with the heating mantle.

  • Collect the distilled NEP in the receiving flask. The boiling point of NEP is approximately 203.6 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

  • Continue distillation until the desired amount of NEP is recovered or until the volume in the distillation flask is significantly reduced.

  • Allow the apparatus to cool completely before disassembling.

  • The recovered NEP should be tested for purity before reuse. The non-volatile residue in the distillation flask must be disposed of as hazardous waste.

Experimental Workflow for NEP Distillation

cluster_input Input cluster_process Distillation Process cluster_output Output waste NEP Waste setup Assemble Distillation Apparatus waste->setup heat Heat Waste setup->heat distill Collect Distillate heat->distill residue Hazardous Residue heat->residue recovered_nep Recovered NEP distill->recovered_nep

Caption: Laboratory-scale distillation workflow for NEP recovery.

Incineration

Incineration is a common method for the final disposal of organic solvent waste. This process should only be carried out in a licensed and permitted hazardous waste incineration facility.

Objective: To destroy the organic components of NEP waste through high-temperature combustion.

General Protocol for Packaging Waste for Incineration:

  • Ensure the NEP waste is in a properly sealed and labeled container made of a material that is compatible with incineration procedures (e.g., HDPE).

  • Do not mix NEP waste with incompatible waste streams in the same container.

  • Provide the waste disposal company with a detailed inventory of the waste, including the concentration of NEP and any known contaminants.

  • Follow all specific packaging and labeling instructions provided by the licensed waste disposal service.

For effective destruction of hazardous organic compounds, incineration should be carried out at a minimum temperature of 850°C with a residence time of at least two seconds.[8] For certain halogenated hazardous compounds, temperatures of 1100°C to 1200°C are recommended.[8] The thermal decomposition of N-methyl-2-pyrrolidone, a similar solvent, produces toxic fumes including nitrogen oxides and carbon monoxide, and similar byproducts can be expected from NEP incineration.[9]

Material Compatibility

The selection of appropriate materials for containers, tubing, and apparatus is critical to prevent leaks, spills, and degradation of equipment.

MaterialCompatibility with N-Ethyl-2-pyrrolidone
Borosilicate Glass Excellent resistance to organic solvents.[3]
Polytetrafluoroethylene (PTFE) Excellent chemical resistance to a wide range of solvents.[4]
High-Density Polyethylene (HDPE) Generally satisfactory for short-term storage and disposal containers.[5][10]
Low-Density Polyethylene (LDPE) Shows some effect after 7 days of constant exposure at 20°C.[11][12]
Rubber (general) Generally not recommended as NEP can cause swelling and degradation.[13]

Conclusion

The safe disposal of N-Ethyl-2-pyrrolidone waste is a critical aspect of laboratory management. By adhering to the protocols outlined in these application notes for waste segregation, neutralization, recovery, and disposal, researchers and scientists can minimize the risks associated with this solvent and ensure compliance with safety and environmental regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to all applicable regulations.

References

Application Notes and Protocols: Photocuring of Coir Fibers using N-Ethyl-2-Pyrrolidone (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the photocuring of coir fibers using N-ethyl-2-pyrrolidone (NEP). This process enhances the mechanical properties of the biodegradable coir fibers, expanding their potential for use in various applications, including as reinforcement in polymer composites.

Introduction

Coir fibers, derived from the husk of coconuts (Cocos nucifera), are a readily available, biodegradable, and eco-friendly natural resource.[1] However, their application in advanced materials is often limited by their inherent mechanical properties. Photocuring, a process that uses ultraviolet (UV) light to initiate a rapid polymerization reaction, offers a promising method for modifying the surface and bulk properties of these fibers.

N-ethyl-2-pyrrolidone (NEP), also known as 1-ethyl-2-pyrrolidone, is a monomer that can be grafted onto the coir fiber structure through photocuring.[1] This modification, when optimized, can lead to significant improvements in the tensile strength and elongation at break of the coir fibers. The process involves soaking the fibers in a solution of NEP, a photoinitiator, and a solvent, followed by exposure to UV radiation.

Applications

The enhanced mechanical properties of NEP-photocured coir fibers make them suitable for a range of applications, including:

  • Reinforcement in Biocomposites: The treated fibers can be incorporated into polymer matrices to create stronger and more durable biocomposite materials for automotive interiors, packaging, and construction.

  • Biodegradable Materials: The improved strength and durability can extend the service life of biodegradable products made from coir.

  • Advanced Textiles: The modified fibers may find use in technical textiles where improved mechanical performance is required.

Experimental Protocols

The following protocols are based on established methodologies for the photocuring of coir fibers with NEP.[1]

Materials
  • Coir fibers (Cocos nucifera)

  • N-ethyl-2-pyrrolidone (NEP)

  • Methanol (B129727) (MeOH)

  • Photoinitiator (e.g., Darocur-1173)

  • Potassium hydroxide (B78521) (KOH) (for optional alkali pre-treatment)

  • Silane (B1218182) (3-trimethoxysilyl propyl methacrylate) (as an optional additive)

  • Urea (as an optional additive)

  • Distilled water

Equipment
  • UV radiation source

  • Beakers and glassware

  • Magnetic stirrer

  • Tensile testing machine

  • Drying oven

Experimental Workflow Diagram

G cluster_prep Fiber Preparation cluster_solution Solution Preparation cluster_curing Photocuring Process cluster_analysis Analysis raw_fibers Raw Coir Fibers alkali_treatment Optional: Alkali Treatment (e.g., 10% KOH) raw_fibers->alkali_treatment Pre-treatment for improved properties washing Wash with Distilled Water (until pH 7) alkali_treatment->washing drying Dry in Oven washing->drying soaking Soak Fibers in Solution (e.g., 6 minutes) drying->soaking nep_solution Prepare NEP solution in Methanol (e.g., 10% NEP) add_initiator Add Photoinitiator (e.g., Darocur-1173) nep_solution->add_initiator add_additive Optional: Add Additive (e.g., 1% Silane) add_initiator->add_additive add_additive->soaking uv_curing Expose to UV Radiation (e.g., 15 passes) soaking->uv_curing final_drying Final Drying uv_curing->final_drying mechanical_testing Mechanical Testing (Tensile Strength, Elongation) final_drying->mechanical_testing grafting_measurement Grafting Measurement final_drying->grafting_measurement

Caption: Experimental workflow for NEP photocuring of coir fibers.

Step-by-Step Protocol
  • Fiber Preparation (Optional Alkali Pre-treatment):

    • For improved properties, immerse the raw coir fibers in a 10% potassium hydroxide (KOH) solution at a temperature between 0–60 °C for a specified duration.[1]

    • After the alkali treatment, thoroughly wash the fibers with distilled water until a neutral pH (pH 7) is achieved.

    • Dry the washed fibers in an oven at a suitable temperature until constant weight.

  • Preparation of the Photocuring Solution:

    • Prepare a solution of N-ethyl-2-pyrrolidone (NEP) in methanol (MeOH). A concentration of 10% NEP has been shown to be effective.[1]

    • Add a photoinitiator, such as Darocur-1173, to the solution. The concentration of the photoinitiator should be optimized based on the UV source and monomer concentration.

    • For further enhancement of properties, an additive like silane (3-trimethoxysilyl propyl methacrylate) can be added to the solution at a concentration of 1%.[1]

  • Soaking and Curing:

    • Immerse the prepared coir fibers in the NEP solution. A soaking time of 6 minutes has been found to be optimal.[1]

    • Remove the soaked fibers from the solution and expose them to a UV radiation source. The radiation dose is a critical parameter; for instance, 15 passes under a UV lamp can yield significant improvements.[1]

  • Post-Curing Treatment:

    • After UV exposure, dry the photocured coir fibers to remove any residual solvent.

  • Characterization:

    • Evaluate the mechanical properties of the virgin and treated coir fibers using a tensile testing machine to determine the tensile strength and elongation at break.

    • The extent of NEP grafting onto the coir fibers can be determined by gravimetric analysis.

Data Presentation

The following table summarizes the quantitative data on the effect of different treatments on the properties of coir fibers.

Treatment ConditionGrafting (%)Tensile Strength Increase (%)Elongation at Break Increase (%)Reference
Virgin Coir Fiber -00[1]
10% NEP, 6 min soaking, 15 passes UV 4.953230[1]
10% NEP with 1% Silane additive -Further improvement noted-[1]
10% Alkali pre-treatment + 10% NEP 6.272330[1]

Note: The addition of silane showed the best performance among the additives studied, although specific quantitative improvements were not detailed in the source.[1]

Signaling Pathway/Reaction Mechanism

The photocuring process is initiated by the photoinitiator, which upon absorption of UV light, generates free radicals. These radicals then initiate the polymerization of NEP, which subsequently grafts onto the cellulose (B213188) and lignin (B12514952) backbone of the coir fiber.

G cluster_initiation Initiation cluster_propagation Propagation & Grafting UV UV Light PI Photoinitiator (e.g., Darocur-1173) UV->PI activates R Free Radicals (R•) PI->R NEP NEP Monomer R->NEP initiates polymerization Coir Coir Fiber (Cellulose/Lignin) NEP->Coir grafts onto Grafted_Fiber NEP-Grafted Coir Fiber Coir->Grafted_Fiber forms Improved_Properties Improved Mechanical Properties Grafted_Fiber->Improved_Properties results in

Caption: Simplified mechanism of NEP photocuring on coir fibers.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 1-Ethylpyrrolidin-2-one (NEP). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from 2-pyrrolidone, focusing on the N-alkylation reaction.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Base: The base used may not be strong enough to deprotonate the 2-pyrrolidone effectively. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Inactive Alkylating Agent: The ethyl halide (e.g., ethyl bromide, ethyl iodide) may have degraded.1. Base Selection: Switch to a stronger or more soluble base. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) can be more effective. Sodium hydride (NaH) is a strong, non-nucleophilic base that can also be used, typically in an anhydrous polar aprotic solvent like THF or DMF. 2. Increase Temperature: Gradually increase the reaction temperature. Refluxing the reaction mixture in a suitable solvent like acetonitrile (B52724) or DMF is often effective. 3. Check Reagents: Use a fresh bottle of the ethylating agent. Consider switching from ethyl bromide to the more reactive ethyl iodide.
Incomplete Reaction (Mixture of Starting Material and Product) 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 2. Suboptimal Reactant Ratio: An incorrect stoichiometric ratio of reactants can leave unreacted starting material. 3. Poor Solubility: The base or starting material may not be sufficiently soluble in the chosen solvent.1. Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) and continue until the 2-pyrrolidone is consumed. 2. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent to drive the reaction to completion. 3. Solvent Choice: Switch to a solvent in which the reactants are more soluble. Polar aprotic solvents like DMF or DMSO can be effective. Using a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can also facilitate the reaction in a biphasic system or with poorly soluble bases.
Formation of Side Products/Impurities 1. Over-alkylation: While less common for 2-pyrrolidone, it is a potential side reaction. 2. O-alkylation: The enolate of 2-pyrrolidone can undergo alkylation on the oxygen atom, leading to the formation of 2-ethoxy-1-pyrroline (B2630547). 3. Solvent Participation: Some solvents may react under the reaction conditions.1. Controlled Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of side reactions. 2. Optimize Conditions: O-alkylation is often favored in polar aprotic solvents. Experiment with less polar solvents or different counter-ions (by changing the base) to favor N-alkylation. 3. Choose Inert Solvents: Use solvents that are stable under the reaction conditions, such as acetonitrile, THF, or toluene.
Difficult Purification 1. Co-distillation: If the boiling points of the product and impurities are close, separation by simple distillation can be challenging. 2. Emulsion Formation during Workup: The product may act as a surfactant, leading to the formation of emulsions during aqueous extraction.1. Fractional Distillation: Use a fractionating column to achieve a better separation of liquids with close boiling points.[1][2] 2. Break Emulsions: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale method for synthesizing this compound?

A1: The most common laboratory-scale method is the N-alkylation of 2-pyrrolidone with an ethyl halide, such as ethyl iodide or ethyl bromide, in the presence of a base.

Q2: Which base is most effective for the N-ethylation of 2-pyrrolidone?

A2: The choice of base can significantly impact the reaction yield. While potassium carbonate is commonly used, stronger bases like cesium carbonate or sodium hydride can lead to higher yields and faster reaction times. The optimal base may also depend on the solvent used.

Q3: What are the best solvents for this reaction?

A3: Polar aprotic solvents are generally preferred for N-alkylation reactions. Acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are good choices as they facilitate the dissolution of the reactants and promote the reaction.

Q4: My reaction with ethyl bromide is very slow. How can I speed it up?

A4: If you are using ethyl bromide and the reaction is sluggish, consider adding a catalytic amount of an iodide salt, such as potassium iodide or sodium iodide. The in-situ generation of the more reactive ethyl iodide can significantly accelerate the reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] By comparing the reaction mixture to the starting material, you can determine when the 2-pyrrolidone has been fully consumed.

Q6: What are the potential impurities I should look for?

A6: Besides unreacted 2-pyrrolidone and residual ethyl halide, a potential side product is 2-ethoxy-1-pyrroline resulting from O-alkylation. GC-MS analysis is the best method to identify and quantify these impurities.[3]

Q7: How do I purify the final product?

A7: this compound is a liquid at room temperature and is typically purified by fractional distillation under reduced pressure to separate it from less volatile impurities and any high-boiling solvent.[1][2]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of N-Alkylation of Pyrrolidines (Illustrative)
EntryEthylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl BromideK₂CO₃AcetonitrileReflux24Moderate
2Ethyl IodideK₂CO₃AcetonitrileReflux12Good
3Ethyl BromideCs₂CO₃DMF808High
4Ethyl IodideNaHTHF606High

Note: This table is illustrative and actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: N-Ethylation of 2-Pyrrolidone using Potassium Carbonate and Ethyl Iodide

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Pyrrolidone

  • Ethyl Iodide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pyrrolidone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Stir the suspension and add ethyl iodide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in diethyl ether and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Visualizations

Diagram 1: Synthetic Pathway of this compound

G A 2-Pyrrolidone E This compound A->E B Ethyl Halide (e.g., EtI) B->E C Base (e.g., K₂CO₃) C->E D Solvent (e.g., Acetonitrile) D->E

Caption: Synthesis of this compound from 2-pyrrolidone.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products? incomplete_reaction->side_products No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes change_base_solvent Change Base/Solvent side_products->change_base_solvent No optimize_conditions Optimize Conditions (e.g., slow addition) side_products->optimize_conditions Yes end Improved Yield increase_time_temp->end change_base_solvent->end optimize_conditions->end

References

Technical Support Center: Purification of Crude 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-Ethylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from γ-butyrolactone and ethylamine (B1201723)?

A1: The primary impurities in crude this compound synthesized via the reaction of γ-butyrolactone and ethylamine typically include unreacted starting materials, byproducts, and residual solvents. Key impurities to consider are:

  • Unreacted γ-butyrolactone: Due to incomplete reaction.

  • Unreacted ethylamine: Often used in excess to drive the reaction to completion.

  • Water: Can be present in the starting materials or formed during side reactions.

  • N-ethyl-4-hydroxybutanamide: An intermediate that may not have fully cyclized.

  • Polymeric materials: Can form under certain reaction conditions.

  • Residual Solvents: Any solvents used during the synthesis and work-up.

Q2: Which purification techniques are most effective for crude this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity. The most common and effective methods are:

  • Fractional Vacuum Distillation: Ideal for separating this compound from non-volatile impurities and components with significantly different boiling points.

  • Column Chromatography: Effective for removing impurities with similar boiling points but different polarities.

  • Recrystallization: Can be employed if the crude product is a solid or can be induced to crystallize, and is particularly useful for achieving high purity.

Q3: My purified this compound has a yellow tint. What could be the cause and how can I remove it?

A3: A yellow discoloration can be due to the presence of trace impurities, often resulting from side reactions or the degradation of starting materials. To address this, consider the following:

  • Activated Carbon Treatment: Before distillation or during recrystallization, treating the solution with a small amount of activated carbon can help adsorb colored impurities.

  • Chromatography: Passing the material through a short plug of silica (B1680970) gel or alumina (B75360) can effectively remove colored compounds.

  • Optimize Distillation: Ensure the distillation is performed under a high vacuum to keep the temperature low and prevent thermal degradation, which can cause discoloration.

Troubleshooting Guides

Fractional Vacuum Distillation

Issue: Low recovery of purified product.

Possible Cause Solution
System Leaks Check all joints and connections for a proper seal. Use high-vacuum grease where appropriate.
Inefficient Fractionating Column Ensure the column is adequately packed and insulated to maintain a proper temperature gradient.
Incorrect Condenser Temperature The condenser coolant may be too cold, causing the product to solidify, or too warm, leading to incomplete condensation. Adjust the coolant temperature accordingly.
Product Holdup in the Apparatus Minimize the surface area of the distillation path where the product can be retained.

Issue: Product purity is not satisfactory.

Possible Cause Solution
Inefficient Separation Increase the length or efficiency of the fractionating column. A slower distillation rate can also improve separation.
Azeotrope Formation Some impurities may form an azeotrope with the product. In this case, an alternative purification method like chromatography may be necessary.
Bumping/Uneven Boiling Use a magnetic stir bar or boiling chips to ensure smooth boiling. This prevents impure fractions from splashing into the collection flask.
Column Chromatography

Issue: Poor separation of the product from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the mobile phase is critical. Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation. A common starting point for N-substituted pyrrolidones is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
Column Overloading Too much crude material was loaded onto the column. Reduce the amount of sample relative to the amount of stationary phase.
Improper Column Packing An improperly packed column will have channels that lead to poor separation. Ensure the stationary phase is packed uniformly.

Issue: Product elutes with the solvent front or does not elute at all.

Possible Cause Solution
Mobile Phase is Too Polar If the product elutes too quickly, decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Mobile Phase is Not Polar Enough If the product is retained on the column, increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Recrystallization

Issue: The compound "oils out" instead of crystallizing.

Possible Cause Solution
Solution is Supersaturated The concentration of the compound is too high. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
Cooling Rate is Too Fast Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Inappropriate Solvent The boiling point of the solvent might be higher than the melting point of your compound. Try a lower-boiling point solvent.

Issue: No crystals form, even after cooling.

Possible Cause Solution
Solution is Not Saturated The solution is too dilute. Evaporate some of the solvent to increase the concentration and then try to recrystallize.
Nucleation is Inhibited Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound can also induce crystallization.

Experimental Protocols

Fractional Vacuum Distillation

This protocol is for the purification of this compound from high-boiling or non-volatile impurities.

Procedure:

  • Assemble a fractional distillation apparatus with a vacuum-jacketed fractionating column.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly apply vacuum to the system. This compound has a boiling point of 97 °C at 20 mmHg.

  • Begin heating the distillation flask gently once the desired vacuum is reached.

  • Collect the fractions that distill at the expected boiling point and pressure. Monitor the purity of the fractions using a suitable analytical technique such as GC-MS.

Column Chromatography

This protocol is a general guideline for the purification of this compound using flash column chromatography.

Procedure:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The optimal ratio should be determined by TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

This protocol outlines the general steps for recrystallization. The choice of solvent is critical and must be determined experimentally.

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold. Potential solvents for N-alkyl lactams include mixtures of polar and non-polar solvents like ethanol/water or ethyl acetate/hexane.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent needed.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Boiling Point 97 °C at 20 mmHg
Density 0.992 g/mL at 25 °C

Table 2: Potential Impurities and Their Properties

ImpuritySourceBoiling Point (°C)Notes
γ-butyrolactoneUnreacted starting material204-206Higher boiling point than the product.
EthylamineUnreacted starting material16.6Very volatile, can be removed easily.
WaterContaminant/Byproduct100Can be removed by distillation or with a drying agent.
N-ethyl-4-hydroxybutanamideIntermediateHigher than productLess volatile than the product.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Analyze Impurity Profile (TLC, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Volatile impurities with different boiling points Chromatography Column Chromatography Decision->Chromatography Impurities with similar boiling points but different polarities Recrystallization Recrystallization Decision->Recrystallization Solid product with soluble impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Distillation Start Distillation Problem Low_Recovery Low Recovery? Start->Low_Recovery Purity_Issue Purity Issue? Start->Purity_Issue Check_Leaks Check for System Leaks Low_Recovery->Check_Leaks Yes Check_Column Optimize Fractionating Column Low_Recovery->Check_Column Yes Check_Condenser Adjust Condenser Temperature Low_Recovery->Check_Condenser Yes Increase_Separation Increase Column Efficiency/ Slow Distillation Rate Purity_Issue->Increase_Separation Yes Consider_Azeotrope Consider Azeotrope/ Alternative Method Purity_Issue->Consider_Azeotrope Yes Ensure_Smooth_Boiling Use Stir Bar/Boiling Chips Purity_Issue->Ensure_Smooth_Boiling Yes

Caption: Troubleshooting decision tree for fractional vacuum distillation.

References

Technical Support Center: N-Ethyl-2-pyrrolidone (NEP) Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and answers to frequently asked questions regarding the purification of N-Ethyl-2-pyrrolidone (NEP) and its reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in N-Ethyl-2-pyrrolidone (NEP) reactions?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These often include residual starting materials like γ-butyrolactone, water, unreacted amines, and by-products from hydrolysis or oxidation.[1][2] Discoloration of the product can also occur due to trace impurities, especially upon prolonged storage.[3]

Q2: Which analytical techniques are best for identifying and quantifying impurities in my NEP sample?

A2: A combination of chromatographic and spectroscopic methods is most effective. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for separating and quantifying impurities.[4][5] For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[6][7]

Q3: Can I use purification methods developed for N-Methyl-2-pyrrolidone (NMP) for my NEP reactions?

A3: Yes, in many cases. NEP and NMP are structurally very similar, both being polar aprotic solvents.[8] Therefore, purification techniques like fractional vacuum distillation, treatment with adsorbents like alumina (B75360) to remove color and amine impurities, and certain chromatographic methods are often transferable.[3][9][10] However, parameters such as temperature and pressure for distillation will need to be adjusted for NEP's different boiling point.

Q4: My NEP product is discolored (yellow to brown). What causes this and how can I fix it?

A4: Discoloration in NEP is typically caused by the presence of trace impurities, which may be acidic or amine-based, or by degradation products formed during the reaction or storage.[3] Purification can often be achieved by passing the material through a packed column of a suitable grade of alumina or by performing a fractional vacuum distillation.[3][11]

Troubleshooting Guide

Issue 1: Presence of Water in the Final Product

Question: My final NEP product contains a significant amount of water. What is the best way to remove it?

Answer: Water is a common impurity as NEP is hygroscopic and miscible with water.[8] The most effective method for removing water and achieving high purity is fractional vacuum distillation. Due to the large difference in boiling points between water (100 °C at atmospheric pressure) and NEP (~202-212 °C), a carefully controlled distillation can effectively separate them. For trace amounts of water, using a molecular sieve (like 3A) can also be effective.[11]

Issue 2: Unidentified Peaks in HPLC/GC Analysis

Question: My chromatographic analysis shows several unidentified impurity peaks. How should I proceed with troubleshooting?

Answer: The presence of unknown peaks indicates side products or contaminants. The first step is to characterize these impurities, followed by selecting an appropriate purification method.

start Unidentified Peaks in Chromatography identify Impurity Identification (LC-MS, GC-MS, NMR) start->identify volatile Are impurities volatile? identify->volatile distill Fractional Vacuum Distillation volatile->distill  Yes non_volatile Are impurities structurally different from NEP? volatile->non_volatile  No end_node Verify Purity (HPLC, GC) distill->end_node chromatography Preparative Chromatography (HPLC, Column) non_volatile->chromatography  Yes (Polarity) recrystallize Recrystallization / Melt Crystallization non_volatile->recrystallize  No (Similar Structure) chromatography->end_node recrystallize->end_node

Caption: Troubleshooting workflow for unidentified impurities.
Issue 3: Reaction Mixture Forms a Thick Resin or Gum

Question: During my reaction involving an NEP derivative, the mixture turned into an intractable resin. What could be the cause?

Answer: Resinification, or "gum formation," often results from unwanted polymerization or degradation side reactions. This can be triggered by several factors:

  • High Reaction Temperature: Promotes side reactions. Strict temperature control is crucial.[12]

  • Incorrect Stoichiometry: Using incorrect molar ratios of reactants can lead to byproduct formation.[12]

  • Presence of Water or Other Contaminants: Can initiate hydrolysis or other degradation pathways. Ensure all reagents and solvents are anhydrous.[12]

  • Prolonged Reaction Time: Can lead to the accumulation of degradation products. Monitor the reaction and work it up promptly upon completion.[12]

Purification Protocols and Data

Distillation for NEP Purification

Fractional vacuum distillation is a highly effective method for purifying NEP from both lower and higher boiling point impurities.

Experimental Protocol: Fractional Vacuum Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, distillation head, condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the crude NEP into the distillation flask, adding a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin stirring and slowly evacuate the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect a forerun fraction containing low-boiling impurities. Once the temperature at the distillation head stabilizes near the boiling point of NEP at the system pressure, switch to a clean receiving flask to collect the main product fraction.

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air.

  • Analysis: Analyze the purified fraction for purity using HPLC or GC.

ParameterValuePurpose
Pressure 1 - 50 mmHgLowers the boiling point to prevent thermal degradation.[13]
Pot Temperature 70 - 90 °C (Typical)Must be adjusted based on pressure to achieve boiling.[13]
Head Temperature ~60 - 85 °C (Dependent on Pressure)Temperature at which the pure NEP vapor is distilling.
Apparatus Fractional Column (e.g., Vigreux)Provides theoretical plates for efficient separation.
Chromatographic Purification

For complex mixtures where distillation is ineffective, preparative chromatography can be used to isolate the desired product with high purity.

Experimental Protocol: Silica (B1680970) Gel Column Chromatography

  • Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC) to achieve good separation between NEP (or its derivative) and the impurities.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is common).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a compatible solvent and load it onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing the product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or bottles. An elution gradient may be used to improve separation.[13]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product. A final purity of >95% can often be achieved with this method.[14]

Visualizing a Degradation Pathway

Impurities can arise from the chemical degradation of the NEP molecule. The following diagram illustrates a hypothetical oxidative degradation pathway for NEP, analogous to pathways identified for NMP.[2]

NEP N-Ethyl-2-pyrrolidone (NEP) Pathway1 Pathway I (Ring Oxidation) NEP->Pathway1 Pathway2 Pathway II (Hydrolysis) NEP->Pathway2 + H₂O (Acid/Base) Impurity1 5-Hydroxy-N-ethylpyrrolidone Pathway1->Impurity1 + [O] Impurity2 N-Ethylsuccinimide (NES) Impurity1->Impurity2 + [O] Impurity3 N-Ethyl-4-aminobutanoic acid Pathway2->Impurity3

Caption: Hypothetical degradation pathways for NEP.

References

Technical Support Center: 1-Ethylpyrrolidin-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethylpyrrolidin-2-one (NEP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions encountered during the use of this compound in synthetic chemistry.

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound (NEP) in chemical syntheses.

Problem 1: Low Yield and Formation of Unidentified Polar Impurities

Possible Cause: Hydrolysis of the lactam ring in this compound. This is particularly prevalent under acidic or basic conditions, leading to the formation of 4-(ethylamino)butanoic acid.

Troubleshooting Steps:

  • pH Control: Maintain a neutral pH throughout the reaction if possible. If acidic or basic conditions are required, consider using milder reagents or minimizing the reaction time.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry, as water can facilitate hydrolysis.

  • Lower Temperatures: Perform the reaction at the lowest effective temperature to reduce the rate of hydrolysis.

  • Work-up Procedure: Neutralize the reaction mixture promptly during work-up to prevent prolonged exposure to acidic or basic aqueous environments.

Problem 2: Reaction Mixture Darkening and Formation of Polymeric Material (Resinification)

Possible Cause: Thermal decomposition or polymerization of this compound or its degradation products. This can be exacerbated by high temperatures and the presence of certain catalysts or impurities.

Troubleshooting Steps:

  • Temperature Control: Maintain strict temperature control and avoid localized overheating. For sensitive reactions, a temperature range of 0-10°C is recommended where feasible.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can lead to the formation of reactive species that initiate polymerization.

  • Minimize Reaction Time: Monitor the reaction progress closely and work it up as soon as it reaches completion to avoid prolonged heating.

  • Purification of NEP: Use high-purity this compound to avoid contaminants that might catalyze decomposition.

Problem 3: Unexpected Side Products When Using NEP as a Solvent with Strong Bases or Organometallics

Possible Cause: Deprotonation of the α-protons to the carbonyl group of this compound, leading to the formation of an enolate that can participate in side reactions.

Troubleshooting Steps:

  • Choice of Solvent: If possible, consider using a more inert aprotic solvent.

  • Lower Temperatures: Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of side reactions.

  • Order of Addition: Add the organometallic reagent or strong base slowly to the solution of the other reactants to maintain a low instantaneous concentration of the reactive species.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The lactam ring can be opened by water under acidic or basic conditions to form 4-(ethylamino)butanoic acid.

  • Oxidation: In the presence of oxygen, especially at elevated temperatures or in the presence of metal catalysts, NEP can undergo oxidation, potentially leading to ring-opened products and other degradation species. While specific studies on NEP are limited, research on the related N-methylpyrrolidone (NMP) has shown the formation of N-methylsuccinimide and other oxidized byproducts.

Q2: Under what conditions is this compound most likely to undergo side reactions?

A2: this compound is most susceptible to side reactions under the following conditions:

  • High Temperatures: Elevated temperatures can promote thermal decomposition and increase the rates of hydrolysis and oxidation.

  • Strongly Acidic or Basic Conditions: These conditions can catalyze the hydrolysis of the lactam ring.

  • Presence of Oxidizing Agents or Air (Oxygen): This can lead to oxidative degradation.

  • Presence of Strong Bases or Nucleophiles: These can potentially react with the lactam ring or the α-protons.

Q3: How can I detect the common side products of this compound?

A3: Common analytical techniques can be used to detect side products:

  • NMR Spectroscopy: The ring-opened product, 4-(ethylamino)butanoic acid, will show characteristic signals for the carboxylic acid proton and a different splitting pattern for the ethyl group and the butyl chain compared to the cyclic NEP.

  • Mass Spectrometry (MS): This can be used to identify the molecular weights of potential side products. For example, the hydrolyzed product will have a molecular weight corresponding to the addition of a water molecule to NEP.

  • Chromatography (GC-MS, LC-MS): These techniques are excellent for separating and identifying impurities in the reaction mixture.

Data Presentation

Table 1: Potential Side Products of this compound and Their Origin

Side Product NameChemical StructureMolecular Weight ( g/mol )Common Cause of Formation
4-(Ethylamino)butanoic acidHOOC-(CH₂)₃-NH-CH₂CH₃131.17Hydrolysis (acidic or basic conditions)
N-Ethylsuccinimide(CH₂)₂C(O)N(CH₂CH₃)C(O)127.14Oxidation
Polymeric materialsMixtureVariableThermal stress, presence of initiators

Experimental Protocols

Protocol 1: General Procedure to Minimize Hydrolysis of this compound in a Reaction

  • Drying of Solvent and Reagents: Dry this compound over suitable drying agents (e.g., molecular sieves) before use. Ensure all other reagents and solvents are anhydrous.

  • Inert Atmosphere: Assemble the reaction glassware under a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Cool the reaction vessel to the desired temperature (e.g., 0 °C) using an appropriate cooling bath before adding reagents.

  • pH Management: If an acidic or basic reagent is used, add it slowly and maintain the lowest possible reaction temperature.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC, LC-MS).

  • Quenching and Work-up: Upon completion, quench the reaction by adding it to a pre-cooled, pH-neutral aqueous solution. Promptly extract the product into an organic solvent and wash the organic layer with brine to remove water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Mandatory Visualization

Hydrolysis_Pathway Hydrolysis of this compound NEP This compound Product 4-(Ethylamino)butanoic acid NEP->Product Ring Opening H2O H₂O Acid_Base H⁺ or OH⁻

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield with NEP Start Low Yield or Impurity Formation Check_pH Is the reaction run under acidic or basic conditions? Start->Check_pH Check_Temp Is the reaction temperature high? Check_pH->Check_Temp No Hydrolysis Suspect Hydrolysis Check_pH->Hydrolysis Yes Check_Air Is the reaction exposed to air? Check_Temp->Check_Air No Decomposition Suspect Thermal Decomposition Check_Temp->Decomposition Yes Oxidation Suspect Oxidation Check_Air->Oxidation Yes Solution_pH Use anhydrous conditions Minimize reaction time Neutralize promptly Hydrolysis->Solution_pH Solution_Temp Lower reaction temperature Ensure uniform heating Decomposition->Solution_Temp Solution_Air Run under inert atmosphere (N₂ or Ar) Oxidation->Solution_Air

Caption: Troubleshooting workflow for NEP-related side reactions.

Technical Support Center: Managing Viscosity of N-Ethyl-2-pyrrolidone (NEP) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethyl-2-pyrrolidone (NEP) Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the viscosity of NEP-based formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of N-Ethyl-2-pyrrolidone (NEP) solutions?

A1: The viscosity of NEP solutions is primarily influenced by three main factors:

  • Temperature: In general, for liquid solutions, viscosity decreases as the temperature increases. This is a critical parameter to control during processing and application.

  • Concentration: The concentration of NEP in a solvent, as well as the concentration of other dissolved substances (e.g., active pharmaceutical ingredients, polymers), will significantly affect the viscosity. Typically, increasing the concentration of a solute will increase the viscosity of the solution.

  • Composition of the Solution: The choice of solvent or co-solvents and the presence of excipients can dramatically alter the viscosity. The molecular interactions between NEP, the solvent, and other components play a crucial role.

Q2: My NEP-based formulation is too viscous. What are the immediate steps I can take to reduce its viscosity?

A2: If you are encountering high viscosity in your NEP formulation, consider the following immediate actions:

  • Increase the Temperature: Gently warming the solution can significantly lower its viscosity. However, ensure that the temperature is kept well below the boiling point of the solvent and does not degrade any of the components in your formulation.

  • Dilution: If your experimental parameters allow, adding more of the primary solvent will decrease the concentration of the solutes and thereby reduce the overall viscosity.

  • Addition of a Co-solvent: Introducing a low-viscosity, miscible co-solvent can effectively reduce the bulk viscosity of the solution.

Q3: How does the viscosity of NEP in aqueous solutions change with concentration and temperature?

Q4: What role do excipients play in modulating the viscosity of NEP formulations?

A4: Excipients can either increase or decrease the viscosity of a formulation.[6] In pharmaceutical formulations, certain excipients, often referred to as viscosity-reducing agents, can be added to lower the viscosity of high-concentration protein solutions.[7][8][9] The mechanism often involves altering the intermolecular interactions between the solute molecules. The selection of an appropriate excipient is critical and depends on the specific active pharmaceutical ingredient and the desired final properties of the formulation.[10][11][12][13]

Troubleshooting Guide

Issue 1: Inconsistent Viscosity Measurements

  • Possible Cause: Temperature fluctuations during measurement.

    • Solution: Ensure the viscometer and the sample are properly thermostatted to the desired temperature. Allow sufficient time for the sample to reach thermal equilibrium before taking a measurement.

  • Possible Cause: Presence of air bubbles in the sample.

    • Solution: Degas the sample before measurement, either by letting it stand or by using a sonicator. Be careful not to alter the sample composition through evaporation.

  • Possible Cause: Improper cleaning of the viscometer.

    • Solution: Thoroughly clean the viscometer with appropriate solvents to remove any residues from previous measurements. Dry the viscometer completely before introducing the new sample.

Issue 2: High Viscosity Preventing Processing (e.g., filtration, pumping)

  • Possible Cause: High concentration of polymer or active pharmaceutical ingredient.

    • Solution: If possible, reduce the concentration of the high molecular weight species. Investigate the use of viscosity-reducing excipients that are compatible with your formulation.

  • Possible Cause: Low processing temperature.

    • Solution: Increase the temperature of the solution during processing. The extent of heating will depend on the thermal stability of your formulation's components.

  • Possible Cause: Strong intermolecular interactions (e.g., hydrogen bonding).

    • Solution: Consider the addition of a small amount of a salt or a competing hydrogen bond donor/acceptor to disrupt these interactions.

Quantitative Data

The following tables summarize available experimental data on the viscosity of N-Ethyl-2-pyrrolidone (NEP) solutions.

Table 1: Dynamic Viscosity (η) of Binary Mixtures of N-Ethyl-2-pyrrolidone (NEP) and 2-(Methylamino)ethanol at Different Temperatures and Mole Fractions of NEP (x_NEP) [5]

Temperature (K)x_NEP = 0.0000x_NEP = 0.1034x_NEP = 0.2073x_NEP = 0.3118x_NEP = 0.4168x_NEP = 0.5224x_NEP = 0.6286x_NEP = 0.7354x_NEP = 0.8428x_NEP = 1.0000
293.155.546.837.948.688.878.457.496.134.582.13
298.154.455.426.266.816.916.585.864.833.671.91
303.153.614.365.015.435.485.224.673.892.991.72
308.152.973.564.074.404.434.223.793.182.481.55
313.152.472.953.363.623.643.473.132.652.091.40
318.152.082.472.813.023.042.902.622.241.781.27
323.151.772.092.372.552.572.452.221.911.541.15

Table 2: Dynamic Viscosity (η) of Binary Mixtures of N-Ethyl-2-pyrrolidone (NEP) and 2-(Ethylamino)ethanol at Different Temperatures and Mole Fractions of NEP (x_NEP) [5]

Temperature (K)x_NEP = 0.0000x_NEP = 0.1013x_NEP = 0.2029x_NEP = 0.3049x_NEP = 0.4073x_NEP = 0.5099x_NEP = 0.6129x_NEP = 0.7162x_NEP = 0.8198x_NEP = 1.0000
293.158.439.329.879.949.498.567.275.814.312.13
298.156.617.267.667.697.316.615.664.583.451.91
303.155.245.726.016.025.735.214.503.682.811.72
308.154.214.574.794.794.574.183.643.012.341.55
313.153.443.713.883.883.703.402.982.491.971.40
318.152.853.063.203.203.062.822.492.101.681.27
323.152.402.562.672.672.562.372.111.791.451.15

Experimental Protocols

Protocol 1: Viscosity Measurement using an Ubbelohde Viscometer

This protocol outlines the procedure for measuring the kinematic viscosity of an NEP solution, from which the dynamic viscosity can be calculated if the density is known.

Materials:

  • Ubbelohde viscometer

  • Constant temperature water bath

  • Stopwatch

  • Pipettes

  • NEP solution

  • Appropriate cleaning solvents

Procedure:

  • Cleaning the Viscometer: Thoroughly clean the Ubbelohde viscometer with a suitable solvent and dry it completely.

  • Sample Loading: Introduce a precise volume of the NEP solution into the filling tube (the widest tube) of the viscometer.

  • Temperature Equilibration: Place the viscometer in the constant temperature bath. Allow at least 20 minutes for the sample to reach the desired temperature.

  • Measurement:

    • Close the venting tube and apply suction to the capillary tube to draw the liquid up into the measuring bulb, above the upper timing mark.

    • Release the suction and simultaneously open the venting tube. This creates a suspended level.

    • Start the stopwatch when the meniscus of the liquid passes the upper timing mark.

    • Stop the stopwatch when the meniscus passes the lower timing mark.

    • Repeat the measurement at least three times to ensure reproducibility.

  • Calculation:

    • Calculate the average flow time.

    • The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where K is the viscometer constant and t is the average flow time. The viscometer constant is provided by the manufacturer or can be determined by calibrating with a standard of known viscosity.

    • The dynamic viscosity (η) can be calculated if the density (ρ) of the solution is known: η = ν * ρ.

Visualizations

Below are diagrams illustrating key concepts and workflows related to managing the viscosity of NEP solutions.

Factors_Affecting_Viscosity cluster_factors Primary Factors cluster_consequences Impacts on Temperature Temperature Viscosity Solution Viscosity Temperature->Viscosity Inverse Relationship Concentration Concentration Concentration->Viscosity Direct Relationship Composition Solution Composition Composition->Viscosity Complex Interactions

Caption: Key factors influencing the viscosity of NEP solutions.

Troubleshooting_Workflow start High Viscosity Issue Identified check_temp Is Temperature a Factor? start->check_temp increase_temp Increase Temperature check_temp->increase_temp Yes check_conc Is Concentration Too High? check_temp->check_conc No end_ok Viscosity Optimized increase_temp->end_ok dilute Dilute Solution check_conc->dilute Yes check_excipients Consider Viscosity-Reducing Excipients check_conc->check_excipients No dilute->end_ok add_excipient Add Compatible Excipient check_excipients->add_excipient Yes check_excipients->end_ok No add_excipient->end_ok

Caption: A logical workflow for troubleshooting high viscosity issues.

References

Technical Support Center: Optimizing Reaction Conditions with 1-Ethylpyrrolidin-2-one (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 1-Ethylpyrrolidin-2-one (NEP) as a solvent. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound (NEP) as a solvent?

A1: this compound (NEP) is a versatile, polar aprotic solvent with several key advantages. It exhibits excellent solvency for a wide range of organic and inorganic compounds, including many polymers.[1][2] Its high boiling point (212 °C) and thermal stability make it suitable for reactions requiring elevated temperatures.[3] Additionally, NEP is miscible with water and most common organic solvents, simplifying purification and work-up procedures.[3] It is often considered a safer alternative to N-Methylpyrrolidone (NMP) due to increasing regulatory scrutiny of NMP's reproductive toxicity.

Q2: What types of reactions are commonly performed in NEP?

A2: NEP's properties make it well-suited for a variety of chemical transformations. It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Specific applications include its use as a solvent for polymerization reactions, in the production of specialty coatings and adhesives, and as a medium for organic synthesis, particularly in drug formulation where it aids in solubilizing active pharmaceutical ingredients.[2][3]

Q3: What are the key safety precautions to consider when working with NEP?

A3: While often used as a replacement for NMP, NEP is also classified as a suspected reproductive toxicant.[4][5] It is crucial to handle NEP in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes.[6][7] The US Environmental Protection Agency (EPA) has expressed concern about the potential risks associated with exposure to alkylpyrrolidones like NEP, particularly for pregnant women.[8]

Q4: How can I effectively remove NEP from my reaction mixture after the reaction is complete?

A4: Due to its high boiling point, removing NEP by simple evaporation under reduced pressure can be challenging. A common and effective method is to perform an aqueous work-up. Since NEP is miscible with water, repeated extractions with water or brine can efficiently remove it from an organic layer. For water-soluble products, techniques like dialysis or size-exclusion chromatography may be necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using NEP as a solvent.

Q1: My reaction yield is lower than expected. What are the possible causes and solutions?

A1: Low reaction yields in NEP can stem from several factors. The following table outlines potential causes and recommended troubleshooting steps.

Possible Cause Troubleshooting Steps
Hygroscopic Nature of NEP NEP can absorb moisture from the air, which can interfere with moisture-sensitive reactions.[1] Solution: Use freshly opened or properly stored anhydrous NEP. Consider drying the solvent over molecular sieves before use.
Suboptimal Reaction Temperature The high boiling point of NEP allows for a wide range of reaction temperatures. The optimal temperature may not have been reached or may have been exceeded, leading to side reactions or decomposition. Solution: Perform small-scale experiments to screen a range of temperatures to find the optimal condition.
Incorrect Reagent Stoichiometry Inaccurate measurement of starting materials can lead to incomplete conversion. Solution: Carefully verify the stoichiometry and accurately weigh all reagents.
Poor Solubility of Reagents While NEP has excellent solvency, some reagents may have limited solubility, especially at lower temperatures. Solution: Gently warm the reaction mixture to aid dissolution. If solubility remains an issue, consider a co-solvent.

To systematically troubleshoot low yield, a logical workflow can be followed.

LowYieldTroubleshooting Start Low Reaction Yield CheckMoisture Is the reaction moisture-sensitive? Start->CheckMoisture UseAnhydrous Use anhydrous NEP and reagents. Dry solvent if necessary. CheckMoisture->UseAnhydrous Yes CheckTemp Was the reaction temperature optimized? CheckMoisture->CheckTemp No UseAnhydrous->CheckTemp OptimizeTemp Screen a range of temperatures. CheckTemp->OptimizeTemp No CheckStoichiometry Is the reagent stoichiometry correct? CheckTemp->CheckStoichiometry Yes OptimizeTemp->CheckStoichiometry VerifyStoichiometry Accurately measure all reagents. CheckStoichiometry->VerifyStoichiometry No CheckSolubility Are all reagents fully dissolved? CheckStoichiometry->CheckSolubility Yes VerifyStoichiometry->CheckSolubility AidSolubility Gently warm or add a co-solvent. CheckSolubility->AidSolubility No Success Improved Yield CheckSolubility->Success Yes AidSolubility->Success

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing unexpected side products in my reaction. How can I minimize their formation?

A2: The formation of side products can be influenced by reaction conditions. The high polarity of NEP can sometimes promote alternative reaction pathways.

Possible Cause Troubleshooting Steps
Reaction Temperature is Too High Elevated temperatures can lead to thermal decomposition of starting materials, reagents, or products. Solution: Lower the reaction temperature and monitor the reaction progress more frequently.
Extended Reaction Time Leaving a reaction to run for too long can result in the formation of degradation products. Solution: Closely monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS) and quench the reaction as soon as the starting material is consumed.
Presence of Impurities Impurities in the starting materials or the solvent can act as catalysts for side reactions. Solution: Use high-purity reagents and solvent.

Q3: How can I effectively monitor the progress of my reaction in NEP?

A3: Monitoring reactions in a high-boiling solvent like NEP requires some adjustments to standard procedures.

  • Thin-Layer Chromatography (TLC): When spotting the reaction mixture on a TLC plate, the high boiling point of NEP can cause the spot to spread. To counteract this, after spotting, gently warm the TLC plate with a heat gun from a safe distance before developing it. This will evaporate the NEP and result in a more focused spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS): For these techniques, dilute a small aliquot of the reaction mixture in a more volatile solvent (e.g., acetonitrile, methanol, or dichloromethane) before injection. This will prevent contamination of the instrument with the high-boiling NEP.

Experimental Protocols

General Protocol for a Reaction in NEP

This protocol provides a general framework for conducting a reaction using NEP as a solvent. It should be adapted based on the specific requirements of the reaction.

1. Materials and Setup:

  • Ensure all glassware is clean and dry, especially for moisture-sensitive reactions.
  • Use anhydrous grade NEP for moisture-sensitive reactions.
  • Assemble the reaction apparatus in a fume hood. This may include a round-bottom flask, a condenser, a magnetic stirrer, and a nitrogen or argon inlet for inert atmosphere reactions.

2. Reagent Addition:

  • Add the starting materials and any solid reagents to the reaction flask.
  • Add the desired volume of NEP to the flask.
  • Stir the mixture to dissolve the solids. Gentle warming may be applied if necessary.
  • If the reaction requires an inert atmosphere, purge the flask with nitrogen or argon.
  • Add any liquid reagents dropwise via a syringe or an addition funnel.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature using an oil bath or a heating mantle with a temperature controller.
  • Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, GC-MS).
  • Once the reaction is complete, cool the mixture to room temperature.

4. Work-up and Purification:

  • Quench the reaction by slowly adding an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
  • If the product is not water-soluble, dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
  • Transfer the mixture to a separatory funnel and perform aqueous extractions to remove NEP and any water-soluble byproducts. Wash the organic layer sequentially with water and brine.
  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
  • Purify the crude product by a suitable method, such as column chromatography, recrystallization, or distillation.

Setup [label="1. Apparatus Setup\n(Dry Glassware, Inert Atmosphere)"]; Reagents [label="2. Reagent Addition\n(Solids, NEP, Liquid Reagents)"]; Reaction [label="3. Reaction Execution\n(Heating, Monitoring)"]; Workup [label="4. Work-up\n(Quenching, Extraction to Remove NEP)"]; Purification [label="5. Purification\n(Chromatography, Recrystallization)"]; Product [label="Final Product", fillcolor="#FBBC05", fontcolor="#202124"];

Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: General experimental workflow using NEP as a solvent.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₁NO[2][9]
Molecular Weight 113.16 g/mol [2][9]
CAS Number 2687-91-4[2][9]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 212 °C (at atmospheric pressure)[3]
Melting Point -75 °C[1]
Density 0.992 g/mL at 25 °C[1][3]
Solubility Miscible with water and most organic solvents[1][3]
Vapor Pressure Low[4]

References

Preventing degradation of 1-Ethylpyrrolidin-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1-Ethylpyrrolidin-2-one to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during its use and storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place with good ventilation.[1][2] It is also recommended to keep it away from sources of heat, sparks, and open flames.[2][3]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances can lead to chemical reactions that may degrade the product.

Q3: What are the potential signs of this compound degradation?

A3: Degradation of this compound may be indicated by a change in color, the appearance of a strong odor, or the formation of precipitates. For a definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should be used to identify and quantify any impurities or degradation products.

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, amides like the lactam ring in this compound can be susceptible to hydrolysis under acidic or basic conditions, which would open the ring structure. Oxidative degradation is also a possibility, especially in the presence of strong oxidizing agents. Studies on similar pyrrolidone structures suggest that the ring can be cleaved under certain conditions.[5]

Troubleshooting Guide

This guide is designed to help you troubleshoot potential issues related to the degradation of this compound.

Issue 1: I suspect my this compound has degraded.

  • Initial Checks:

    • Visually inspect the product for any changes in color or the presence of solid particles.

    • Carefully note any unusual odors.

    • Review your storage conditions to ensure they align with the recommended guidelines.

  • Analytical Verification:

    • If you have access to analytical instrumentation, perform a purity analysis using a suitable method like GC or HPLC.

    • Compare the results to the certificate of analysis provided with the product or to a fresh, unopened sample.

    • The presence of unexpected peaks may indicate degradation products.

The following diagram outlines a troubleshooting workflow for suspected degradation:

Troubleshooting_Workflow Troubleshooting Workflow for Suspected Degradation start Suspected Degradation visual_check Visual Inspection (Color, Particulates, Odor) start->visual_check storage_review Review Storage Conditions visual_check->storage_review Changes observed analytical_verification Analytical Verification (e.g., GC, HPLC) visual_check->analytical_verification No visible changes, but suspicions remain storage_review->analytical_verification compare_results Compare to Reference (e.g., Certificate of Analysis) analytical_verification->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Significant Deviations no_degradation No Degradation Detected compare_results->no_degradation Within Specification quarantine Quarantine Lot degradation_confirmed->quarantine contact_support Contact Technical Support quarantine->contact_support

Caption: Troubleshooting workflow for suspected degradation.

Issue 2: How can I prevent the degradation of this compound in the future?

  • Storage Best Practices:

    • Always store in a tightly closed original container.[1][2]

    • Ensure the storage area is cool, dry, dark, and well-ventilated.[1][2]

    • Avoid exposure to direct sunlight.

    • Use an inert atmosphere (e.g., nitrogen or argon) for long-term storage if the product is particularly sensitive or of high purity.

  • Handling Procedures:

    • Minimize the time the container is open to the atmosphere.

    • Use clean, dry equipment for transferring the liquid to prevent cross-contamination.

    • Avoid contact with incompatible materials such as strong acids, strong bases, and oxidizing agents.[4]

This diagram illustrates the key preventative measures:

Preventative_Measures Preventative Measures for Degradation prevention Preventing Degradation storage Proper Storage prevention->storage handling Correct Handling prevention->handling sub_storage1 Cool, Dry, Dark Place storage->sub_storage1 sub_storage2 Tightly Sealed Container storage->sub_storage2 sub_storage3 Inert Atmosphere (Optional) storage->sub_storage3 sub_handling1 Minimize Air Exposure handling->sub_handling1 sub_handling2 Use Clean Equipment handling->sub_handling2 sub_handling3 Avoid Incompatibles handling->sub_handling3

Caption: Key preventative measures to avoid degradation.

Data on Storage and Stability

Stress ConditionParametersTime PointsAppearancePurity by HPLC/GC (%)Degradation Products Detected
Hydrolysis 0.1 M HCl, 60°C0, 2, 4, 8, 24 hours
0.1 M NaOH, 60°C0, 2, 4, 8, 24 hours
Water, 60°C0, 24, 48, 72 hours
Oxidation 3% H₂O₂, RT0, 2, 4, 8, 24 hours
Thermal 80°C (dry heat)0, 24, 48, 72 hours
Photostability ICH option 1 or 2Overall illumination

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or GC grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a flask.

    • Keep the solution at 60°C.

    • Withdraw samples at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an appropriate amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH in a flask.

    • Keep the solution at 60°C.

    • Withdraw samples at specified time points.

    • Neutralize the samples with an appropriate amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a flask.

    • Keep the solution at room temperature and protected from light.

    • Withdraw samples at specified time points.

  • Thermal Degradation:

    • Place a sample of neat this compound or a solid formulation in a thermostatically controlled oven at 80°C.

    • At specified time points, dissolve a known amount of the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a sample of this compound (in a photostable, transparent container) to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or GC method.

    • The method should be capable of separating the intact this compound from all potential degradation products.

    • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

References

Issues with 1-Ethylpyrrolidin-2-one miscibility with organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Ethylpyrrolidin-2-one (NEP). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the miscibility of NEP with organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEP) and what are its primary solvent properties?

A1: this compound, also known as NEP, is a colorless, transparent liquid with a slightly amine-like odor.[1] It is classified as a strong polar, aprotic organic solvent.[1] Its key properties include high solvency, low vapor pressure, and complete miscibility with water and a wide range of organic solvents.[1]

Q2: With which types of organic solvents is this compound generally miscible?

A2: As a polar solvent, this compound is generally miscible in all proportions with other polar solvents.[1] This includes, but is not limited to, alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and other polar aprotic solvents.

Q3: Are there any types of organic solvents with which this compound is immiscible?

A3: Yes, due to its polar nature, this compound is likely to be immiscible or have limited miscibility with nonpolar solvents. This is particularly true for aliphatic hydrocarbons (e.g., hexane, heptane, cyclohexane). This property is utilized in applications where the separation of aromatic and aliphatic compounds is required.

Q4: Can temperature affect the miscibility of this compound with other solvents?

A4: Yes, temperature can influence solvent miscibility. For most organic compounds, solubility increases with temperature. If you are observing partial miscibility or immiscibility, adjusting the temperature of the mixture may improve miscibility. However, for some systems, a miscibility gap can exist at certain temperature ranges.

Q5: My solution of this compound has turned a pale yellow. Is this normal?

A5: this compound is described as a clear, colorless to pale yellow liquid. It is also hygroscopic, meaning it can absorb moisture from the air, which may lead to color changes over time if the container is not properly sealed. Storing it in a tightly closed container in a cool, dry, and well-ventilated area is recommended.[1]

Troubleshooting Guide for Miscibility Issues

This guide will help you diagnose and resolve common problems encountered when mixing this compound with other organic solvents.

Problem: Two distinct layers form after mixing this compound with another organic solvent.

This indicates that the two solvents are immiscible. Follow the troubleshooting workflow below to address this issue.

G start Start: Immiscibility Observed (Two Layers Form) check_solvent_polarity Step 1: Identify the Polarity of the Co-solvent start->check_solvent_polarity is_nonpolar Is the co-solvent nonpolar? (e.g., Hexane, Heptane) check_solvent_polarity->is_nonpolar Yes is_polar Is the co-solvent polar? (e.g., Ethanol, Acetone) check_solvent_polarity->is_polar No immiscibility_expected Result: Immiscibility is Expected NEP is a polar solvent and will not mix with nonpolar aliphatic hydrocarbons. is_nonpolar->immiscibility_expected unexpected_immiscibility Observation: Unexpected Immiscibility is_polar->unexpected_immiscibility troubleshoot_polar Step 2: Troubleshoot Unexpected Immiscibility with Polar Solvents unexpected_immiscibility->troubleshoot_polar check_purity Check Purity of Solvents (Water contamination can affect miscibility) troubleshoot_polar->check_purity adjust_temp Adjust Temperature (Gently warm the mixture) troubleshoot_polar->adjust_temp consider_intermediate Consider an Intermediate Solvent (e.g., Isopropanol) to bridge the polarity gap troubleshoot_polar->consider_intermediate resolution Resolution: Homogeneous Solution or Confirmed Immiscibility check_purity->resolution adjust_temp->resolution consider_intermediate->resolution

Troubleshooting workflow for miscibility issues.
Problem: The mixture is cloudy or hazy after mixing.

A cloudy or hazy appearance suggests partial miscibility.

  • Possible Cause: The solvents are not fully miscible under the current conditions.

  • Solution 1: Adjust Temperature: Gently warming the mixture while stirring may increase solubility and lead to a clear solution.

  • Solution 2: Change Solvent Ratios: The miscibility of two solvents can sometimes be dependent on their relative proportions. Experiment with different ratios to see if a homogeneous solution can be formed.

  • Solution 3: Add a Co-solvent: If the polarity difference between this compound and your solvent is significant, adding a third solvent that is miscible with both (an intermediate solvent) can help to create a single-phase solution.

Problem: A precipitate forms after adding a solute to a mixture of this compound and another solvent.

This indicates that the solute is not soluble in the solvent mixture.

  • Possible Cause: The polarity of the solvent mixture is not suitable to dissolve the solute.

  • Solution 1: Adjust Solvent Ratio: Alter the ratio of this compound to the co-solvent to fine-tune the polarity of the mixture and improve solute solubility.

  • Solution 2: Choose a Different Co-solvent: Select a co-solvent that is known to be a good solvent for your solute and is also miscible with this compound.

Miscibility Data

The following table summarizes the expected miscibility of this compound with various classes of organic solvents.

Solvent ClassExamplesExpected Miscibility with this compound
Alcohols Methanol, Ethanol, IsopropanolMiscible
Ketones Acetone, Methyl Ethyl KetoneMiscible
Esters Ethyl Acetate, Butyl AcetateMiscible
Ethers Tetrahydrofuran (THF), Diethyl EtherGenerally Miscible (Caution with less polar ethers)
Aromatic Hydrocarbons Toluene, Xylene, BenzeneMiscible
Halogenated Hydrocarbons Dichloromethane, ChloroformMiscible
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneImmiscible / Very Low Miscibility
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Miscible

Experimental Protocol: Determination of Miscibility

This protocol provides a straightforward method for visually determining the miscibility of this compound with another organic solvent at room temperature.

Materials:
  • This compound (NEP)

  • Organic solvent to be tested

  • Two clean, dry graduated cylinders or volumetric flasks (10 mL)

  • A clean, dry test tube or small vial with a cap

  • Pipettes

Procedure:
  • Solvent Measurement: Using a clean pipette and a graduated cylinder, accurately measure 5 mL of this compound.

  • Co-solvent Measurement: Using a separate clean pipette and graduated cylinder, accurately measure 5 mL of the organic solvent you are testing.

  • Mixing: Carefully add the 5 mL of the test solvent to the test tube or vial. Then, add the 5 mL of this compound to the same container.

  • Agitation: Securely cap the test tube or vial and invert it gently 10-15 times to ensure thorough mixing. Avoid vigorous shaking, which can sometimes form emulsions that are slow to separate.

  • Observation: Place the test tube or vial in a rack and let it stand for at least 10 minutes. Observe the mixture against a well-lit background.

    • Miscible: The mixture will appear as a single, clear, homogeneous liquid with no visible interface between the two original solvents.

    • Immiscible: Two distinct layers will be visible. Note which solvent is in the upper and lower layer to get an indication of their relative densities.

    • Partially Miscible: The mixture may appear cloudy or hazy, or two layers may form, but the volume of each layer will have changed from the initial 5 mL, indicating some degree of mutual solubility.

Safety Precautions:
  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the test solvent before beginning the experiment.

  • Dispose of all chemical waste according to your institution's guidelines.

References

Technical Support Center: Troubleshooting Low Reagent Solubility in N-Ethyl-2-Pyrrolidone (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered with reagent solubility in N-ethyl-2-pyrrolidone (NEP), a versatile, polar aprotic solvent.[1][2]

Frequently Asked Questions (FAQs)

Q1: What initial steps should I take if my active pharmaceutical ingredient (API) shows low solubility in NEP?

If your API has poor solubility, begin by verifying the purity of both the compound and the NEP solvent. Impurities can significantly alter solubility characteristics. Subsequently, gentle heating and agitation (e.g., vortexing or sonication) can enhance the dissolution rate. However, be cautious with heat-sensitive compounds. Particle size reduction, such as micronization, can also improve solubility by increasing the surface area available for solvent interaction.[3][4]

Q2: My compound is precipitating out of the NEP solution over time. What could be the cause and how can I fix it?

Precipitation can occur due to supersaturation, temperature fluctuations, or interactions with container surfaces. Ensure your solution is not supersaturated by starting with a concentration known to be stable. If temperature sensitivity is a factor, store the solution under controlled temperature conditions. Using excipients like polymers (e.g., PVP, HPMC) can help create stable solid dispersions and prevent precipitation.[5][6]

Q3: Are there effective co-solvents that can be used with NEP to improve the solubility of hydrophobic compounds?

Yes, using co-solvents is a common and effective strategy.[3][7] The addition of a water-miscible organic solvent can alter the polarity of the solvent system to better match the solute.[3] Common co-solvents compatible with NEP for enhancing the solubility of poorly soluble drugs include:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 400.[8]

  • Dimethyl Sulfoxide (DMSO)

The optimal ratio of NEP to co-solvent must be determined experimentally.

Q4: How does adjusting the pH of the formulation affect reagent solubility in NEP?

For ionizable compounds (weak acids or bases), adjusting the pH can significantly increase solubility.[9] By shifting the pH to a point where the compound is primarily in its ionized form, its solubility in a polar solvent like NEP can be dramatically improved. This is a fundamental strategy for formulating ionizable drugs.[10] It's crucial to determine the pKa of your compound to effectively manipulate the pH for maximum solubility.

Q5: My API is degrading in the NEP formulation. What are my options?

Degradation may be due to the inherent reactivity of the API with the solvent or sensitivity to environmental factors like light or oxygen. First, ensure the NEP is of high purity and low water content.[11] Consider performing stability studies at different temperatures to understand the degradation kinetics. If degradation persists, exploring alternative solvents or creating a solid dispersion to protect the API might be necessary.[5]

Troubleshooting Workflow

This diagram outlines a systematic approach to addressing low solubility issues with NEP.

G cluster_start Initial Observation cluster_preliminary Preliminary Checks cluster_formulation Formulation Strategies cluster_evaluation Evaluation & Alternatives start Low Reagent Solubility in NEP Observed check_purity Verify Compound & Solvent Purity start->check_purity Step 1 check_physical Apply Gentle Heat & Agitation (Vortex/Sonicate) check_purity->check_physical If pure check_particle Consider Particle Size Reduction (Micronization) check_physical->check_particle If still low cosolvent Introduce Co-solvents (e.g., PG, PEG 400, Ethanol) check_particle->cosolvent If further improvement needed ph_adjust Adjust pH for Ionizable Compounds check_particle->ph_adjust surfactant Add Surfactants to Form Micelles check_particle->surfactant solid_disp Create Solid Dispersion (e.g., with PVP, HPMC-AS) check_particle->solid_disp evaluate Evaluate Stability & Re-test Solubility cosolvent->evaluate ph_adjust->evaluate surfactant->evaluate solid_disp->evaluate alternative Explore Alternative Primary Solvents (e.g., DMSO) evaluate->alternative If stability or solubility is still inadequate

Caption: A step-by-step workflow for troubleshooting low reagent solubility in NEP.

Quantitative Data: Solvent Comparison

Selecting the right solvent system is critical. The following table provides a comparison of NEP with other common solvents used in pharmaceutical formulations. Note that actual solubility is highly dependent on the specific API.

SolventDielectric Constant (approx.)Boiling Point (°C)Key CharacteristicsCommon Applications
N-Ethyl-2-Pyrrolidone (NEP) 32.0212Strong polar aprotic solvent, miscible with water and organic solvents.[2][12][13]Drug formulation, coatings, electronics industry.[1][14]
N-Methyl-2-Pyrrolidone (NMP) 32.2202Very similar properties to NEP, often used interchangeably.[1]Replacement for NEP in many applications.[1]
Dimethyl Sulfoxide (DMSO) 47.2189Highly polar aprotic solvent with excellent dissolving power for a wide range of compounds.Aprotic solvent for non-aqueous formulations.[15]
Ethanol 24.678.4Common, less toxic co-solvent, often used in combination with other solvents.[7]Co-solvent in oral and parenteral formulations.[16]
Propylene Glycol (PG) 32.0188.2A versatile co-solvent used to enhance the solubility of poorly soluble drugs.[7]Parenteral and liquid oral dosage forms.[7]
Polyethylene Glycol 400 (PEG 400) 12.5DecomposesLiquid polymer, effective in creating solid dispersions and enhancing solubility.[8]Oral dosage forms, often encapsulated.[8]

Experimental Protocols

Protocol 1: Screening for Effective Co-solvents

Objective: To identify an effective co-solvent and its optimal ratio with NEP to solubilize a target compound.

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in NEP (e.g., 100 mg/mL), if possible. If not, start with a saturated suspension.

  • Set up Screening Vials: In a series of clear glass vials, add a fixed amount of the compound (or the NEP stock solution/suspension).

  • Prepare Co-solvent Blends: Prepare various binary solvent systems by mixing NEP with a co-solvent (e.g., Propylene Glycol, Ethanol, PEG 400) in different volume/volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Solubilization Test: Add the prepared solvent blends to the vials containing the compound.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to allow them to reach equilibrium. Use a shaker or rotator.

  • Observation & Analysis:

    • Visually inspect each vial for undissolved material.

    • For vials that appear to have complete dissolution, filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Determine Optimal Blend: The solvent blend that dissolves the highest concentration of the compound is the most effective.

Protocol 2: pH-Dependent Solubility Profile

Objective: To determine the solubility of an ionizable compound in NEP at different pH values.

Methodology:

  • Prepare Buffers: Prepare a series of aqueous buffers covering a relevant pH range (e.g., pH 2 to pH 10).

  • Prepare Saturated Solutions: Add an excess amount of the compound to separate vials. To each vial, add a fixed volume of NEP.

  • pH Adjustment: Titrate each NEP/compound slurry with a small, precise volume of a selected aqueous buffer until the target pH is reached. Use a calibrated pH meter suitable for organic-aqueous mixtures.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the vials to pellet the excess solid. Carefully extract a sample from the supernatant and filter it using a chemically resistant syringe filter (e.g., PTFE).

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the compound's concentration using a validated analytical method like HPLC.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL) against the final pH of the solution to generate a pH-solubility profile.

Logical Relationships in Formulation Strategy

The choice of a solubility enhancement technique often depends on the physicochemical properties of the drug.

G cluster_properties API Physicochemical Properties cluster_strategies Primary Formulation Strategies lipophilic High Lipophilicity ('Grease-ball') lipid Lipid-Based Formulations (e.g., SEDDS/SMEDDS) lipophilic->lipid cosolvency Co-solvency lipophilic->cosolvency crystalline High Melting Point ('Brick-dust') solid_disp Solid Dispersions (Amorphous Systems) crystalline->solid_disp Overcomes lattice energy ionizable Ionizable (Weak Acid/Base) ph_mod pH Modification ionizable->ph_mod lipid->cosolvency Often uses co-solvents cosolvency->solid_disp Can be combined

References

Technical Support Center: Scaling Up Reactions with 1-Ethylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Ethylpyrrolidin-2-one (NEP) in their chemical syntheses. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when scaling up reactions with this versatile polar aprotic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound (NEP) that make it suitable for chemical synthesis?

This compound is a strong, polar aprotic solvent with a high boiling point and good thermal and chemical stability. Its ability to dissolve a wide range of organic and inorganic compounds makes it an excellent medium for various reactions, including nucleophilic substitutions, polymerizations, and metal-catalyzed cross-couplings.[1][2][3] Its miscibility with water and many organic solvents simplifies product work-up and purification.[2][3]

Q2: What are the primary safety concerns when handling this compound, especially on a larger scale?

NEP is classified as a reproductive toxicant and can cause serious eye damage.[4][5][6] It is also a combustible liquid.[4] When scaling up, it is crucial to use a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety goggles, and take precautions against static discharge.[7][8] Ensure that all handling procedures are in accordance with the material safety data sheet (MSDS).[4][5][7][8]

Q3: My reaction is experiencing significant "gum" formation or resinification upon scaling up. What could be the cause?

Resinification, or the formation of a thick, sticky, and often insoluble substance, can be a major issue when scaling up reactions. This is often attributed to side reactions like polymerization or degradation of starting materials or products. Key factors that can contribute to this issue include:

  • High Reaction Temperature: Even a slight increase in temperature, which is more likely in larger vessels due to a lower surface-area-to-volume ratio, can accelerate side reactions.

  • Incorrect Stoichiometry: Inaccurate measurement of reactants on a larger scale can lead to an excess of one component, promoting unwanted pathways.

  • Presence of Water: NEP is hygroscopic. The presence of water can lead to hydrolysis of sensitive intermediates or reagents.

  • Prolonged Reaction Times: Longer reaction times, which can be necessary for larger batches to reach completion, may lead to product degradation.

Q4: How can I effectively remove this compound from my reaction mixture during work-up?

Due to its high boiling point and miscibility with water, removing NEP can be challenging. Common techniques include:

  • Aqueous Extraction: Repeatedly washing the organic layer with water or brine can partition the NEP into the aqueous phase. For particularly water-soluble products, adding a less polar organic solvent can help to create a biphasic mixture.

  • Vacuum Distillation: For products with high boiling points and good thermal stability, NEP can be removed under reduced pressure.

  • Azeotropic Distillation: In some cases, forming an azeotrope with another solvent can facilitate its removal.

Troubleshooting Guides

Issue 1: Poor Yield and/or Incomplete Conversion When Scaling Up
Potential Cause Troubleshooting Step Rationale
Inefficient Mixing Transition from magnetic stirring to overhead mechanical stirring. Ensure the impeller is appropriately sized for the vessel and the stirring speed is optimized.Magnetic stirrers are often ineffective for larger volumes and viscous reaction mixtures, leading to poor mass and heat transfer.[9][10]
Temperature Gradients Use a jacketed reactor with a reliable temperature control unit. Monitor the internal reaction temperature, not just the jacket temperature.Larger reaction volumes are more prone to "hot spots" due to inefficient heat dissipation, which can lead to side reactions or decomposition.[10]
Incorrect Reagent Addition Rate For exothermic reactions, control the addition rate of reagents to maintain a stable internal temperature. Consider subsurface addition to improve dispersion.[11]A slower, controlled addition helps to manage the heat generated during the reaction, preventing temperature spikes.[11]
Impure Starting Materials or Solvent Ensure all reagents and the this compound solvent are of appropriate purity and are anhydrous, if required by the reaction chemistry.Impurities can interfere with catalysts, initiate side reactions, or introduce water into the system.
Issue 2: Difficulty with Product Isolation and Purification
Potential Cause Troubleshooting Step Rationale
Product is Water-Soluble Saturate the aqueous layer with a salt like NaCl ("salting out") before extraction. Use a more polar organic solvent for extraction, such as a mixture of chloroform (B151607) and isopropanol.[1]This can decrease the solubility of the organic product in the aqueous phase and improve extraction efficiency.[12]
Persistent Emulsion Formation Add a small amount of brine or a different organic solvent to the separatory funnel. Allow the mixture to stand for a longer period. Gentle swirling instead of vigorous shaking can also help.Emulsions are common when working with polar solvents and can be broken by changing the ionic strength or polarity of the phases.
Co-elution with NEP during Chromatography If possible, remove the majority of the NEP through aqueous extraction or distillation before performing column chromatography.High concentrations of a polar solvent like NEP in the crude product can lead to poor separation on silica (B1680970) gel.
Product Precipitation Issues If crystallization is the purification method, screen different anti-solvents and control the rate of addition and cooling to optimize crystal formation.The high solvating power of NEP can sometimes hinder precipitation. A systematic approach to finding the right conditions is necessary.

Experimental Protocols & Data

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction at a laboratory scale. When scaling up, careful consideration of the points in the troubleshooting guides is essential.

Reaction Scheme:

Ar-X + Ar'-B(OR)₂ --(Pd catalyst, Base)--> Ar-Ar'

Materials:

  • Aryl halide (1.0 equiv)

  • Aryl boronic acid or ester (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • This compound (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, aryl boronic acid, and base.

  • Add the palladium catalyst.

  • Add anhydrous this compound via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water (3x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Scale Typical Reaction Volume Typical Reaction Time Observed Yield Key Scale-Up Consideration
Bench 50 - 250 mL4 - 12 hours85 - 95%Ensure efficient stirring with a magnetic stir bar.
Pilot 1 - 20 L8 - 24 hours75 - 90%Switch to overhead mechanical stirring. Implement precise temperature control with a jacketed reactor to manage potential exotherms.
Production > 20 L12 - 36 hours70 - 85%In-process controls (e.g., HPLC) are crucial for monitoring reaction completion. A detailed heat flow analysis is necessary for safety.

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizing Workflows and Relationships

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed Check_Purity Verify Purity of Starting Materials & Solvent Start->Check_Purity Check_Stoichiometry Confirm Accurate Stoichiometry Start->Check_Stoichiometry Check_Temp Monitor Internal Reaction Temperature Start->Check_Temp Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Concentration, Catalyst) Check_Purity->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Temp->Optimize_Conditions Check_Mixing->Optimize_Conditions Successful Yield Improved Optimize_Conditions->Successful

Caption: A logical workflow for troubleshooting low reaction yields.

Relationship Between Scale-Up Challenges

ScaleUpChallenges ScaleUp Increase in Reaction Scale Heat_Transfer Decreased Surface Area to Volume Ratio ScaleUp->Heat_Transfer Mixing Mixing Inhomogeneity ScaleUp->Mixing Exotherm Poor Heat Dissipation (Exotherms) Heat_Transfer->Exotherm Mixing->Exotherm Side_Reactions Increased Side Reactions/Impurities Exotherm->Side_Reactions Low_Yield Lower Yield/ Incomplete Conversion Side_Reactions->Low_Yield Purification Purification Challenges Side_Reactions->Purification Low_Yield->Purification

References

Technical Support Center: 1-Ethylpyrrolidin-2-one (NEP) Recovery and Recycling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and recycling of 1-Ethylpyrrolidin-2-one (NEP) from various reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NEP) and why is its recovery and recycling important?

A1: this compound, also known as N-Ethyl-2-pyrrolidone (NEP), is a versatile, strong polar organic solvent with a high boiling point.[1][2] It is widely used as a reaction medium, in polymer processing, for butadiene extraction, and in the formulation of coatings and cleaning agents.[1] Recovering and recycling NEP is crucial for several reasons:

  • Cost Reduction: NEP is a relatively expensive solvent, and its recovery and reuse can lead to significant cost savings by reducing the need to purchase fresh solvent.[2]

  • Waste Minimization: Recycling NEP minimizes the generation of hazardous chemical waste, aligning with green chemistry principles and reducing the environmental burden of disposal.[3]

  • Sustainability: It promotes a circular economy within laboratory and industrial processes, reducing the consumption of raw materials and energy.[2][4]

  • Regulatory Compliance: NEP is classified as a reproductive toxicant, and proper handling, including recycling, is essential to comply with safety and environmental regulations.[1][5]

Q2: What are the most common methods for recovering NEP from reaction mixtures?

A2: The choice of recovery method depends on the nature of the reaction mixture and the impurities present. Common techniques include:

  • Distillation (Simple and Fractional): Due to its high boiling point (212 °C at atmospheric pressure), distillation is a primary method for separating NEP from lower-boiling solvents and non-volatile impurities.[3] Vacuum distillation is often employed to lower the boiling point and prevent thermal degradation.

  • Flash Evaporation: This technique is effective for rapidly removing the bulk of the solvent from non-volatile solutes.[6]

  • Liquid-Liquid Extraction: When NEP is in an aqueous solution or mixed with immiscible solvents, it can be selectively extracted using an appropriate solvent, followed by distillation for final purification.[7][8][9]

  • Gas Stripping: This method uses a gas (like nitrogen or steam) to remove residual amounts of NEP from less volatile components, such as oils or polymers.[6]

  • Pre-treatment (Coagulation/Filtration): For mixtures containing dissolved polymers or solid residues, a pre-treatment step involving coagulation and filtration can be used to remove these impurities before distillation.[10]

Q3: What are the typical impurities found in used NEP and how do they affect recovery?

A3: Impurities in used NEP can range from unreacted starting materials, reaction by-products, and catalysts to dissolved polymers, salts, and water. These impurities can complicate the recovery process by forming azeotropes, causing thermal decomposition during heating, or requiring specialized separation techniques. For instance, water can be challenging to remove completely due to the miscibility of NEP with water. High-boiling impurities may require high-vacuum fractional distillation for effective separation.

Q4: Can this compound (NEP) form azeotropes?

A4: Yes, like its analog N-Methyl-2-pyrrolidone (NMP), NEP can form azeotropes (constant boiling point mixtures) with other components, which makes separation by simple distillation impossible.[10][11] For example, azeotropes can form with water or other organic solvents. Breaking these azeotropes often requires specialized techniques such as azeotropic distillation, where an additional component (an entrainer) is added to alter the relative volatilities of the mixture's components.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the recovery and recycling of NEP.

Problem Potential Cause Recommended Solution
Low Recovery Yield During Distillation 1. System Leaks: Poorly sealed joints in a vacuum distillation setup prevent reaching the target pressure, leading to higher required temperatures and potential product loss.1. Check all seals and joints. Ensure proper greasing of ground glass joints. Verify the integrity of the vacuum pump and tubing.
2. Azeotrope Formation: The NEP may be forming an azeotrope with a co-solvent or water, causing it to distill over with other components.[11]2. Use an entrainer. Add a component like cyclohexane (B81311) or toluene (B28343) to form a new, lower-boiling azeotrope with the contaminant (e.g., water), which can then be removed.[11]
3. Thermal Decomposition: Excessive heating, especially in the presence of acidic or basic impurities, can cause NEP to decompose.3. Use vacuum distillation. Lowering the pressure reduces the boiling point, allowing for distillation at a safer temperature.[7] Neutralize the mixture before heating if possible.
Recovered NEP is Contaminated with Water 1. Inefficient Separation: Simple distillation may not be sufficient to separate NEP from water, with which it is fully miscible.1. Use fractional distillation. A column with high theoretical plates can improve separation. Alternatively, use a dehydration technique.
2. Inadequate Drying: If using liquid-liquid extraction, the organic phase may not have been dried sufficiently before distillation.2. Dry the organic extract thoroughly. Use a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate before distilling.[8]
3. Gas Stripping or Molecular Sieves: For removing trace amounts of water, passing a dry inert gas through the heated NEP (gas stripping) or passing the NEP through a column of molecular sieves can be effective.[6][12]
Recovered NEP has a Yellow Color or Odor 1. Thermal Degradation: Overheating during distillation can create colored by-products.1. Lower the distillation temperature. Use a higher vacuum to distill at a lower temperature.
2. High-Boiling Impurities: The color may be due to non-volatile or high-boiling contaminants from the reaction.2. Use a wiped-film evaporator or perform a pre-treatment. A wiped-film evaporator is ideal for separating solvents from viscous or solid residues.[12] Alternatively, treat the crude NEP with activated carbon to adsorb colored impurities before a final distillation.
Distillation Fails (No Distillate Forms) 1. Insufficient Heating/Insulation: The distillation flask and column may not be reaching the required temperature due to inadequate heating or heat loss.[13]1. Check heating mantle and insulate. Ensure the heating mantle is functioning correctly and is appropriately sized. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[13]
2. Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.2. Reposition the thermometer. Adjust the thermometer so the top of the bulb is level with the bottom of the condenser inlet.
3. Reaction Did Not Proceed: The starting material may not have been consumed, meaning there is no lower-boiling product to distill.[13]3. Analyze the reaction mixture. Use techniques like TLC, GC, or NMR to confirm the presence of the desired product before attempting distillation.

Experimental Protocols & Data

Data Summary

Table 1: Comparison of Common NEP Recovery Methods

MethodTypical Recovery EfficiencyPurity of Recovered NEPAdvantagesDisadvantages
Vacuum Distillation 85-95%95-99%Reduces risk of thermal decomposition; effective for non-volatile impurities.Requires a reliable vacuum source; less effective for close-boiling impurities.
Fractional Distillation 80-90%>99.5%Excellent for separating components with close boiling points.[12]Slower process; requires more complex equipment and careful control.
Liquid-Liquid Extraction 90-98% (in extraction step)>99% (after final distillation)Highly effective for separating NEP from aqueous solutions and salts.[8]Requires large volumes of extraction solvents; creates a secondary waste stream.
Wiped-Film Evaporation >95%90-98%Ideal for viscous mixtures or those containing dissolved solids.[12]Specialized, expensive equipment; may require a final polishing distillation.

Table 2: Key Physical Properties of this compound (NEP)

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO[14][15]
Molecular Weight 113.16 g/mol [14][15]
CAS Number 2687-91-4[14][15]
Boiling Point 212 °C (at 1 atm)
Melting Point -87.5 to -88.5 °C
Appearance Colorless, transparent liquid
Solubility Miscible with water and most organic solvents
Protocol 1: Recovery of NEP by Vacuum Distillation

This protocol is suitable for recovering NEP from a reaction mixture containing non-volatile impurities (e.g., salts, catalysts) or higher-boiling components.

Methodology:

  • Pre-treatment: If the mixture contains solids, filter them out first. If the mixture is highly acidic or basic, neutralize it to prevent corrosion and side reactions during heating.

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the crude NEP mixture into the distillation flask (do not fill more than two-thirds full). Add boiling chips or a magnetic stir bar.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the NEP fraction that distills at the expected boiling point for the applied pressure.

  • Purity Analysis: Analyze the collected distillate for purity using Gas Chromatography (GC) or NMR spectroscopy.

Protocol 2: Recovery of NEP from an Aqueous Mixture

This protocol uses liquid-liquid extraction to separate NEP from water and dissolved salts, followed by distillation for final purification.

Methodology:

  • Extraction:

    • Transfer the aqueous NEP mixture to a separatory funnel.

    • Add an appropriate organic solvent in which NEP is soluble but which is immiscible with water (e.g., dichloromethane (B109758) or ethyl acetate).

    • Shake the funnel vigorously, periodically venting to release pressure.

    • Allow the layers to separate and drain the organic layer.

    • Repeat the extraction on the aqueous layer 2-3 times to maximize recovery.[8]

  • Combine and Dry: Combine all organic extracts. Dry the solution over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[8]

  • Solvent Removal: Filter off the drying agent and remove the low-boiling extraction solvent using a rotary evaporator.

  • Final Purification: Purify the remaining crude NEP by vacuum distillation as described in Protocol 1 to remove any residual extraction solvent and other impurities.

Visualized Workflows

NEP_Recovery_Workflow General Workflow for NEP Recovery start Crude Reaction Mixture Containing NEP check_solids Does it contain suspended solids? start->check_solids filtration Filtration / Centrifugation check_solids->filtration Yes check_aqueous Is the mixture primarily aqueous? check_solids->check_aqueous No filtration->check_aqueous extraction Liquid-Liquid Extraction (Protocol 2) check_aqueous->extraction Yes check_volatility Are impurities non-volatile? check_aqueous->check_volatility No analysis Purity Analysis (GC, NMR) extraction->analysis simple_dist Simple Vacuum Distillation (Protocol 1) check_volatility->simple_dist Yes fractional_dist Fractional Distillation check_volatility->fractional_dist No simple_dist->analysis fractional_dist->analysis recycled_nep Pure Recycled NEP analysis->recycled_nep NEP_Aqueous_Recovery Detailed Workflow: Recovery from Aqueous Mixture cluster_extraction Extraction & Drying cluster_distillation Purification start Aqueous Mixture with NEP add_solvent Add immiscible organic solvent (e.g., DCM) start->add_solvent extract Perform Liquid-Liquid Extraction (x3) add_solvent->extract separate Separate Organic Layer extract->separate dry Dry organic layer with anhydrous Na2SO4 separate->dry waste Aqueous Waste (to treatment) separate->waste filter_dry Filter off drying agent dry->filter_dry rotovap Remove extraction solvent via Rotary Evaporation filter_dry->rotovap vac_dist Purify crude NEP via Vacuum Distillation rotovap->vac_dist collect Collect pure NEP fraction vac_dist->collect end_product Pure Recycled NEP (>99% Purity) collect->end_product

References

Technical Support Center: Navigating Moisture Sensitivity in Reactions with N-Ethyl-2-pyrrolidone (NEP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on managing moisture-related challenges in chemical reactions involving N-Ethyl-2-pyrrolidone (NEP). Below, you will find a curated collection of frequently asked questions (FAQs) and troubleshooting guides designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-Ethyl-2-pyrrolidone (NEP) and why is moisture a concern?

A1: N-Ethyl-2-pyrrolidone (NEP) is a highly polar, aprotic solvent widely used in the pharmaceutical and chemical industries due to its excellent solvency for a broad range of compounds.[1][2] However, NEP is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This affinity for water can be detrimental to moisture-sensitive reactions, where the presence of even trace amounts of water can lead to side reactions, reduced product yields, and catalyst deactivation.[5][6]

Q2: How can I determine the water content in my NEP solvent?

A2: The most accurate and widely accepted method for determining the water content in NEP is the Karl Fischer titration.[7] This technique is specific to water and can quantify moisture levels down to parts per million (ppm).[8] Both volumetric and coulometric Karl Fischer titration methods are suitable, with the coulometric method being particularly effective for very low water content.[9]

Q3: What is the acceptable level of water content in NEP for moisture-sensitive reactions?

A3: The acceptable water content in NEP is highly dependent on the specific reaction being performed. For many standard applications, a water content of less than 0.1% (1000 ppm) may be sufficient. However, for highly sensitive reactions, such as those involving organometallic reagents or certain catalytic processes, the water content may need to be significantly lower, often in the range of <50 ppm. It is crucial to consult the literature for your specific reaction type to determine the tolerable moisture level.

Q4: How should I store NEP to minimize moisture uptake?

A4: To minimize moisture absorption, NEP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[10] The use of bottles with septa or specially designed caps, such as Sure/Seal™ bottles, is highly recommended to allow for the withdrawal of the solvent under an inert atmosphere without exposing the bulk solvent to air. Storing the container under a blanket of dry, inert gas like nitrogen or argon can further protect it from atmospheric moisture.[11]

Troubleshooting Guide: Addressing Moisture-Related Issues in NEP Reactions

This guide provides solutions to common problems encountered when working with NEP in moisture-sensitive reactions.

Problem Possible Cause Recommended Solution
Low or no product yield Moisture contamination: Water can react with and decompose sensitive reagents, such as organometallics (e.g., Grignard reagents) or strong bases, rendering them inactive.[12][13][14]Ensure anhydrous conditions: Rigorously dry all glassware, solvents, and reagents. Work under a positive pressure of an inert gas (e.g., argon or nitrogen).[15] Use freshly dried NEP for the reaction.
Catalyst deactivation: Trace amounts of water can hydrolyze and deactivate certain metal catalysts.Use anhydrous solvent and reagents: Ensure that the NEP and all other reagents have a sufficiently low water content. Consider adding a drying agent to the reaction mixture if compatible.
Formation of unexpected byproducts Hydrolysis of starting materials or intermediates: Water can act as a nucleophile and lead to the formation of hydrolysis byproducts, complicating purification and reducing the yield of the desired product.Implement stringent anhydrous techniques: Follow the recommended protocols for drying NEP and handling it under an inert atmosphere.
Side reactions with protic impurities: Residual protic impurities, including water, can participate in unwanted side reactions.Purify NEP before use: If the purity of the solvent is in doubt, consider purifying it by distillation over a suitable drying agent.
Inconsistent reaction results Variable moisture content in NEP: Using NEP from different batches or from a container that has been opened multiple times can lead to varying levels of moisture contamination.Standardize solvent handling: Use a consistent procedure for drying and storing NEP. Always use a fresh bottle of anhydrous NEP or a properly stored and sealed bottle. Determine the water content of the solvent before each use for critical reactions.

Experimental Protocols

Protocol 1: Drying of N-Ethyl-2-pyrrolidone (NEP) using Molecular Sieves

This protocol describes a common and effective method for drying NEP to a low water content suitable for most moisture-sensitive reactions.

Materials:

  • N-Ethyl-2-pyrrolidone (reagent grade)

  • 3 Å or 4 Å molecular sieves (activated)

  • Oven-dried round-bottom flask with a stir bar

  • Inert gas supply (argon or nitrogen) with a manifold

  • Septum and needles

Procedure:

  • Activate the molecular sieves by heating them in a laboratory oven at 250-300 °C for at least 4 hours under a vacuum or with a slow stream of dry nitrogen.

  • Allow the molecular sieves to cool to room temperature in a desiccator.

  • Place the activated molecular sieves (approximately 5-10% w/v) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Quickly add the NEP to the flask under a positive pressure of inert gas.

  • Seal the flask with a septum and stir the mixture at room temperature for at least 24 hours.

  • The dried NEP can be used directly from the flask by withdrawing it with a dry syringe under an inert atmosphere.

Protocol 2: Determination of Water Content in NEP by Karl Fischer Titration (Coulometric Method)

This protocol provides a general procedure for determining the water content in NEP using a coulometric Karl Fischer titrator. Always refer to the specific instrument manual for detailed operating instructions.

Materials:

  • Coulometric Karl Fischer titrator

  • Anode and cathode solutions (commercially available Karl Fischer reagents)

  • Dry syringe and needle

  • NEP sample

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.

  • Fill the titration cell with the appropriate anode and cathode solutions.

  • Condition the cell by running the titrator until a stable, low drift value is achieved. This removes any residual moisture from the cell and reagents.

  • Using a dry syringe, accurately measure a known volume or weight of the NEP sample.

  • Inject the NEP sample into the titration cell through the septum.

  • The titrator will automatically start the titration and display the water content, typically in ppm or percentage.

  • Perform multiple measurements to ensure the accuracy and reproducibility of the results.

Visualizations

Experimental Workflow for a Moisture-Sensitive Reaction in NEP

MoistureSensitiveReaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Dry_Glassware Oven-dry or flame-dry glassware Inert_Atmosphere Assemble under inert atmosphere Dry_Glassware->Inert_Atmosphere Dry_NEP Dry NEP over molecular sieves Add_Reagents Add anhydrous reagents via syringe Dry_NEP->Add_Reagents Inert_Atmosphere->Add_Reagents Run_Reaction Stir at desired temperature Add_Reagents->Run_Reaction Monitor_Progress Monitor by TLC/GC/LC-MS Run_Reaction->Monitor_Progress Quench_Reaction Quench reaction (if necessary) Monitor_Progress->Quench_Reaction Extraction Aqueous work-up and extraction Quench_Reaction->Extraction Purification Column chromatography or distillation Extraction->Purification

Caption: Workflow for conducting a moisture-sensitive reaction using anhydrous NEP.

Troubleshooting Decision Tree for Low Yield in NEP Reactions

TroubleshootingYield start Low Product Yield check_moisture Is the reaction moisture-sensitive? start->check_moisture check_reagents Are reagents and solvents anhydrous? check_moisture->check_reagents Yes check_other_params Investigate other parameters: temperature, stoichiometry, reagent purity. check_moisture->check_other_params No dry_components Rigorously dry all components and use inert atmosphere techniques. check_reagents->dry_components No verify_drying Verify solvent dryness with Karl Fischer titration. check_reagents->verify_drying Yes dry_components->start Re-run reaction verify_drying->start Re-run reaction

Caption: Decision tree for troubleshooting low yield in NEP-based reactions.

References

Minimizing by-product formation when using N-Ethyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Ethyl-2-pyrrolidone (NEP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize by-product formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products when using N-Ethyl-2-pyrrolidone (NEP)?

A1: The primary by-products of NEP typically arise from three main degradation pathways:

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the lactam ring of NEP can open to form 4-(ethylamino)butanoic acid.

  • Oxidation: Exposure to oxygen, particularly at elevated temperatures or in the presence of metal catalysts, can lead to the formation of various oxidation products, including 5-hydroxy-N-ethyl-2-pyrrolidone (5-HNEP) and 2-hydroxy-N-ethylsuccinimide (2-HESI). Further oxidation can lead to colored impurities and polymerization, sometimes referred to as "gumming" or resinification.[1]

  • Thermal Decomposition: At high temperatures, NEP can decompose. While specific decomposition products for NEP are not extensively documented in publicly available literature, analogy with N-methyl-2-pyrrolidone (NMP) suggests that decomposition can lead to the formation of smaller volatile molecules and polymeric residues.

Q2: What conditions typically lead to the formation of these by-products?

A2: By-product formation is generally accelerated by the following conditions:

  • Presence of Water: Moisture can lead to the hydrolysis of NEP.

  • Extreme pH: Strong acids and bases can catalyze the hydrolysis of the lactam ring.[2] NEP can react violently with strong acids and bases.

  • Elevated Temperatures: Higher temperatures increase the rates of hydrolysis, oxidation, and thermal decomposition.

  • Exposure to Air (Oxygen): Oxygen is a key reactant in the oxidative degradation of NEP.

  • Presence of Metal Catalysts: Certain metals can catalyze oxidation reactions.

  • Prolonged Reaction Times: Longer exposure to harsh conditions increases the likelihood and extent of by-product formation.

Q3: How can I detect the presence of by-products in my NEP-containing reaction mixture?

A3: Several analytical techniques can be employed to detect and quantify NEP by-products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile by-products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying less volatile or thermally labile by-products like the ring-opened hydrolysis product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the purity of NEP and the amount of certain by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the by-products formed.

Troubleshooting Guides

Issue 1: Formation of an Oily or Polymeric Residue ("Gumming")

Symptoms:

  • Observation of a thick, sticky, or insoluble substance in the reaction mixture.

  • Difficulty in isolating the desired product.

  • Discoloration of the reaction mixture (yellow to brown).

Potential Causes and Solutions:

CauseRecommended Action
Oxidative Polymerization Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[3]
High Reaction Temperature Maintain strict temperature control and avoid localized overheating. Use an oil bath for uniform heating.
Prolonged Reaction Time Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) and work up the reaction as soon as it is complete.
Issue 2: Low Yield Due to Suspected Hydrolysis

Symptoms:

  • Lower than expected yield of the desired product.

  • Presence of a polar impurity identified as 4-(ethylamino)butanoic acid by LC-MS.

Potential Causes and Solutions:

CauseRecommended Action
Presence of Water in Reagents or Solvents Use anhydrous grade NEP and other solvents. Ensure all glassware is thoroughly dried before use.
Acidic or Basic Reaction Conditions If possible, perform the reaction under neutral pH conditions. If an acid or base is required, consider using a milder reagent or a non-aqueous workup.

Experimental Protocols

Protocol 1: General Procedure for Minimizing By-Product Formation

This protocol outlines general best practices to minimize by-product formation when using NEP as a solvent or reagent.

1. Materials and Glassware Preparation:

  • Use high-purity, anhydrous N-Ethyl-2-pyrrolidone (moisture content ≤ 0.05%).
  • Ensure all other reagents and solvents are of appropriate purity and are anhydrous where necessary.
  • Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and allow to cool in a desiccator before use.

2. Reaction Setup:

  • Assemble the reaction apparatus under a stream of inert gas (e.g., nitrogen or argon).
  • Equip the reaction vessel with a magnetic stirrer, a thermometer, and a reflux condenser (if heating).
  • Maintain a positive pressure of the inert gas throughout the experiment.

3. Running the Reaction:

  • Maintain the reaction temperature within the optimal range for the specific transformation. Use a temperature-controlled heating mantle or oil bath.
  • Monitor the progress of the reaction periodically using an appropriate analytical method (e.g., TLC, GC, or LC-MS).

4. Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.
  • If an aqueous work-up is necessary, use deoxygenated water and minimize the contact time.
  • Extract the product with a suitable organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Quantification of 4-(ethylamino)butanoic acid by-product using GC-MS after derivatization

This protocol provides a method for the quantification of the primary hydrolysis by-product of NEP. As 4-(ethylamino)butanoic acid is not volatile, a derivatization step is required for GC-MS analysis.

1. Sample Preparation:

  • Take a known volume or weight of the reaction mixture.
  • If necessary, perform a liquid-liquid extraction to isolate the polar components.
  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a suitable derivatizing agent, such as N-methyl-N-(tert-butyldimethylsilyl) trifluoroacetamide (B147638) (MTBDMSTFA), in an appropriate solvent (e.g., acetonitrile).
  • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS.
  • GC Conditions (Example):
  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 200 °C, then ramp at 3 °C/min to 325 °C and hold for 10 min.[4]
  • Carrier Gas: Helium at a constant flow rate.
  • MS Conditions (Example):
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Scan Range: m/z 50-600.

4. Quantification:

  • Create a calibration curve using known concentrations of derivatized 4-(ethylamino)butanoic acid standard.
  • Quantify the amount of the by-product in the sample by comparing its peak area to the calibration curve.

Data Presentation

The following table summarizes the effect of various conditions on the degradation of N-methyl-2-pyrrolidone (NMP), which is expected to be analogous to N-Ethyl-2-pyrrolidone (NEP).

Table 1: Effect of Temperature and pH on the Degradation of NMP

Temperature (°C)pHDegradation Efficiency (%)
207.023
257.082
307.091
357.085
407.042
356.0>80
358.0>80

Data adapted from a study on the biodegradation of NMP and is intended to illustrate general trends.[5]

Visualizations

Byproduct_Formation_Pathways NEP N-Ethyl-2-pyrrolidone Hydrolysis Hydrolysis (+H₂O, H⁺ or OH⁻) NEP->Hydrolysis Oxidation Oxidation (+O₂) NEP->Oxidation Thermal_Stress High Temperature NEP->Thermal_Stress Ring_Opened 4-(ethylamino)butanoic acid Hydrolysis->Ring_Opened Oxidized_Products 5-hydroxy-N-ethyl-2-pyrrolidone 2-hydroxy-N-ethylsuccinimide Oxidation->Oxidized_Products Decomposition Decomposition Products Thermal_Stress->Decomposition Polymerization Polymerization / Resinification Oxidized_Products->Polymerization

Caption: Key degradation pathways of N-Ethyl-2-pyrrolidone.

Troubleshooting_Workflow Start By-product Formation Observed Identify_Byproduct Identify By-product Type (e.g., GC-MS, LC-MS) Start->Identify_Byproduct Is_Hydrolysis Hydrolysis Product? Identify_Byproduct->Is_Hydrolysis Is_Oxidation Oxidation/Polymerization? Identify_Byproduct->Is_Oxidation Check_Water Check for Water Sources (Reagents, Glassware) Is_Hydrolysis->Check_Water Yes Control_pH Adjust pH to Neutral (if possible) Is_Hydrolysis->Control_pH Yes Use_Inert_Atmosphere Use Inert Atmosphere (N₂ or Ar) Is_Oxidation->Use_Inert_Atmosphere Yes Control_Temperature Lower Reaction Temperature Is_Oxidation->Control_Temperature Yes Monitor_Time Reduce Reaction Time Is_Oxidation->Monitor_Time Yes End Problem Resolved Check_Water->End Control_pH->End Use_Inert_Atmosphere->End Control_Temperature->End Monitor_Time->End

Caption: Troubleshooting workflow for minimizing by-products.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 1-Ethylpyrrolidin-2-one Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the principal analytical methods for assessing the purity of 1-Ethylpyrrolidin-2-one (NEP), a versatile solvent and chemical intermediate. The performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Titrimetry will be evaluated, supported by detailed experimental protocols and comparative data to aid in method selection and implementation.

Comparison of Analytical Methods

The choice of analytical technique for purity assessment of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired quantitative accuracy. The following table summarizes the key performance characteristics of Gas Chromatography, High-Performance Liquid Chromatography, and Titrimetry for this purpose.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Titrimetry
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.Neutralization of basic impurities with a standardized acid.
Typical Purity Range 98.0% - 99.9%98.0% - 99.9%95% - 102%
Selectivity High for volatile impurities.High for a wide range of polar and non-polar impurities.Low; measures total basicity.
Sensitivity High (ppm levels).High (ppm to ppb levels).Moderate (percent levels).
Precision (RSD) < 1%< 1%< 2%
Analysis Time ~15-30 minutes~10-25 minutes~10-15 minutes
Strengths Excellent for volatile and semi-volatile impurities, robust, and widely available.Versatile for a broad range of impurities, high resolution, and amenable to various detectors.Simple, cost-effective, and provides a measure of total basicity.
Limitations Not suitable for non-volatile or thermally labile impurities.Higher cost of instrumentation and solvents, more complex method development.Non-specific, cannot distinguish between different basic impurities.

Potential Impurities in this compound

The purity of this compound can be affected by starting materials, by-products of the synthesis, and degradation products. Based on common synthetic routes, potential impurities may include:

  • Unreacted Starting Materials: Such as 2-pyrrolidinone (B116388) and ethylating agents.

  • Related Pyrrolidones: Including N-methyl-2-pyrrolidone (if present in starting materials) and other N-alkylated pyrrolidones.

  • Ring-Opened By-products: Such as 4-(ethylamino)butanoic acid.

  • Solvent Residues: From the reaction and purification steps.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and serve as a strong starting point for method development and validation.

Gas Chromatography (GC)

This method is adapted from the analysis of the related compound, N-methyl-2-pyrrolidone, and is suitable for the quantification of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-23 (30 m x 0.32 mm, 0.5 µm) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).

  • Injector: Split/splitless injector, 250°C, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Detector: FID, 270°C.

  • Sample Preparation: Dissolve approximately 100 mg of this compound in 10 mL of a suitable solvent (e.g., methanol (B129727) or acetone).

  • Analysis: Inject 1 µL of the prepared sample. Purity is determined by area percent calculation, assuming all components have a similar response factor to the main peak.

High-Performance Liquid Chromatography (HPLC)

This reversed-phase HPLC method is designed for the separation of this compound from a range of potential polar and non-polar impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 50 mg of this compound in 50 mL of a 50:50 mixture of water and acetonitrile.

  • Analysis: Inject 10 µL of the prepared sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Titrimetry (Amine Value)

This non-aqueous potentiometric titration method determines the total basicity of the sample, which can be an indicator of amine impurities. This method is adapted from standard methods for determining amine values[1][2].

  • Instrumentation: Potentiometric titrator with a glass and reference electrode combination suitable for non-aqueous titrations.

  • Reagents:

    • Glacial Acetic Acid.

    • 0.1 N Perchloric acid in glacial acetic acid (standardized).

  • Procedure:

    • Accurately weigh approximately 2 g of this compound into a 250 mL beaker.

    • Dissolve the sample in 100 mL of glacial acetic acid.

    • Immerse the electrodes in the solution and stir.

    • Titrate potentiometrically with standardized 0.1 N perchloric acid.

    • Record the volume of titrant required to reach the endpoint.

    • Perform a blank titration with 100 mL of glacial acetic acid.

  • Calculation: The purity, based on total basicity, can be calculated. However, this method is best used to quantify total basic impurities rather than the purity of the main component itself.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for purity assessment.

G Experimental Workflow for Purity Assessment cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Analysis sample This compound Sample prep Sample Preparation (Dilution/Dissolution) sample->prep gc Gas Chromatography (GC) prep->gc Volatile Impurities hplc High-Performance Liquid Chromatography (HPLC) prep->hplc Broad Impurity Profile titration Titrimetry prep->titration Total Basicity data_analysis Data Acquisition & Processing gc->data_analysis hplc->data_analysis titration->data_analysis purity_calc Purity Calculation (Area % or Titration Formula) data_analysis->purity_calc report Final Purity Report purity_calc->report

Caption: General workflow for the purity assessment of this compound.

G Method Selection Logic start Purity Assessment Requirement q1 Are volatile impurities the primary concern? start->q1 q2 Is a comprehensive impurity profile needed? q1->q2 No gc Select Gas Chromatography (GC) q1->gc Yes q3 Is a rapid, cost-effective screen for basic impurities sufficient? q2->q3 No hplc Select High-Performance Liquid Chromatography (HPLC) q2->hplc Yes q3->hplc No, need more detail titration Select Titrimetry q3->titration Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

Comparative Guide to the Analytical Determination of N-Ethyl-2-pyrrolidone: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

N-Ethyl-2-pyrrolidone (NEP) is a versatile organic solvent utilized across various industries, including leather finishing and pharmaceuticals. Due to its classification as a reproductive toxicant, sensitive and accurate analytical methods are essential for monitoring its presence in products and environmental samples.[1] This guide provides a comparative overview of two primary analytical techniques for NEP determination: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and specificity, making it an excellent choice for identifying and quantifying trace levels of NEP.[1][2]

Experimental Protocol: GC-MS for NEP in Leather

This protocol is adapted from a method for the simultaneous determination of N-methyl-2-pyrrolidone (NMP) and NEP in leather samples.[1]

1. Sample Preparation (Extraction):

  • Weigh 1.0 g of a minced leather sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol (B129727) as the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Perform ultrasonic extraction for 30 minutes.

  • Centrifuge the sample at 8000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm organic filter membrane into a sample vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (Splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 250°C at a rate of 25°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for NEP: m/z 84

    • Qualifier Ions for NEP: m/z 56, 113

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Solvent Add Methanol Sample->Solvent Extract Ultrasonic Extraction Solvent->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filtration Centrifuge->Filter Injection Injection Filter->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data Data Acquisition & Quantification Detection->Data

Caption: General workflow for the GC-MS analysis of N-Ethyl-2-pyrrolidone.

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a complementary technique ideal for separating non-volatile or thermally unstable compounds.[2][3][4] While GC is often preferred for volatile solvents like NEP, HPLC offers an alternative approach, particularly when GC instrumentation is unavailable or when analyzing complex matrices where derivatization might otherwise be required.

Experimental Protocol: HPLC for Pyrrolidones

While a specific, validated method for N-Ethyl-2-pyrrolidone was not found in the search results, this general protocol for a related compound, N-methyl-2-pyrrolidone (NMP), in water can be adapted.[5] Researchers should perform validation studies to ensure suitability for NEP.

1. Sample Preparation:

  • For aqueous samples, filtration through a 0.45 µm filter may be sufficient.

  • No preconcentration is required for detecting concentrations in the sub-part-per-billion range when using a large injection volume.[5]

2. HPLC Instrumentation and Conditions:

  • HPLC System: Standard HPLC with a suitable pump and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Isocratic elution with Methanol:Water (10:90, v/v).[5]

  • Flow Rate: 1.0 mL/min (typical, requires optimization).

  • Injection Volume: Up to 500 µL for enhanced sensitivity.[5]

  • Detector: UV-Vis detector set at 205 nm.[5]

  • Temperature: Ambient.[3][6]

Section 3: Performance Comparison

The choice between GC and HPLC depends on factors like sample volatility, required sensitivity, and available equipment.[2][4] GC is generally faster and more cost-effective for volatile analytes like NEP.[4][6][7]

Comparative Data Summary

The following table summarizes the performance characteristics of a validated GC-MS method for NEP analysis.[1] Equivalent detailed data for an optimized HPLC method for NEP was not available in the search results but general comparisons are provided.

ParameterGC-MS Method for NEP[1]HPLC (General Comparison)
Principle Separation of volatile compounds in the gas phase.[2]Separation of soluble compounds in the liquid phase.[6][7]
Detector Mass Spectrometry (MS)UV-Vis Spectroscopy
Linear Range 0.5 - 100 mg/LMethod-dependent
Correlation Coeff. (R²) 0.999Typically >0.99
Limit of Detection (LOD) 0.1 mg/kgSub-ppb levels achievable with large injection volumes.[5]
Precision (RSD) 2.8%Typically <5%
Mean Recovery 98.5% - 105.2%Method-dependent
Analysis Time GC runs are often faster (seconds to minutes).[6][7]HPLC runs typically take 10-60 minutes.[3][6]
Cost Generally more cost-effective due to cheaper carrier gases.[6][7]Higher cost due to solvent consumption and disposal.[3][6][7]

Methodology Comparison Diagram

Compare_GC_HPLC cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) gc1 Volatile Sample (Gas Phase) gc2 High Temperature (~150-300°C) gc1->gc2 gc3 Gas Mobile Phase (e.g., Helium) gc2->gc3 gc4 Long, Thin Column gc3->gc4 hplc1 Soluble Sample (Liquid Phase) hplc2 Ambient Temperature (~20-40°C) hplc1->hplc2 hplc3 Liquid Mobile Phase (Solvents) hplc2->hplc3 hplc4 Short, Wide Column hplc3->hplc4 start

Caption: Key differences between the principles of GC and HPLC analysis.

Conclusion

For the quantitative analysis of N-Ethyl-2-pyrrolidone, GC-MS stands out as a highly suitable, sensitive, and validated method.[1] It offers excellent linearity, low detection limits, and high precision for determining NEP in complex matrices like leather.[1] The technique's speed and cost-effectiveness for volatile compounds further support its selection.[4][6]

While HPLC presents a viable alternative, particularly for non-volatile compounds, a specific, fully validated method for NEP with comparable performance data is less readily available.[2][4] Adapting existing HPLC methods for related compounds is possible but would require rigorous validation to ensure accuracy and reliability for NEP quantification. Therefore, for routine analysis of NEP, GC-MS is the recommended technique based on currently available data.

References

A Comparative Guide to HPLC Methods for the Separation of Neprilysin (NEP) from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purification and analysis of Neprilysin (NEP), a key zinc-dependent metalloprotease involved in the degradation of several signaling peptides, is critical for research in areas ranging from cardiovascular diseases to neuroscience. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating NEP from complex reaction mixtures for both analytical and preparative purposes. This guide provides a comparative overview of three common HPLC methods: Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC), with supporting data and detailed experimental protocols derived from established methodologies.

Comparison of HPLC Methods for NEP Separation

The choice of HPLC method for NEP separation depends on the specific requirements of the experiment, such as the desired purity, the scale of the separation, and the nature of the reaction mixture. The following table summarizes the key performance characteristics of each method.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange Chromatography (IEX)Size-Exclusion Chromatography (SEC)
Principle of Separation HydrophobicityNet Surface ChargeHydrodynamic Radius (Size)
Primary Application Analysis of reaction kinetics (substrate/product separation), high-resolution analysis of NEP variants.Purification of NEP from crude lysates, separation of isoforms with different pI values."Polishing" step in purification, analysis of NEP aggregates or fragments.
Typical Stationary Phase C18, C8, or C4 bonded silica (B1680970)Anion or cation exchange resins (e.g., DEAE, Q, SP)Porous silica or polymer beads with defined pore sizes
Mobile Phase Acetonitrile/water gradients with ion-pairing agents (e.g., TFA)Aqueous buffers with increasing salt concentration gradientsIsocratic elution with a buffered mobile phase
Advantages High resolution, excellent for separating closely related molecules.High sample loading capacity, separates based on charge properties.Gentle, non-denaturing conditions, useful for studying protein conformation.
Limitations Can denature the protein, organic solvents may interfere with subsequent assays.Resolution may be lower than RP-HPLC for similar-sized proteins.Lower resolution than RP-HPLC and IEX, sensitive to sample volume.

Experimental Protocols

The following are representative protocols for the separation of NEP using RP-HPLC, IEX, and SEC. These are based on methods described in the scientific literature for the analysis and purification of NEP and similar proteins.

Method 1: Reversed-Phase HPLC (RP-HPLC) for Reaction Mixture Analysis

This method is adapted from protocols used to analyze the products of NEP-catalyzed reactions.[1] It is ideal for separating the NEP enzyme from its substrates and cleavage products.

Experimental Workflow:

start Reaction Quenching (e.g., with TFA) centrifuge Centrifugation (to remove precipitates) start->centrifuge inject Injection onto HPLC centrifuge->inject separate RP-HPLC Separation (C18 column, Acetonitrile gradient) inject->separate detect UV Detection (e.g., 214 nm or 280 nm) separate->detect analyze Data Analysis (Peak integration) detect->analyze start Concentrated NEP Sample inject Injection onto SEC Column start->inject separate Isocratic Elution inject->separate detect UV Detection (280 nm) separate->detect collect Fraction Collection detect->collect

References

Characterization of 1-Ethylpyrrolidin-2-one and its Alternatives using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of scientific research and drug development, the accurate identification and characterization of chemical compounds are paramount. 1-Ethylpyrrolidin-2-one, a versatile solvent and intermediate, is frequently analyzed to ensure purity and identify potential byproducts. Mass spectrometry stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information. This guide provides a comparative analysis of the mass spectrometric characterization of this compound and two common alternatives, N-Methylpyrrolidone (NMP) and N-Vinylpyrrolidone (NVP), supported by experimental data and detailed protocols.

Comparative Mass Spectra Analysis

The differentiation of this compound from its structural analogs via mass spectrometry relies on the unique fragmentation patterns generated upon ionization. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectra of the three compounds.

Compound Molecular Ion (M+) [m/z] Base Peak [m/z] Key Fragment Ions [m/z] (Relative Intensity %)
This compound 1139885, 70, 56, 42
N-Methylpyrrolidone (NMP) 999971, 56, 42
N-Vinylpyrrolidone (NVP) 11111183, 68, 55, 41

Note: Relative intensities can vary based on the specific instrumentation and experimental conditions. The data presented is a representative summary from publicly available spectra.

Experimental Protocols

A standardized protocol for the analysis of these pyrrolidone derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below. This protocol is designed to provide a general framework for achieving robust and reproducible results.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample (this compound, NMP, or NVP) and dissolve it in 10 mL of a suitable volatile solvent such as methanol (B129727) or dichloromethane (B109758) to create a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Inlet: Split/splitless inlet, operated in split mode with a split ratio of 50:1.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Electron Energy: 70 eV.

  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak.

  • Identify the compounds based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

  • Quantify the analytes by constructing a calibration curve from the peak areas of the working standards.

Visualizing Fragmentation and Workflow

To better understand the processes involved, the following diagrams illustrate the fragmentation pathway of this compound and the general experimental workflow for its analysis.

fragmentation_pathway M This compound (m/z 113) F1 [M-CH3]+ (m/z 98) M->F1 - •CH3 F2 [M-C2H5]+ (m/z 84) M->F2 - •C2H5 F3 [M-CO]+ (m/z 85) M->F3 - CO F4 [C4H8N]+ (m/z 70) F1->F4 - CO F5 [C3H6N]+ (m/z 56) F3->F5 - C2H5 F6 [C2H4N]+ (m/z 42) F4->F6 - C2H4 experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis sp1 Sample Weighing sp2 Dissolution sp1->sp2 sp3 Dilution sp2->sp3 gcms1 Injection sp3->gcms1 gcms2 Separation gcms1->gcms2 gcms3 Ionization gcms2->gcms3 gcms4 Mass Analysis gcms3->gcms4 da1 Chromatogram gcms4->da1 da2 Mass Spectrum da1->da2 da3 Library Search da2->da3 da4 Quantification da3->da4

Comparing 1-Ethylpyrrolidin-2-one vs N-Methyl-2-pyrrolidone (NMP)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of an appropriate solvent is a critical decision that can significantly impact the success of drug synthesis, formulation, and delivery. Among the aprotic polar solvents, N-Methyl-2-pyrrolidone (NMP) has long been a staple due to its exceptional solvency and high boiling point.[1] However, concerns regarding its reproductive toxicity have prompted researchers to explore alternatives.[2] One such alternative is 1-Ethylpyrrolidin-2-one (NEP), a structurally similar compound. This guide provides a detailed, data-driven comparison of NEP and NMP to assist researchers, scientists, and drug development professionals in making an informed choice for their specific applications.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of NEP and NMP is essential for their effective application. Both are colorless to slightly yellow liquids with a faint amine-like odor and are miscible with water and most common organic solvents.[2][3][4]

PropertyThis compound (NEP)N-Methyl-2-pyrrolidone (NMP)
CAS Number 2687-91-4872-50-4
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Boiling Point 82-83 °C (-101.3 kPa)202-204 °C
Melting Point Not specified-24 °C
Density 0.994 g/cm³1.028 g/cm³
Flash Point Not specified91 °C
Solubility in Water MiscibleMiscible

Applications in Pharmaceutical Development

Both NEP and NMP are versatile solvents with a range of applications in the pharmaceutical industry, from synthesis to drug delivery.

N-Methyl-2-pyrrolidone (NMP) is extensively used in various stages of pharmaceutical manufacturing.[5] Its high solvency makes it ideal for dissolving a wide range of active pharmaceutical ingredients (APIs), including those that are poorly soluble.[6] This property is crucial for enhancing reaction kinetics and improving yields in drug synthesis. NMP is utilized in the synthesis of various drug molecules, including anticancer, anti-inflammatory, and antiviral drugs.[1] Beyond synthesis, NMP plays a significant role in drug formulation, particularly for oral and transdermal delivery systems, where it can act as a penetration enhancer to improve drug bioavailability.[2][7] It is also employed in the extraction and purification of APIs from complex mixtures.

This compound (NEP) is also recognized for its excellent solvency and is used as a solvent for chemical reactions, particularly in pharmaceutical synthesis.[8] It aids in the solubilization of active pharmaceutical ingredients for drug formulation.[8] Similar to NMP, NEP is identified as a transdermal absorption-enhancing compound.[9] Its applications also extend to the production of specialty coatings and adhesives.[8]

Performance Comparison

While both solvents exhibit excellent solvency, their performance characteristics can differ based on the specific application.

Solubilizing Power: NMP is renowned for its strong solubilizing power for a broad spectrum of organic and inorganic compounds.[10][11] It is often used for challenging APIs that are difficult to dissolve in other solvents. The solubilization mechanism of NMP is thought to involve both cosolvency and complexation.[7] NEP is also a potent solvent, capable of dissolving a wide range of polar and non-polar substances.[8]

Penetration Enhancement: Both NMP and NEP are effective penetration enhancers for transdermal drug delivery.[7] They can improve the skin permeation of both hydrophilic and hydrophobic drugs.[7] NMP has been shown to be a good enhancer for hydrophobic molecules like lidocaine.[7]

Toxicology and Safety Profile

A critical aspect of solvent selection is its safety and toxicity profile. Both NMP and NEP have been identified as reproductive toxicants, which is a significant consideration for their use.[2][12]

Safety AspectThis compound (NEP)N-Methyl-2-pyrrolidone (NMP)
Acute Toxicity Low volatility.[8]Low acute toxicity via oral, dermal, and inhalation routes.[13]
Irritation May cause serious eye injury.[12]Can cause skin and eye irritation.[2] In humans, it can induce weak and transient eye irritation and headache.[14]
Reproductive Toxicity Suspected of being toxic to the developing child.[12]Classified as a reproductive toxicant that may damage the unborn child.[2] Developmental toxicity is a critical endpoint.[14]
Other Effects Animal studies have shown the liver and kidney as target organs.[12]In animal studies, effects on body weight, liver, kidney, spleen, and thymus have been observed.[15]

Experimental Protocols

To provide a practical context for comparing these solvents, a generalized experimental workflow for evaluating the solubility of an active pharmaceutical ingredient (API) is outlined below.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis API Weigh API Mix Add excess API to solvent in vials API->Mix Solvent Measure Solvent (NEP or NMP) Solvent->Mix Equilibrate Equilibrate at constant temperature (e.g., 25°C, 37°C) with agitation Mix->Equilibrate Sample Collect supernatant after reaching equilibrium Equilibrate->Sample Filter Filter supernatant to remove undissolved solids Sample->Filter Dilute Dilute filtered solution Filter->Dilute Analyze Analyze concentration using HPLC or UV-Vis Dilute->Analyze Calculate Calculate solubility (e.g., mg/mL) Analyze->Calculate

Fig. 1: Experimental workflow for determining API solubility.

Protocol for Determining API Solubility:

  • Preparation: Accurately weigh the Active Pharmaceutical Ingredient (API). Prepare vials containing a known volume of either this compound (NEP) or N-Methyl-2-pyrrolidone (NMP).

  • Experiment: Add an excess amount of the API to each vial to create a saturated solution. Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate until equilibrium is reached (typically 24-48 hours). After equilibration, centrifuge the vials to separate the undissolved solids. Carefully collect the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Analysis: Dilute the filtered solution with a suitable solvent to bring the API concentration within the linear range of the analytical method. Analyze the concentration of the API in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Calculate the solubility of the API in each solvent based on the measured concentration and the dilution factor.

Mechanism of Action and Metabolism

The primary mechanism of action for both NEP and NMP as pharmaceutical solvents is their ability to dissolve a wide array of molecules. In transdermal applications, their proposed mechanism as penetration enhancers involves the disruption of the stratum corneum's lipid barrier, thereby facilitating the passage of drug molecules.

The metabolism of NMP has been studied in humans. After uptake, NMP is metabolized in the liver primarily through hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP).[16] 5-HNMP is further metabolized to N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI).[17] These polar metabolites are then excreted in the urine.[6]

NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP Hydroxylation MSI N-methylsuccinimide (MSI) HNMP->MSI Urine Urinary Excretion HNMP->Urine HMSI 2-hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation MSI->Urine HMSI->Urine

Fig. 2: Metabolic pathway of N-Methyl-2-pyrrolidone (NMP).

Conclusion

Both this compound and N-Methyl-2-pyrrolidone are powerful aprotic polar solvents with significant utility in pharmaceutical research and development. NMP has a long history of use and is well-characterized, offering excellent solvency for a wide range of applications. However, its classification as a reproductive toxicant necessitates careful handling and consideration of alternatives. NEP presents itself as a viable alternative with similar solvency properties and applications, particularly in pharmaceutical synthesis and as a transdermal penetration enhancer. The primary drawback of both solvents is their reproductive toxicity. The choice between NEP and NMP will ultimately depend on the specific requirements of the application, including the solubility of the API, the desired delivery route, and regulatory considerations. For applications where a lower boiling point is advantageous, NEP may be a more suitable choice. Conversely, the higher boiling point and extensive historical data for NMP may be preferred in other contexts. Researchers must weigh the performance benefits of these solvents against their safety profiles to make the most appropriate selection for their drug development endeavors.

References

N-Ethyl-2-pyrrolidone (NEP): A Safer and Effective Alternative to NMP for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer solvent alternatives without compromising performance, N-Ethyl-2-pyrrolidone (NEP) presents a compelling case as a substitute for the widely used but increasingly regulated N-Methyl-2-pyrrolidone (NMP). Due to growing concerns over the reproductive toxicity of NMP, regulatory bodies are implementing stricter controls, prompting the search for viable replacements. NEP, a close structural analog of NMP, offers a similar physicochemical profile and solvency power, making it a strong candidate for a wide range of laboratory and manufacturing applications.

This guide provides an objective comparison of NEP and NMP, supported by physicochemical data and a detailed experimental protocol for performance evaluation.

Comparative Analysis: NEP vs. NMP

Both NEP and NMP are highly polar, aprotic solvents renowned for their excellent ability to dissolve a wide array of organic and inorganic compounds. Their similar molecular structures result in comparable performance in many applications, including chemical synthesis, polymer processing, and formulation development.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of NEP and NMP, highlighting their similarities which contribute to their interchangeable use in many contexts.

PropertyN-Ethyl-2-pyrrolidone (NEP)N-Methyl-2-pyrrolidone (NMP)
CAS Number 2687-91-4872-50-4
Molecular Formula C₆H₁₁NOC₅H₉NO
Molecular Weight 113.16 g/mol 99.13 g/mol
Boiling Point 212 °C202-204 °C
Melting Point -78 °C-24 °C
Flash Point 93 °C91 °C
Density 0.992 g/cm³1.028 g/cm³
Vapor Pressure 0.05 hPa (at 20 °C)0.3 hPa (at 20 °C)
Water Solubility MiscibleMiscible
Safety and Regulatory Landscape

The primary driver for the shift from NMP to NEP is the difference in their safety profiles and the resulting regulatory actions. Both compounds are classified as reproductive toxicants. However, NMP has faced more intense scrutiny, leading to significant regulatory restrictions.

N-Methyl-2-pyrrolidone (NMP):

  • Classified as a substance of very high concern (SVHC) under REACH in Europe due to its reproductive toxicity.

  • The U.S. Environmental Protection Agency (EPA) has proposed a risk management rule to prohibit or restrict the use of NMP in several applications to address its unreasonable risk to human health.[1][2]

  • Long-term exposure is linked to developmental effects, including post-implantation fetal loss and reduced fertility.[1]

N-Ethyl-2-pyrrolidone (NEP):

  • Also classified as a reproductive toxicant.

  • Currently, it is not under the same level of intense regulatory pressure as NMP in all jurisdictions, making it a more viable option in the short to medium term.

  • It is often marketed as a direct substitute for NMP in various applications due to their similar properties.

It is crucial for users to conduct their own risk assessments and adhere to all local and international safety regulations when handling either solvent.

Performance Evaluation: Experimental Protocol

While NEP is often cited as a drop-in replacement for NMP, it is essential for researchers and drug development professionals to validate its performance for their specific applications. The following is a detailed experimental protocol for a comparative solubility study of a poorly water-soluble active pharmaceutical ingredient (API) in NEP and NMP. This "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.

Objective

To determine and compare the equilibrium solubility of a model API in N-Ethyl-2-pyrrolidone and N-Methyl-2-pyrrolidone at a controlled temperature.

Materials
  • N-Ethyl-2-pyrrolidone (NEP), ≥99% purity

  • N-Methyl-2-pyrrolidone (NMP), ≥99% purity

  • Model Active Pharmaceutical Ingredient (API)

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker/incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Appropriate mobile phase or solvent for analysis

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis A Weigh excess API into vials B Add known volume of NEP or NMP A->B Solvent Addition C Place vials in orbital shaker at constant temperature B->C Transfer to Shaker D Shake for 24-72 hours to reach equilibrium C->D Equilibration E Allow solids to settle D->E Settling F Filter supernatant using syringe filter E->F Filtration G Dilute filtered solution to known concentration F->G Dilution H Analyze sample concentration via HPLC or UV-Vis G->H Injection/Measurement I Calculate equilibrium solubility H->I Data Processing

Caption: Experimental workflow for comparative solubility determination.
Procedure

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the model API into several scintillation vials. The excess solid should be clearly visible.

    • To each vial, add a precise volume (e.g., 5 mL) of either NEP or NMP. Prepare at least three replicates for each solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solids.

    • Accurately dilute a known volume of the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of the diluted API solution using a validated HPLC or UV-Vis method.

    • Prepare a calibration curve using standard solutions of the API of known concentrations to quantify the samples.

  • Data Analysis:

    • Calculate the equilibrium solubility of the API in each solvent, taking into account the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

    • Compare the average solubility and standard deviation for the API in NEP and NMP.

Logical Relationship of Solvent Selection

The decision to replace NMP with NEP involves a logical progression of considerations, from identifying the initial need to final implementation.

G A Regulatory Pressure & Safety Concerns for NMP B Need for a Safer Alternative A->B C Identify Potential Replacements (e.g., NEP) B->C D Compare Physicochemical Properties C->D Initial Screening E Evaluate Performance in Application-Specific Tests D->E Performance Validation F Assess Economic Viability & Availability E->F Practical Considerations G Implement NEP as a Replacement for NMP F->G Decision & Implementation

Caption: Solvent replacement decision pathway.

Conclusion

N-Ethyl-2-pyrrolidone emerges as a strong and safer alternative to N-Methyl-2-pyrrolidone for a multitude of applications in research and drug development. Its similar physicochemical properties translate to comparable performance in many solvent-based systems. While both substances are classified as reproductive toxicants, the heightened regulatory scrutiny on NMP makes NEP a more tenable option for future use.

It is imperative for researchers and scientists to conduct their own application-specific performance evaluations to ensure a seamless transition. The provided experimental protocol for solubility determination offers a robust framework for such a comparative study. By making informed decisions based on both safety and performance data, the scientific community can move towards greener and more sustainable laboratory practices.

References

N-ethyl-2-pyrrolidone (NEP): A Performance Comparison with Alternative Polar Aprotic Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, product yield, purity, and the overall efficiency of pharmaceutical synthesis. N-ethyl-2-pyrrolidone (NEP), a polar aprotic solvent, has emerged as a viable alternative to commonly used solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). This guide provides an objective comparison of NEP's performance against these alternatives, supported by available experimental data and detailed methodologies.

Physicochemical Properties: A Comparative Overview

The fundamental physical and chemical properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes key physicochemical properties of NEP and other common polar aprotic solvents.

PropertyN-ethyl-2-pyrrolidone (NEP)N-methyl-2-pyrrolidone (NMP)Dimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
CAS Number 2687-91-4872-50-468-12-267-68-5
Molecular Formula C6H11NOC5H9NOC3H7NOC2H6OS
Molecular Weight ( g/mol ) 113.1699.1373.0978.13
Boiling Point (°C) 212202153189
Melting Point (°C) -77-24-6118.5
Density (g/mL at 25°C) 0.9921.0280.9441.100
Viscosity (cP at 25°C) 1.561.650.801.99
Dipole Moment (Debye) 4.084.093.863.96
Dielectric Constant 33.032.236.747.2
Flash Point (°C) 91915887

Performance in Pharmaceutical Applications

The choice of a solvent in pharmaceutical synthesis is critical, influencing not only the reaction itself but also downstream processes such as crystallization and purification.

Solubility of Active Pharmaceutical Ingredients (APIs)

A solvent's ability to dissolve reactants and intermediates is paramount. While comprehensive, directly comparable experimental data on the solubility of a wide range of APIs in NEP is limited in publicly available literature, we can analyze its potential through theoretical models like Hansen Solubility Parameters (HSP). HSP theory posits that substances with similar parameters are likely to be miscible. The parameters represent the energy from dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).

The following table presents the Hansen Solubility Parameters for the solvents and select APIs. A smaller "distance" (Ra) between the HSP of a solvent and a solute suggests better solubility.

Hansen Solubility Parameters (MPa½)

SubstanceδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Solvents
N-ethyl-2-pyrrolidone (NEP)17.812.37.7
N-methyl-2-pyrrolidone (NMP)18.012.37.2
Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
APIs
Ibuprofen17.83.26.7
Naproxen19.56.58.5
Carbamazepine19.38.88.2

Note: HSP values can vary slightly depending on the determination method.

Based on these parameters, the theoretical solubility of the listed APIs in the different solvents can be compared. For instance, the HSP of NEP and NMP are very similar, suggesting they would have comparable solvent power for a given solute.

Experimental Solubility Data

While direct comparative data for NEP is scarce, the following table provides known solubility data for select APIs in other polar aprotic solvents to serve as a benchmark.

APISolubility in DMF (mg/mL)Solubility in DMSO (mg/mL)
Ibuprofen4550
Naproxen2524
Carbamazepine2525
Artemisinin2010
Role in Chemical Synthesis

Polar aprotic solvents are particularly well-suited for nucleophilic substitution reactions (SN2), which are common in the synthesis of pharmaceutical intermediates. These solvents can solvate cations while leaving the nucleophile relatively "bare" and more reactive.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol for Determining API Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • Solvent (NEP, NMP, DMF, DMSO)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of the API powder to a volumetric flask.

  • Add a known volume of the solvent to the flask.

  • Seal the flask and place it on a magnetic stirrer in a constant temperature bath (e.g., 25 °C or 37 °C).

  • Stir the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). Periodically check for undissolved solid to ensure saturation.

  • Once equilibrium is reached, stop stirring and allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of the API.

  • Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.

Protocol for Comparing Reaction Rates in Different Solvents

This protocol outlines a general method for comparing the kinetics of a model SN2 reaction.

Model Reaction: Reaction of benzyl (B1604629) bromide with sodium azide (B81097) to form benzyl azide.

Materials:

  • Benzyl bromide

  • Sodium azide

  • NEP, NMP, DMF, DMSO (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Thermostated oil bath

  • Gas chromatograph (GC) or HPLC for analysis

Procedure:

  • In separate reaction vials, dissolve a known concentration of sodium azide in each of the solvents (NEP, NMP, DMF, DMSO).

  • Add a known amount of the internal standard to each vial.

  • Place the vials in a thermostated oil bath set to the desired reaction temperature (e.g., 25 °C) and allow them to equilibrate.

  • Initiate the reaction by adding a known concentration of benzyl bromide to each vial simultaneously.

  • At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent).

  • Analyze the aliquots by GC or HPLC to determine the concentration of the reactant (benzyl bromide) and/or the product (benzyl azide) relative to the internal standard.

  • Plot the concentration of the reactant versus time for each solvent.

  • Determine the initial reaction rate for each solvent from the slope of the concentration-time curve at t=0. The rate constants can be calculated by fitting the data to the appropriate rate law.

Visualizing Workflows and Relationships

Diagrams created using Graphviz can help to visualize complex processes and relationships in pharmaceutical development.

Solvent Selection Workflow in Early-Phase Drug Development

The following diagram illustrates a typical workflow for selecting a suitable solvent during the early stages of active pharmaceutical ingredient (API) development. This process involves a combination of computational screening and experimental validation to identify a solvent that meets various critical criteria.

Solvent_Selection_Workflow Solvent Selection Workflow for API Crystallization cluster_0 In Silico Screening cluster_1 Experimental Validation cluster_2 Process Optimization A Define API Properties (Structure, Melting Point, etc.) B Computational Solubility Prediction (e.g., COSMO-RS, HSP) A->B D Rank Solvents based on Predicted Solubility & Safety B->D C Solvent Database (~70 Solvents) C->B E Select Top 8-10 Solvents D->E F Two-Point Solubility Measurement (Low and High Temperature) E->F G Analyze for Degradation & Solvate Formation F->G H Select Top 2-3 Solvent Systems G->H I Small-Scale Crystallization Studies H->I J Evaluate Crystal Form, Purity, Yield, & Morphology I->J K Final Solvent System Selection J->K

Early-phase solvent selection workflow.
Rationale for Replacing NMP with NEP in Pharmaceutical Manufacturing

This diagram outlines the logical considerations and driving forces behind the substitution of N-methyl-2-pyrrolidone (NMP) with N-ethyl-2-pyrrolidone (NEP) in pharmaceutical processes. The decision is often based on a combination of regulatory pressures, safety concerns, and comparable performance.

NMP_to_NEP_Replacement_Rationale Rationale for NMP to NEP Substitution cluster_0 Driving Factors cluster_1 Evaluation of NEP as an Alternative cluster_2 Implementation A Regulatory Scrutiny on NMP (e.g., REACH classification as SVHC) F Comparative Performance Studies (Solubility, Reaction Kinetics) A->F B Reproductive Toxicity Concerns of NMP B->F C Structural Similarity to NMP D Similar Physicochemical Properties (Polarity, Solvency) C->D D->F E Potentially More Favorable Toxicological Profile E->F G Process Validation with NEP F->G H Adoption of NEP in Manufacturing G->H

Decision pathway for NMP to NEP substitution.

Conclusion

N-ethyl-2-pyrrolidone presents itself as a compelling alternative to other polar aprotic solvents, particularly NMP, in the pharmaceutical industry. Its similar physicochemical properties suggest comparable performance in terms of solubility and as a reaction medium. The primary driver for considering NEP is its potentially more favorable safety and toxicological profile, which aligns with the growing emphasis on green chemistry and safer manufacturing processes in the pharmaceutical sector.

However, it is crucial to note the current lack of extensive, publicly available experimental data directly comparing NEP's performance against NMP, DMF, and DMSO for a wide range of pharmaceutical applications. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to generate this valuable data in-house, enabling informed, data-driven decisions on solvent selection. As more research is conducted and published, a clearer and more quantitative picture of NEP's performance characteristics will undoubtedly emerge.

A Comparative Guide to the Synthesis of 1-Ethylpyrrolidin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of three prominent synthesis protocols for 1-Ethylpyrrolidin-2-one (NEP), a versatile solvent and intermediate in the pharmaceutical and chemical industries, is presented. This guide provides a detailed comparison of synthetic routes starting from gamma-butyrolactone (B3396035) (GBL) and monoethylamine (MEA), N-alkylation of 2-pyrrolidinone (B116388), and the reductive amination of levulinic acid, supported by experimental data to inform protocol selection and optimization.

This compound, also known as N-ethyl-2-pyrrolidone (NEP), is a widely used aprotic solvent and a key intermediate in the synthesis of various pharmaceuticals. Its favorable properties, including high solvency and low volatility, have made it an attractive alternative to other solvents. This guide evaluates three distinct synthetic pathways to NEP, offering a comparative analysis of their performance based on available experimental data.

Comparison of Synthesis Protocols

The selection of a synthesis protocol for this compound is often dictated by factors such as desired yield, purity requirements, reaction conditions, and scalability. The following tables summarize the quantitative data for three common synthesis methods.

Table 1: Synthesis of this compound via Reaction of γ-Butyrolactone (GBL) with Monoethylamine (MEA)

Experiment No.Temperature (°C)Pressure (bar)Molar Ratio (MEA:GBL)NEP Purity (GC-%)GBL Conversion (%)Reference
1347-355901.0499.85>99.9[1]
2353-366961.1499.82>99.9[1]

Table 2: Synthesis of this compound via N-Alkylation of Silylated 2-Pyrrolidinone

Ethylating AgentStarting MaterialReaction Time (h)Temperature (°C)Yield (%)Reference
Ethyl benzenesulphonate1-TRIMETHYLSILYL-2-PYRROLIDINONE3-5140-17059[2]

Table 3: Alternative Synthesis via Reductive Amination of Levulinic Acid Derivatives

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Protocol 1: Continuous Synthesis from GBL and MEA

This process describes the continuous preparation of N-ethyl-2-pyrrolidone in the liquid phase.

Materials:

  • gamma-Butyrolactone (GBL)

  • Monoethylamine (MEA)

Procedure:

  • Preheat the starting materials, GBL and MEA.

  • Convey the preheated streams to the reactor inlet and mix them. The total water content of the starting materials should be less than 15% by weight.

  • The reaction is carried out in a continuous flow reactor under the conditions specified in Table 1.

  • The reaction product is then purified by distillation.[1]

Protocol 2: N-Alkylation of Silylated 2-Pyrrolidinone

This method involves the reaction of a silylated derivative of 2-pyrrolidinone with an ethylating agent.

Materials:

  • 1-TRIMETHYLSILYL-2-PYRROLIDINONE

  • Ethyl benzenesulphonate

Procedure:

  • A mixture of 1-TRIMETHYLSILYL-2-PYRROLIDINONE and an equimolar amount of ethyl benzenesulphonate is prepared.

  • The mixture is heated for 3 to 5 hours at a temperature ranging from 140 to 170°C.

  • The resulting product is then fractionated to isolate this compound.[2]

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis protocol, the following diagrams are provided.

GBL_MEA_Workflow cluster_reactants Reactant Preparation cluster_reaction Continuous Reaction cluster_purification Product Isolation GBL γ-Butyrolactone (GBL) Reactor Flow Reactor (320-420°C, 70-120 bar) GBL->Reactor MEA Monoethylamine (MEA) MEA->Reactor Distillation Distillation Reactor->Distillation Crude Product Product This compound Distillation->Product Purified NEP

Fig. 1: Continuous synthesis of NEP from GBL and MEA.

N_Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification SilylPyrrolidinone 1-TRIMETHYLSILYL-2- PYRROLIDINONE Heating Heating (140-170°C, 3-5h) SilylPyrrolidinone->Heating EthylatingAgent Ethyl benzenesulphonate EthylatingAgent->Heating Fractionation Fractionation Heating->Fractionation Reaction Mixture Product This compound Fractionation->Product Purified NEP

Fig. 2: N-Alkylation of silylated 2-pyrrolidinone.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_purification Purification LevulinicAcid Levulinic Acid / Ester Reaction Reductive Amination & Cyclization LevulinicAcid->Reaction Ethylamine (B1201723) Ethylamine Ethylamine->Reaction Catalyst Catalyst (e.g., AuPd NPs) Catalyst->Reaction Purification Chromatography / Distillation Reaction->Purification Crude Product Product This compound Purification->Product Purified NEP

Fig. 3: Reductive amination of levulinic acid.

References

A Comparative Guide to the Quantification of 1-Ethylpyrrolidin-2-one in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), for the quantification of 1-Ethylpyrrolidin-2-one in a solution. The following sections present a comparative analysis of their performance based on experimental data for closely related compounds, along with detailed experimental protocols.

Comparison of Analytical Methods

Both GC and HPLC are powerful techniques for the separation and quantification of compounds in a mixture. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds like this compound. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC offers high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not volatile or are thermally labile. Coupled with an Ultraviolet (UV) or Mass Spectrometry (MS) detector, HPLC provides excellent separation and quantification capabilities.

The following table summarizes the key performance parameters for the quantification of N-alkyl-pyrrolidones using GC and HPLC, based on published validation data for analogous compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-MS/MS)
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) ~0.3 ng~0.0001 mg/L
Limit of Quantification (LOQ) ~1 ng~0.006 mg/L

Experimental Workflow

The general workflow for quantifying this compound in a solution using either GC or HPLC involves several key steps, from sample preparation to data analysis.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection Dilution Dilution/Extraction Sample_Collection->Dilution Standard_Preparation Standard Preparation Standard_Preparation->Dilution Chromatographic_Separation Chromatographic Separation (GC or HPLC) Dilution->Chromatographic_Separation Inject Sample Detection Detection (FID, MS, UV) Chromatographic_Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

A generalized workflow for the quantification of this compound.

Experimental Protocols

Below are detailed experimental protocols for the quantification of N-alkyl-pyrrolidones, which can be adapted for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is adapted from a validated procedure for the determination of N-methyl-2-pyrrolidinone (NMP)[1][2].

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Prepare the unknown sample by diluting it with the same solvent to fall within the calibration range.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components. A study on the determination of 2-pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in liquid pesticide formulations utilized Oasis HLB SPE cartridges for sample cleanup[3][4].

2. GC-FID Conditions:

  • Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 250 °C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)

This protocol is based on a method for the analysis of N-methyl-2-pyrrolidone and its metabolites[5][6].

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or water).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.01 µg/mL to 10 µg/mL.

  • Dilute the unknown sample with the mobile phase to a concentration within the calibration range.

2. HPLC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, hold for 1 minute.

    • Linearly increase to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound.

3. Data Analysis:

  • Integrate the peak area of the specific MRM transition for this compound in the chromatograms of the standards and the sample.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the chosen method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates the relationship between key method validation parameters.

Method Validation Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity cluster_reliability Reliability Accuracy Accuracy Precision Precision Linearity Linearity Range Range Linearity->Range LOD Limit of Detection LOQ Limit of Quantification Specificity Specificity Robustness Robustness

Key parameters for analytical method validation.

Conclusion

Both GC-FID and HPLC-MS/MS are suitable methods for the quantification of this compound in solution. GC-FID offers a robust and cost-effective solution for routine analysis of this volatile compound. HPLC-MS/MS provides higher sensitivity and specificity, making it ideal for trace-level quantification and analysis in complex matrices. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reliable quantitative data.

References

Purity standards for research-grade N-Ethyl-2-pyrrolidone

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Purity Standards for Research-Grade N-Ethyl-2-pyrrolidone

For researchers, scientists, and professionals in drug development, the purity of solvents is a critical factor that can significantly impact experimental outcomes, from the reliability of analytical measurements to the safety and efficacy of formulated products. N-Ethyl-2-pyrrolidone (NEP), a versatile aprotic solvent, is increasingly utilized in various research applications, including pharmaceutical synthesis and drug delivery systems.[1] This guide provides an objective comparison of purity standards for research-grade NEP, discusses common impurities, details analytical methods for purity assessment, and evaluates alternative solvents.

Understanding "Research-Grade" Purity

The term "research-grade" for chemical reagents does not have a universally standardized definition across all manufacturers and suppliers. Unlike pharmacopeial grades (e.g., USP, Ph. Eur.) which have legally enforceable standards, "research-grade" typically implies a high purity suitable for laboratory applications, but the exact specifications can vary. Generally, it signifies a product with a high assay (typically ≥99.5%) and low levels of specific impurities that could interfere with common research applications. For sensitive applications, researchers should always refer to the supplier's Certificate of Analysis (CoA) for detailed impurity profiles.

Purity Specifications of N-Ethyl-2-pyrrolidone

High-purity NEP is commercially available in several grades. For research purposes, a grade with a purity of ≥99.5% is commonly used.[2] For more demanding applications, such as in the electronics industry or for certain pharmaceutical formulations, higher purity grades (e.g., ≥99.8% or even >99.9%) are available.[3][4]

Key purity specifications for research-grade NEP, compiled from various supplier data, are summarized in the table below.

Table 1: Typical Purity Specifications for High-Purity N-Ethyl-2-pyrrolidone

ParameterSpecificationAnalytical Method
Assay (Purity) ≥99.5%Gas Chromatography (GC)
Water Content ≤0.1%Karl Fischer Titration
Color (APHA) ≤50APHA Color Scale
Total Amines ≤50 ppmTitration

Common Impurities in N-Ethyl-2-pyrrolidone

Impurities in NEP can originate from the manufacturing process, degradation, or improper storage. The most common synthesis route for N-alkyl-pyrrolidones involves the reaction of gamma-butyrolactone (B3396035) (GBL) with the corresponding amine (in this case, monoethylamine).[5] Potential impurities can include:

  • Unreacted Starting Materials: Residual gamma-butyrolactone (GBL) and monoethylamine.

  • Byproducts of Synthesis: Such as N-methyl succinimide (B58015) (NMS) in the case of the related N-Methyl-2-pyrrolidone (NMP), which can be indicative of similar byproducts in NEP synthesis.[6]

  • Degradation Products: Oxidation of the pyrrolidone ring can lead to various degradation products, especially in the presence of heat, light, or oxidizing agents. Studies on the degradation of NMP have identified compounds like 5-hydroxy-N-methylpyrrolidone and N-methylsuccinimide, suggesting that analogous compounds could form from NEP degradation.[7]

  • Water: NEP is hygroscopic and can absorb moisture from the atmosphere.

The presence of these impurities can have significant consequences in research. For instance, in pharmaceutical applications, impurities can affect the stability, efficacy, and safety of the final drug product.

Comparison with Alternative Solvents

Due to regulatory concerns and toxicity profiles of some pyrrolidone-based solvents like NMP, researchers often consider alternatives.[8] The choice of a solvent depends on the specific application requirements, including solvency, boiling point, and, critically, purity. The following table compares the typical purity standards of NEP with two common alternatives: Dimethyl Sulfoxide (DMSO) and gamma-Valerolactone (GVL).

Table 2: Purity Standards of N-Ethyl-2-pyrrolidone and Its Alternatives

SolventGradeTypical AssayKey Impurity Specifications
N-Ethyl-2-pyrrolidone (NEP) High Purity / Research Grade≥99.5%Water: ≤0.1%, Color (APHA): ≤50
Dimethyl Sulfoxide (DMSO) Pharmaceutical / USP Grade≥99.9%Water: ≤0.1%, Residue after ignition: ≤0.01%[9]
gamma-Valerolactone (GVL) High Purity≥99%Water: Varies by supplier, typically low

DMSO is often available in very high purity grades, making it a suitable alternative for sensitive applications where trace impurities in NEP might be a concern.[6] GVL is considered a "green" solvent and is also available in high purity, though specifications can be less standardized than for DMSO.[1][4]

Experimental Protocols for Purity Assessment

Gas Chromatography (GC) is the most common and effective method for determining the purity of NEP and quantifying organic impurities.

Experimental Protocol: Purity Determination of N-Ethyl-2-pyrrolidone by Gas Chromatography (GC-FID)

1. Objective: To determine the purity of an N-Ethyl-2-pyrrolidone sample by quantifying the main component and any volatile impurities.

2. Instrumentation and Materials:

  • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).

  • Capillary Column: A polar capillary column is suitable for separating polar compounds like NEP and its potential impurities. A common choice is a column with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium or Nitrogen, high purity.

  • Reagents: N-Ethyl-2-pyrrolidone sample, high-purity reference standard of N-Ethyl-2-pyrrolidone (>99.9%), and a suitable solvent for dilution (e.g., methanol (B129727) or acetone, HPLC grade).

3. GC Conditions (Example):

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/minute to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Carrier Gas Flow Rate: 1-2 mL/minute (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

4. Sample Preparation:

  • Prepare a stock solution of the NEP reference standard at a known concentration (e.g., 1000 µg/mL) in the chosen solvent.

  • Prepare the NEP sample to be tested at the same concentration as the standard solution.

5. Analysis Procedure:

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the reference standard solution to determine the retention time of NEP and to calibrate the instrument.

  • Inject the sample solution.

  • Identify the NEP peak in the sample chromatogram based on the retention time from the standard injection.

  • Identify any impurity peaks.

6. Calculation of Purity: The purity is typically calculated using the area percent method, assuming that all components have a similar response factor with an FID.

Purity (%) = (Area of NEP peak / Total area of all peaks) x 100

For higher accuracy, a calibration curve can be generated using multiple concentrations of the reference standard, and the concentration of NEP in the sample can be determined.

Visualizing Workflows and Relationships

Understanding the logical flow of selecting a high-purity solvent and the experimental workflow for its analysis is crucial for researchers.

SolventSelection cluster_selection Solvent Selection Process cluster_evaluation Solvent Evaluation cluster_decision Final Decision start Define Application Requirements solvency Solvency for Target Molecules start->solvency phys_props Physical Properties (BP, VP, etc.) start->phys_props safety Safety & Toxicity Profile start->safety purity_req Purity Requirements start->purity_req nep N-Ethyl-2-pyrrolidone solvency->nep dmso DMSO solvency->dmso gvl GVL solvency->gvl other Other Alternatives solvency->other phys_props->nep phys_props->dmso phys_props->gvl phys_props->other safety->nep safety->dmso safety->gvl safety->other purity_req->nep purity_req->dmso purity_req->gvl purity_req->other compare Compare Purity Data & Performance nep->compare dmso->compare gvl->compare other->compare select Select Optimal Solvent compare->select

Caption: Logical workflow for selecting a high-purity solvent for research applications.

PurityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Reporting sample Obtain NEP Sample test_sample Prepare Test Sample Solution sample->test_sample standard Prepare Reference Standard Solution inject_std Inject Reference Standard standard->inject_std gc_setup Set Up GC-FID Instrument test_sample->gc_setup inject_blank Inject Solvent Blank gc_setup->inject_blank inject_blank->inject_std inject_sample Inject Test Sample inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Analysis Report calculate->report

Caption: Experimental workflow for NEP purity analysis using GC-FID.

References

Identifying Potential Impurities in Synthesized N-Ethylpentylone (NEP): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of potential impurities in synthesized N-Ethylpentylone (NEP), a synthetic cathinone (B1664624). Intended for researchers, scientists, and drug development professionals, this document outlines common synthesis routes and the likely process-related impurities that can arise. It further details analytical methodologies for the identification and quantification of these impurities, supported by experimental data and protocols.

Introduction to N-Ethylpentylone (NEP) Synthesis

N-Ethylpentylone (also known as ephylone) is a substituted cathinone that has been identified in illicit drug markets.[1][2][3] Its synthesis typically involves a multi-step process, with each stage presenting the potential for the introduction of impurities. Understanding these synthetic pathways is crucial for anticipating and identifying potential contaminants in a final product.

A common and plausible synthesis route for NEP begins with the Friedel-Crafts acylation of 1,3-benzodioxole (B145889) with valeryl chloride or a similar acylating agent to form the ketone precursor, 1-(1,3-benzodioxol-5-yl)pentan-1-one.[4][5][6] This intermediate then undergoes α-bromination to yield 1-(1,3-benzodioxol-5-yl)-2-bromopentan-1-one.[7] The final step involves the reaction of this α-bromoketone with ethylamine (B1201723) to produce N-ethylpentylone.[7]

Potential Impurities in NEP Synthesis

The multi-step synthesis of NEP can introduce a variety of impurities, including unreacted starting materials, intermediates, and byproducts from side reactions. The purity of the final product is highly dependent on the reaction conditions and purification methods employed at each stage.

Table 1: Potential Impurities in N-Ethylpentylone (NEP) Synthesis

Impurity Name Chemical Structure Potential Origin Analytical Detection Method Potential Pharmacological/Toxicological Significance
1,3-BenzodioxoleC7H6O2Unreacted starting material from Friedel-Crafts acylation.GC-MS, LC-MS/MSPrecursor to various psychoactive substances.
Valeryl ChlorideC5H9ClOUnreacted acylating agent from Friedel-Crafts acylation.GC-MS (after derivatization)Corrosive and irritant.
1-(1,3-Benzodioxol-5-yl)pentan-1-oneC12H14O3Unreacted intermediate from the α-bromination step.GC-MS, LC-MS/MSPrecursor to NEP.
1-(1,3-Benzodioxol-5-yl)-2-bromopentan-1-oneC12H13BrO3Unreacted intermediate from the reaction with ethylamine.GC-MS, LC-MS/MSAlkylating agent, potential for toxicity.
Dibrominated KetoneC12H12Br2O3Byproduct of the α-bromination step (over-bromination).GC-MS, LC-MS/MSUnknown, but likely to have different pharmacological properties and increased toxicity.
Positional Isomers of Ketone PrecursorC12H14O3Byproducts of the Friedel-Crafts acylation (acylation at different positions on the aromatic ring).GC-MS, LC-MS/MS with appropriate chromatographic separation.[8]May have different pharmacological activities.
Catechol and derivativesC6H6O2Byproducts from the cleavage of the methylenedioxy ring during Friedel-Crafts acylation.GC-MS, LC-MS/MSCatechol itself is toxic.
N,N-DiethylpentyloneC16H23NO3Byproduct from the reaction with diethylamine (B46881) (if present as an impurity in ethylamine).GC-MS, LC-MS/MSLikely to have different pharmacological properties than NEP.
Over-alkylated byproductsVariousSide reactions during the final amination step.GC-MS, LC-MS/MSUnknown pharmacological and toxicological profiles.

Comparative Analysis of Synthesized NEP Samples

To illustrate the importance of impurity profiling, the following table presents a hypothetical comparison of three different batches of synthesized NEP, each with a distinct impurity profile. This highlights how variations in synthesis and purification can impact the final product's composition.

Table 2: Hypothetical Impurity Profile Comparison of Three NEP Batches

Analyte Batch A (%) Batch B (%) Batch C (%)
N-Ethylpentylone (NEP)99.595.288.7
1-(1,3-Benzodioxol-5-yl)pentan-1-one0.11.84.5
1-(1,3-Benzodioxol-5-yl)-2-bromopentan-1-one< 0.050.52.1
Dibrominated Ketone< 0.050.31.2
Positional Isomers of Ketone Precursor0.21.12.5
Unidentified Impurities0.151.11.0

Experimental Protocols for Impurity Identification

Accurate identification and quantification of impurities in synthesized NEP are critical for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and commonly used techniques for this purpose.[9][10][11][12]

Experimental Protocol 1: GC-MS Analysis of NEP Impurities

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized NEP sample.

  • Dissolve the sample in 1 mL of methanol (B129727) or another suitable organic solvent.

  • If necessary, perform derivatization to improve the chromatographic properties of certain analytes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector, operated in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify peaks by comparing their retention times and mass spectra with those of known reference standards.

  • Utilize mass spectral libraries for tentative identification of unknown impurities.

  • Quantify impurities using an internal standard method.

Experimental Protocol 2: LC-MS/MS Analysis of NEP Impurities

1. Sample Preparation:

  • Prepare a stock solution of the NEP sample in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of approximately 1 µg/mL.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent).

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: SCIEX QTRAP 6500+ (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known impurities and full scan or product ion scan for the identification of unknowns.

3. Data Analysis:

  • Develop MRM transitions for NEP and each potential impurity using reference standards.

  • Quantify impurities by constructing a calibration curve with an appropriate internal standard.

  • Analyze full scan and product ion scan data to elucidate the structures of unknown impurities.

Visualizing Synthesis and Analytical Workflows

To further clarify the processes involved, the following diagrams illustrate a common NEP synthesis pathway and a typical analytical workflow for impurity identification.

NEP_Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: Friedel-Crafts Acylation cluster_reaction2 Step 2: α-Bromination cluster_reaction3 Step 3: Amination 1_3_Benzodioxole 1,3-Benzodioxole FC_Reaction Friedel-Crafts Acylation 1_3_Benzodioxole->FC_Reaction Valeryl_Chloride Valeryl Chloride Valeryl_Chloride->FC_Reaction Ketone_Precursor 1-(1,3-Benzodioxol-5-yl)pentan-1-one FC_Reaction->Ketone_Precursor Impurity_Isomers Positional Isomers FC_Reaction->Impurity_Isomers Impurity_Catechol Catechol Derivatives FC_Reaction->Impurity_Catechol Bromination α-Bromination Ketone_Precursor->Bromination Bromo_Ketone 1-(1,3-Benzodioxol-5-yl) -2-bromopentan-1-one Bromination->Bromo_Ketone Impurity_Dibromo Dibrominated Ketone Bromination->Impurity_Dibromo Amination Reaction with Ethylamine Bromo_Ketone->Amination NEP N-Ethylpentylone (NEP) Amination->NEP Impurity_Unreacted_Bromo Unreacted Bromo-Ketone Amination->Impurity_Unreacted_Bromo

Caption: A common synthesis pathway for N-Ethylpentylone (NEP).

Impurity_Analysis_Workflow Sample Synthesized NEP Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis GC_MS GC-MS Analysis->GC_MS LC_MS_MS LC-MS/MS Analysis->LC_MS_MS Data_Processing Data Processing & Analysis GC_MS->Data_Processing LC_MS_MS->Data_Processing Identification Impurity Identification (Library Search, Standard Comparison) Data_Processing->Identification Quantification Impurity Quantification (Calibration Curve) Data_Processing->Quantification Report Final Report (Impurity Profile) Identification->Report Quantification->Report

Caption: Workflow for identifying and quantifying impurities in synthesized NEP.

Conclusion

The identification and control of impurities in synthesized N-Ethylpentylone are paramount for ensuring the quality, safety, and reproducibility of research findings. This guide provides a framework for understanding the potential impurities that may arise during common synthetic procedures and offers detailed analytical protocols for their detection and quantification. By employing rigorous analytical methods, researchers can better characterize their synthesized materials and contribute to a more thorough understanding of the pharmacology and toxicology of NEP and its related compounds.

References

The Efficacy of 1-Ethylpyrrolidin-2-one as a Transdermal Absorption Enhancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The transdermal delivery of therapeutic agents offers a non-invasive alternative to conventional methods, circumventing first-pass metabolism and providing sustained drug release. However, the formidable barrier of the stratum corneum restricts the passage of most molecules. Chemical penetration enhancers are therefore crucial in reversibly diminishing this barrier's resistance. This guide provides a comparative analysis of 1-Ethylpyrrolidin-2-one, a member of the pyrrolidone class of enhancers, against other commonly employed agents, supported by experimental data and protocols.

Comparative Efficacy of Transdermal Enhancers

The effectiveness of a transdermal enhancer is typically quantified by the enhancement ratio (ER), which is the factor by which the enhancer increases the drug's flux across the skin compared to a control without an enhancer. The following table summarizes the performance of this compound and other selected enhancers. It is important to note that the experimental conditions, including the drug molecule, vehicle, and skin model, significantly influence the enhancement ratio.

Enhancer ClassSpecific EnhancerDrug ModelConcentration (%)Enhancement Ratio (ER)Skin Model
Pyrrolidones This compound Steroids (e.g., β-estradiol)VariesPotency increases with alkyl chain length[1]Hairless Mouse Skin
N-methyl-2-pyrrolidone (NMP)Alfuzosin HCl10~1.73 (solubility)Rat Abdominal Skin
Fatty Acids Oleic AcidAmiloride-HighExcised Rat Skin
Oleic AcidAlfuzosin HCl2.5~1.83 (solubility)Rat Abdominal Skin
Oleic Acid & Ethanol (10%)S-Methyl-l-Methionine1Comparable to 5% Oleic Acid alone[2]Hairless Mouse Skin
Sulfoxides Dimethyl Sulfoxide (DMSO)Amiloride-High[3]Excised Rat Skin
Dimethyl Sulfoxide (DMSO)Alfuzosin HCl5~1.53 (solubility)Rat Abdominal Skin
Terpenes LimoneneHaloperidol-26.5[4]Human Abdominal Skin
Glycols Transcutol®Alfuzosin HCl203.94 (flux)[5]Rat Abdominal Skin
Surfactants Tween-20Alfuzosin HCl23.85 (flux)[5]Rat Abdominal Skin

Note: The data presented is compiled from various studies and should be interpreted with caution due to differing experimental methodologies.

Cytotoxicity Profile of Transdermal Enhancers

A critical aspect of an enhancer's utility is its safety profile. Cytotoxicity is a key indicator of potential skin irritation and damage. The following table presents available data on the cytotoxicity of various enhancers, often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher toxicity.

EnhancerCell LineAssayIC50 / ViabilityReference
AzoneHaCaT (Keratinocytes)MTTCytotoxic at 1/100 dilution[6][6]
CCC-ESF-1 (Fibroblasts)MTT-[7]
Dimethyl Sulfoxide (DMSO)HaCaT (Keratinocytes)MTT, LDHConcentration-dependent cytotoxicity[8][8]
Oleic AcidHaCaT (Keratinocytes)MTT, LDHLower toxicity compared to DMSO[8][8]
Propylene GlycolHaCaT (Keratinocytes)MTT, LDHLower toxicity compared to DMSO[8][8]

Experimental Protocols

In Vitro Skin Permeation Study

A standard method for evaluating the efficacy of transdermal enhancers is the in vitro skin permeation study using a Franz diffusion cell.

Objective: To quantify the permeation of a drug across a skin membrane in the presence and absence of a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised skin (human or animal, e.g., rat abdominal skin)

  • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

  • Drug formulation (with and without enhancer)

  • Magnetic stirrer

  • Water bath maintained at 37°C

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. The skin can be used as a full-thickness membrane or prepared as an epidermal membrane.

  • Cell Assembly: Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Phase: Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. The solution should be continuously stirred and maintained at 37°C.

  • Dosing: Apply a known quantity of the drug formulation (with or without the enhancer) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

  • Analysis: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the flux of the drug with the enhancer by the flux of the drug without the enhancer.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Objective: To evaluate the potential cytotoxicity of a transdermal enhancer on skin cell lines.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • 96-well plates

  • Test enhancer at various concentrations

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the keratinocytes into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the transdermal enhancer for a specified period (e.g., 24 hours). Include a vehicle control (cells treated with the solvent used to dissolve the enhancer) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each enhancer concentration relative to the vehicle control. The IC50 value, the concentration of the enhancer that causes a 50% reduction in cell viability, can then be determined.

Visualizations

G cluster_0 Drug Delivery Pathway cluster_1 Enhancer Mechanism of Action Drug Drug in Formulation SC Stratum Corneum (Primary Barrier) Drug->SC Penetration Drug->SC Increased Partitioning VE Viable Epidermis SC->VE Permeation Lipid Disrupts Lipid Bilayer SC->Lipid Protein Interacts with Proteins SC->Protein Dermis Dermis VE->Dermis Blood Systemic Circulation Dermis->Blood Absorption Enhancer Penetration Enhancer (e.g., this compound) Enhancer->SC Targets Partition Increases Partitioning

Caption: Mechanism of Transdermal Drug Delivery and Enhancer Action.

G cluster_workflow Experimental Workflow: Enhancer Efficacy & Safety Evaluation Formulation Prepare Drug Formulations (With and Without Enhancer) Permeation In Vitro Permeation Study (Franz Diffusion Cell) Formulation->Permeation Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on HaCaT cells) Formulation->Cytotoxicity Analysis Data Analysis Permeation->Analysis Cytotoxicity->Analysis Flux Calculate Flux & Enhancement Ratio (ER) Analysis->Flux IC50 Determine IC50 & Cell Viability Analysis->IC50 Comparison Comparative Evaluation Flux->Comparison IC50->Comparison

Caption: Workflow for Evaluating Transdermal Enhancers.

References

A Comparative Study of Reaction Kinetics in N-ethyl-2-pyrrolidone (NEP) versus Dimethylformamide (DMF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and impurity profiles. This guide provides a comparative analysis of two common polar aprotic solvents, N-ethyl-2-pyrrolidone (NEP) and dimethylformamide (DMF), with a focus on their impact on reaction kinetics. While both are versatile solvents, their distinct physicochemical properties can lead to significant differences in reaction outcomes.

Executive Summary

Dimethylformamide (DMF) is a widely used solvent known for its high polarity and ability to accelerate polar reactions, particularly nucleophilic substitutions. N-ethyl-2-pyrrolidone (NEP), a structurally related lactam, is often considered a potential alternative. This guide synthesizes available data to compare their performance, highlighting that while direct kinetic comparisons for the same reaction are scarce in published literature, an analysis of their physical properties and data from analogous systems can inform solvent selection. Generally, the higher polarity of DMF suggests it will facilitate reactions involving charge separation in the transition state more effectively than NEP.

Physicochemical Properties

A solvent's physical properties, such as its dielectric constant, dipole moment, and viscosity, are paramount in determining its effect on reaction kinetics. The following table summarizes key properties for NEP and DMF.

PropertyN-ethyl-2-pyrrolidone (NEP)Dimethylformamide (DMF)
CAS Number 2687-91-4[1]68-12-2[2][3]
Molecular Formula C₆H₁₁NO[1]C₃H₇NO[2][4]
Molecular Weight 113.16 g/mol [1]73.09 g/mol [2][4]
Boiling Point 212 °C[5]153 °C[2][3][4]
Melting Point -77 °C[5]-61 °C[3]
Density (at 25°C) 0.992 g/mL[6][7]0.948 g/mL[3]
Dielectric Constant (at 25°C) ~32 (estimated for NMP)36.7[4]
Dipole Moment ~4.09 D (for NMP)3.82 D
Viscosity (at 25°C) 1.65 mPa·s (for NMP)0.802 mPa·s[4][8]

Note: Due to the limited availability of specific data for NEP, some values are approximated from its close structural analog, N-methyl-2-pyrrolidone (NMP).

Comparative Reaction Kinetics: A Case Study of S(_N)Ar Reactions

Nucleophilic aromatic substitution (S(_N)Ar) reactions are a cornerstone of synthetic chemistry, particularly in the pharmaceutical industry. The kinetics of these reactions are highly sensitive to the solvent environment. A well-studied example is the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with piperidine (B6355638).

Kinetic Data in DMF

The reaction of 1-chloro-2,4-dinitrobenzene with piperidine in various aprotic solvents has been investigated. In DMF, this reaction proceeds at a significant rate, benefiting from the solvent's ability to solvate the cationic species and stabilize the charged Meisenheimer intermediate.

Expected Kinetics in NEP

Based on its physicochemical properties, we can infer the likely kinetic behavior of this S(_N)Ar reaction in NEP:

  • Polarity and Transition State Stabilization: NEP has a slightly lower estimated dielectric constant than DMF. The rate-determining step in many S(_N)Ar reactions involves the formation of a charge-delocalized intermediate (the Meisenheimer complex). A more polar solvent like DMF is expected to stabilize this charged intermediate more effectively, thus lowering the activation energy and accelerating the reaction rate to a greater extent than NEP.

  • Viscosity and Diffusion Control: NEP is more viscous than DMF. In reactions that are approaching the diffusion-controlled limit, the higher viscosity of NEP could lead to a slight decrease in the reaction rate, as it would slow the encounter rate of the reactants.

Therefore, it is anticipated that for typical S(_N)Ar reactions, DMF would promote a faster reaction rate compared to NEP. However, the magnitude of this difference would be reaction-specific and requires experimental verification.

Experimental Protocols

To facilitate a direct comparison, the following experimental protocol, adapted from studies of S(_N)Ar reactions, can be employed to determine the reaction kinetics of 1-chloro-2,4-dinitrobenzene with piperidine in both NEP and DMF.

Objective: To determine the second-order rate constant for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in NEP and DMF at a constant temperature.

Materials:

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Piperidine

  • N-ethyl-2-pyrrolidone (NEP), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Volumetric flasks, pipettes, and syringes

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of CDNB in the chosen solvent (NEP or DMF).

    • Prepare several stock solutions of piperidine in the same solvent at different concentrations.

  • Kinetic Measurement:

    • Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ(_max)) of the product, N-(2,4-dinitrophenyl)piperidine.

    • Equilibrate the CDNB solution in a cuvette in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by injecting a known volume of the piperidine solution into the cuvette and start data acquisition immediately.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Under pseudo-first-order conditions (with a large excess of piperidine), the observed rate constant (k(_{obs})) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • The second-order rate constant (k(2)) is obtained from the slope of a plot of k({obs}) versus the concentration of piperidine.

Visualizing Reaction Pathways and Workflows

General S(_N)Ar Reaction Pathway

SNAr_Pathway Reactants Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Charge-delocalized intermediate) Reactants->Intermediate Nucleophilic Attack Products Substituted Aryl + Halide Ion Intermediate->Products Leaving Group Expulsion

Caption: Generalized pathway for a nucleophilic aromatic substitution (SNAr) reaction.

Experimental Workflow for Kinetic Studies

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Solvent Select Solvent (NEP or DMF) Prep_Reactants Prepare Reactant Stock Solutions Prep_Solvent->Prep_Reactants Equilibrate Equilibrate Reactant in Cuvette Prep_Reactants->Equilibrate Initiate Initiate Reaction with Nucleophile Equilibrate->Initiate Monitor Monitor Absorbance vs. Time Initiate->Monitor Plot_Data Plot Absorbance vs. Time Monitor->Plot_Data Calc_k_obs Calculate k_obs (Pseudo-first-order) Plot_Data->Calc_k_obs Plot_k_obs Plot k_obs vs. [Nucleophile] Calc_k_obs->Plot_k_obs Calc_k2 Determine Second-order Rate Constant (k2) Plot_k_obs->Calc_k2

References

Benchmarking 1-Ethylpyrrolidin-2-one in Battery Electrolytes: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of battery technology, the composition of the electrolyte is a critical determinant of performance, safety, and lifespan. While conventional carbonate-based solvents have long dominated the field, researchers are in a continuous quest for novel formulations that can offer superior properties. This guide provides a comparative analysis of 1-Ethylpyrrolidin-2-one (EP) as a potential component in battery electrolytes, benchmarking its performance against established solvents such as Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), and Diethyl Carbonate (DEC). This document is intended for researchers, scientists, and professionals in the field of battery R&D and drug development who are exploring next-generation electrolyte systems.

Executive Summary

This compound, a lactam derivative, presents an intriguing profile for battery electrolyte applications. While not as extensively studied as mainstream carbonate solvents, available data suggests it may offer benefits in specific contexts, such as an overcharge protection additive. This guide synthesizes the current understanding of its electrochemical properties, offering a side-by-side comparison with industry-standard solvents. The data presented herein is compiled from various scientific sources, and it is important to note that direct, one-to-one comparative studies under identical conditions are limited.

Performance Metrics: A Comparative Overview

The efficacy of an electrolyte solvent is gauged by several key performance indicators. The following tables summarize the available quantitative data for this compound and its common alternatives.

Solvent/Electrolyte SystemIonic Conductivity (S/cm)Test Conditions
This compound (EP) based
N,N-diethylpyrrolidinium bis(fluorosulfonyl)amide ([C2epyr][FSA]) with 20 mol% NaFSA2.7 x 10⁻³at 25°C[1][2]
Ethylene Carbonate (EC) based
1 M LiPF₆ in EC:DMC (1:1 vol.)~10 x 10⁻³Room Temperature
1 M LiPF₆ in EC:DEC (1:1 vol.)~7 x 10⁻³Room Temperature
Dimethyl Carbonate (DMC) based
1 M LiPF₆ in DMCLow (due to poor salt dissociation)Room Temperature[3]
Diethyl Carbonate (DEC) based
1 M LiPF₆ in DECLow (due to poor salt dissociation)Room Temperature

Table 1: Ionic Conductivity Comparison. Note the data for the EP-related system is for a pyrrolidinium-based ionic liquid, which is structurally similar.

Solvent/Electrolyte SystemElectrochemical Stability Window (V)Method
This compound (EP) based Investigated as an overcharge protection additive, suggesting oxidation at higher potentials.[4]Linear Sweep Voltammetry[4]
Ethylene Carbonate (EC) based ~4.5 - 4.8 vs. Li/Li⁺Linear Sweep Voltammetry
Propylene Carbonate (PC) based Cathodically unstable with graphite (B72142) anodes[5]
Pyrrolidinium-based Ionic Liquids Wide electrochemical stability windows are a known advantage.[6][7][6][7]

Table 2: Electrochemical Stability Window Comparison. The electrochemical window is the potential range where the electrolyte is neither oxidized nor reduced.[8]

SolventViscosity (cP at 25°C)
This compound (EP) ~1.9
Ethylene Carbonate (EC) 1.9[3]
Dimethyl Carbonate (DMC) 0.59[3]
Diethyl Carbonate (DEC) 0.75

Table 3: Viscosity Comparison of Pure Solvents. Lower viscosity generally leads to higher ionic mobility.

Cycling Performance Insights

  • Pyrrolidinium-based Ionic Liquids: These have been shown to offer stable cycling in lithium-based batteries, often with good capacity retention, especially at elevated temperatures.[6]

  • EP as an Additive: Research indicates that N-ethyl-2-pyrrolidone (NEP), a synonym for EP, can function as an overcharge protection additive by forming a protective polymeric film on the cathode surface.[4] This suggests a potential role for EP in enhancing battery safety and lifespan under specific conditions.

In contrast, conventional carbonate-based electrolytes (EC, DMC, DEC) are well-characterized, with their cycling performance being highly dependent on the specific electrode chemistry, additives used, and operating conditions.[9]

Experimental Protocols

The following are generalized methodologies for evaluating the performance of a novel electrolyte component like this compound.

Electrolyte Preparation
  • Materials: this compound (battery grade, low water content), lithium salt (e.g., LiPF₆, LiTFSI), and co-solvents (e.g., EC, DMC) if applicable.

  • Procedure: All materials are handled in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm. The lithium salt is dissolved in the solvent or solvent mixture at the desired concentration (e.g., 1 M) with continuous stirring until a homogeneous solution is obtained. The water content of the final electrolyte is verified using Karl Fischer titration.

Electrochemical Measurements
  • Ionic Conductivity: Measured using a conductivity meter with a two-electrode setup. The measurement is typically performed over a range of temperatures, and the cell is allowed to thermally equilibrate at each temperature point.

  • Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon). The potential is swept anodically and cathodically from the open-circuit potential until a significant increase in current is observed, indicating electrolyte decomposition.[4]

Battery Assembly and Cycling
  • Cell Assembly: Coin cells (e.g., CR2032) are typically assembled in an argon-filled glovebox. The cell consists of a cathode (e.g., LiFePO₄, NMC), a separator (e.g., Celgard), a lithium metal anode, and the prepared electrolyte.

  • Formation Cycles: The assembled cells undergo a few initial cycles at a low C-rate (e.g., C/10) to form a stable solid electrolyte interphase (SEI).

  • Galvanostatic Cycling: The cells are then cycled at various C-rates (e.g., from C/5 to 2C) within a specific voltage window to evaluate their capacity retention, coulombic efficiency, and rate capability.[9]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the evaluation of a new battery electrolyte component.

ElectrolyteEvaluationWorkflow Workflow for Battery Electrolyte Evaluation cluster_prep Preparation cluster_char Characterization cluster_cell Cell Testing A Electrolyte Formulation (Solvent, Salt, Additives) B Electrolyte Preparation (Mixing & Drying) A->B C Ionic Conductivity Measurement B->C D Electrochemical Stability Window (LSV) B->D E Viscosity Measurement B->E F Coin Cell Assembly B->F G Formation Cycles F->G H Galvanostatic Cycling Performance G->H I Post-mortem Analysis H->I

Caption: A logical workflow for the evaluation of new battery electrolyte components.

Signaling Pathway of an Overcharge Protection Additive

When used as an overcharge protection additive, this compound is believed to function by electropolymerizing on the cathode surface at high potentials. This forms an insulating layer that hinders further charging, thus preventing thermal runaway.

OverchargeProtectionMechanism Mechanism of EP as an Overcharge Protection Additive Start Cell Voltage Exceeds Normal Operating Window EP_Oxidation This compound (EP) Monomers Oxidize at Cathode Start->EP_Oxidation Polymerization Electropolymerization of Oxidized EP Monomers EP_Oxidation->Polymerization Film_Formation Formation of an Insulating Polymeric Film on Cathode Polymerization->Film_Formation Protection Increased Internal Resistance Prevents Further Charging Film_Formation->Protection

Caption: The proposed mechanism of this compound as an overcharge protection additive.

Conclusion

This compound presents a unique set of properties that may be advantageous for specific applications in battery electrolytes, particularly as a safety-enhancing additive. Its performance as a primary solvent in comparison to standard carbonates is not yet well-established, and further research is required for a comprehensive evaluation. This guide provides a foundational comparison based on the current scientific literature to aid researchers in their exploration of novel electrolyte formulations. As the demand for safer, more efficient batteries grows, the investigation of alternative solvent chemistries like this compound will be crucial.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Ethylpyrrolidin-2-one: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Ethylpyrrolidin-2-one, a combustible and reproductively toxic chemical, is critical for ensuring laboratory safety and environmental protection.[1][2][3] Adherence to a structured disposal protocol is essential for researchers, scientists, and drug development professionals. This guide provides a step-by-step operational plan for the safe handling and disposal of this substance, in line with established safety regulations.

Immediate Safety and Hazard Profile

This compound is classified as a hazardous substance, requiring specific precautions.[2] It is a combustible liquid that can cause serious eye damage, is harmful if swallowed, and may damage fertility or an unborn child.[1][2][3] The signal word for this chemical is "Danger".[1][4][5]

Before handling, it is mandatory to read and understand all safety precautions outlined in the product's Safety Data Sheet (SDS).[2][6] Always operate in a well-ventilated area and utilize appropriate Personal Protective Equipment (PPE).[1][4]

Summary of Hazard Classifications and Toxicity

Hazard Classification Category Notes
Acute Toxicity (Oral) Category 4 Harmful if swallowed. LD50: 1350 mg/kg (oral, rat).[1]
Serious Eye Damage/Irritation Category 1 Causes serious eye damage.[1][2][3]
Reproductive Toxicity Category 1B May damage fertility or the unborn child.[1][2][3][6]

| Flammable Liquids | Category 4 | Combustible liquid.[1][2] |

Step-by-Step Disposal and Spill Management Protocol

This protocol outlines the procedures for routine waste disposal and emergency spill containment.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related tasks, ensure the following PPE is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side shields or other forms of face protection.[1][2][4][6]

  • Hand Protection: Use chemical-impermeable gloves tested according to standards like EN 374.[4][7]

  • Protective Clothing: Wear impervious, flame-resistant clothing to prevent skin contact.[4][6]

  • General Hygiene: After handling, wash hands and face thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]

Procedure for Accidental Spills or Leaks

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Step 1: Isolate the Area: Remove all sources of ignition from the vicinity.[2][4] Control access to the spill area and ensure adequate ventilation.[1][4]

  • Step 2: Prevent Spread: Stop the material from entering drains, sewers, or waterways.[1][5][6][8] For larger spills, use bunding to contain the liquid.[1]

  • Step 3: Absorb the Spill: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomite, dry earth, or a universal binder.[1][5][6][7]

  • Step 4: Collect and Containerize: Carefully collect the absorbed material and place it into a suitable, clearly labeled, and closed container for disposal.[2][5][7]

Routine Waste Collection and Storage

For routine disposal of unused or waste this compound:

  • Step 1: Containerize Waste: Place the chemical waste into a designated, approved, and properly labeled waste container.[8] The container must be kept tightly closed.[1]

  • Step 2: Store Safely: Store the waste container in a locked, cool, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1][2][7]

Final Disposal Procedure

Final disposal must be conducted in compliance with all applicable regulations.

  • Step 1: Follow Regulations: The disposal of this compound and its containers must be carried out in accordance with all local, regional, and national environmental regulations (e.g., US 40 CFR Part 261).[1][2][6]

  • Step 2: Use a Licensed Facility: Arrange for the collected waste to be transported to an approved waste disposal plant or a licensed treatment and disposal facility.[2][4]

  • Step 3: Do Not Self-Dispose: Never pour the chemical down the drain or release it into the environment.[8] Contaminated packaging must be treated with the same precautions as the chemical itself and disposed of accordingly.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Disposal start Identify this compound Waste ppe Wear Required PPE: Goggles, Gloves, Protective Clothing start->ppe assess Assess Situation: Routine Disposal or Spill? spill_isolate 1. Isolate Area & Remove Ignition Sources assess->spill_isolate Spill routine_collect 1. Transfer to Approved Waste Container assess->routine_collect Routine ppe->assess spill_contain 2. Prevent Entry to Drains spill_isolate->spill_contain spill_absorb 3. Absorb with Inert Material (Sand, Earth, etc.) spill_contain->spill_absorb spill_collect 4. Collect into Labeled Container spill_absorb->spill_collect final_disposal Dispose of Container at Approved Waste Facility spill_collect->final_disposal routine_store 2. Store in Locked, Cool, Well-Ventilated Area routine_collect->routine_store routine_store->final_disposal regulations Follow Local/National Regulations final_disposal->regulations

Caption: Workflow for this compound Disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.